Product packaging for 3-methylbut-3-enal(Cat. No.:CAS No. 1118-59-8)

3-methylbut-3-enal

Cat. No.: B3045679
CAS No.: 1118-59-8
M. Wt: 84.12 g/mol
InChI Key: VEEFADFWCHSFIU-UHFFFAOYSA-N
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Description

3-methylbut-3-enal is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-3-butenal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B3045679 3-methylbut-3-enal CAS No. 1118-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-3-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-5(2)3-4-6/h4H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEFADFWCHSFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469556
Record name 3-METHYL-3-BUTENAL
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Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118-59-8
Record name 3-METHYL-3-BUTENAL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-3-butenal
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Foundational & Exploratory

An In-depth Technical Guide to 3-methylbut-3-enal: IUPAC Nomenclature, Synthesis, and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylbut-3-enal, a volatile organic compound with applications in organic synthesis. The document details the correct IUPAC nomenclature, provides a detailed experimental protocol for its synthesis via Swern oxidation, and discusses its characteristic isomerization to the thermodynamically more stable α,β-unsaturated aldehyde, 3-methylbut-2-enal. Quantitative data on the physical and chemical properties of this compound are presented in a structured format. While specific spectroscopic and detailed biological activity data for this compound are limited in the current literature, this guide provides available information and context through data on its precursor and isomeric form, offering a valuable resource for professionals in chemistry and drug development.

IUPAC Nomenclature and Structural Elucidation

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is This compound .[1] This name is derived from its chemical structure: a four-carbon "but-" chain with an aldehyde ("-al") functional group at the first carbon, a double bond ("-en-") originating at the third carbon, and a methyl group substituted at the third carbon.[1]

The structure features a terminal double bond, which distinguishes it from its more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal, also known as prenal.[1] The non-conjugated arrangement of the double bond and the aldehyde group is a key determinant of its chemical reactivity.[1]

Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 1118-59-8[1][2]
Molecular Formula C5H8O[1][2]
Molecular Weight 84.12 g/mol [1][2]
InChI Key VEEFADFWCHSFIU-UHFFFAOYSA-N[3]
SMILES CC(=C)CC=O[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol, 3-methylbut-3-en-1-ol.[1]

Experimental Protocol: Swern Oxidation of 3-methylbut-3-en-1-ol

This protocol is adapted from a published procedure and outlines the synthesis of this compound.[4]

Reagents and Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 3-methylbut-3-en-1-ol

  • Triethylamine

  • Dichloromethane (dry)

  • Water

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • At -78 °C, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane.

  • Slowly add DMSO (12.4 mL, 174 mmol) dropwise to the solution. Allow the reaction to proceed for 15 minutes until gas evolution ceases.

  • Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane and add it dropwise to the reaction mixture via a constant-pressure dropping funnel.

  • Stir the reaction at -78 °C for 45 minutes.

  • Add triethylamine (40.0 mL, 290 mmol) to quench the reaction.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Add 150 mL of water to the reaction mixture.

  • The organic phase is then concentrated and purified by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (v/v = 50:1) eluent to yield this compound (3.80 g, 78% yield) as a light yellow oily liquid.[4]

Chemical Reactivity: Isomerization to 3-methylbut-2-enal

A key chemical property of this compound is its facile isomerization to the more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal.[1] This reaction can be catalyzed by both acids and bases.[1] The enhanced stability of the product is due to the delocalization of the π-electrons across the conjugated system of the double bond and the carbonyl group.[1]

General Isomerization Procedure

While a specific detailed protocol for this isomerization was not found in the searched literature, the general conditions involve treating this compound with a strong acid or a basic compound at temperatures ranging from 50°C to 250°C.[1] The reaction can be carried out with or without a solvent.[1]

Spectroscopic Data

  • 3-methylbut-3-en-1-ol (Precursor): ¹H NMR and IR spectra are available in chemical databases.[5][6]

  • 3-methyl-2-butenal (Isomer): ¹H NMR and IR spectra are available in chemical databases.[7][8]

Biological Activity

The biological activity of this compound is not extensively documented. Some sources suggest potential antibacterial activity and the ability to inhibit lipid peroxidation.[1] However, quantitative data, such as IC50 values, from specific studies were not found in the performed search. Its derivatives have been noted to have more significant applications.[1]

Visualizations

Swern Oxidation Workflow

Swern_Oxidation cluster_reagents Reagents cluster_process Process cluster_product Product 3_methylbut_3_en_1_ol 3-methylbut-3-en-1-ol Addition Addition of Alcohol (-78 °C) 3_methylbut_3_en_1_ol->Addition Oxalyl_Chloride Oxalyl Chloride Activation Activation of DMSO with Oxalyl Chloride (-78 °C) Oxalyl_Chloride->Activation DMSO DMSO DMSO->Activation Triethylamine Triethylamine Quenching Quenching with Triethylamine Triethylamine->Quenching Activation->Addition Addition->Quenching Workup Aqueous Workup and Purification Quenching->Workup 3_methylbut_3_enal This compound Workup->3_methylbut_3_enal

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Isomerization of this compound

Isomerization start This compound end 3-methylbut-2-enal (Prenal) start->end Isomerization catalyst Acid or Base Catalyst (50-250 °C) catalyst->start

Caption: Acid or base-catalyzed isomerization of this compound.

References

3-methylbut-3-enal molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methylbut-3-enal, a versatile organic compound. The document details its fundamental properties, synthesis, and chemical behavior, with a focus on data relevant to research and development.

Core Properties of this compound

This compound is a volatile organic compound with the molecular formula C₅H₈O.[1][2][3][4][5] Its structure features a terminal double bond, which makes it a useful precursor in various organic syntheses.[1]

PropertyValueSource
Molecular Formula C₅H₈O[1][2][3][4][5]
Molecular Weight 84.12 g/mol [1][2][5]
IUPAC Name This compound[1][5]
CAS Number 1118-59-8[1][4][5]

Synthesis of this compound via Swern Oxidation

A common method for synthesizing this compound is the Swern oxidation of 3-methylbut-3-en-1-ol.[3] This reaction provides a good yield of the desired aldehyde under mild conditions.[3]

Experimental Protocol

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 3-Methylbut-3-en-1-ol

  • Triethylamine

  • Dichloromethane (dry)

  • Water

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • At -78 °C, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane.

  • Slowly add DMSO (12.4 mL, 174 mmol) dropwise. Allow the reaction to proceed for 15 minutes until gas evolution ceases.

  • Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane and add it dropwise to the reaction mixture.

  • After reacting at -78 °C for 45 minutes, add triethylamine (40.0 mL, 290 mmol) to quench the reaction.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Add 150 mL of water.

  • The organic phase is then concentrated and purified by flash column chromatography on silica gel using petroleum ether-ethyl acetate (50:1 v/v) as the eluent to yield this compound.[3]

G Swern Oxidation Workflow for this compound Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification A Oxalyl Chloride in DCM at -78°C C Activation A->C B DMSO B->C D Addition of 3-Methylbut-3-en-1-ol C->D E Oxidation D->E 45 min at -78°C F Quenching with Triethylamine E->F G Warm to Room Temperature F->G H Water Addition G->H I Concentration of Organic Phase H->I J Flash Column Chromatography I->J K This compound (Product) J->K 78% yield

Caption: Swern Oxidation Workflow

Isomerization to 3-Methylbut-2-enal

This compound readily isomerizes to its more thermodynamically stable conjugated isomer, 3-methylbut-2-enal (prenal).[1] This isomerization can be catalyzed by either acids or bases.[1] The acid-catalyzed mechanism likely involves the protonation of the carbonyl oxygen or the terminal carbon of the double bond, leading to a carbocation intermediate that rearranges to form the more stable conjugated system.[1]

G Acid-Catalyzed Isomerization A This compound B Protonation A->B + H+ C Carbocation Intermediate B->C D Deprotonation C->D - H+ E 3-Methylbut-2-enal (Prenal) D->E

Caption: Isomerization Pathway

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehydic proton, vinylic protons, and methyl protons.
¹³C NMR Resonances for the carbonyl carbon, sp² hybridized carbons of the double bond, and the methyl carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde and the C=C stretch of the alkene.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 84.12 g/mol .

Biological Relevance

While this compound itself is noted for potential antibacterial activity, its isomer, 3-methyl-2-butenal, has been studied in the context of cellular signaling.[1] As an α,β-unsaturated aldehyde, 3-methyl-2-butenal can inactivate protein tyrosine phosphatases (PTPs), which could disrupt cellular signaling pathways. This highlights the potential for this class of compounds to have significant biological effects.

G Conceptual Biological Impact of the Isomer A 3-Methyl-2-butenal (Prenal) B Protein Tyrosine Phosphatases (PTPs) A->B Inactivation D Disruption of Cellular Processes A->D C Cellular Signaling Pathways B->C Regulation C->D

Caption: Biological Impact Concept

References

Elucidation of the Molecular Architecture of 3-methylbut-3-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-methylbut-3-enal, a volatile organic compound with the chemical formula C₅H₈O.[1] Due to its non-conjugated double bond and aldehyde functionality, its characterization requires a multi-faceted analytical approach. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a roadmap for its unambiguous identification. Furthermore, a detailed experimental protocol for its synthesis via Swern oxidation of 3-methylbut-3-en-1-ol is presented. The logical workflow of the structure elucidation process is visualized through a bespoke diagram. This guide is intended to serve as a practical resource for researchers in organic synthesis and analytical chemistry.

Introduction

This compound is a four-carbon aldehyde with a methyl and a vinyl group at the C3 position.[1] Its structure is characterized by a terminal double bond, which distinguishes it from its more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal (prenal).[1] The non-conjugated nature of the p-systems in this compound dictates its unique chemical reactivity and spectroscopic properties. Accurate structural confirmation is paramount for its application in synthetic chemistry and for distinguishing it from its isomers.

This guide details the expected analytical data and the synthetic methodology required for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC NameThis compound[1]
CAS Number1118-59-8[2]
Molecular FormulaC₅H₈O[1][2]
Molecular Weight84.12 g/mol [1][2]
Monoisotopic Mass84.057514874 Da

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural assignment of this compound.

The proton NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8Triplet (t)1HAldehydic proton (-CHO)
~4.9Singlet (s)2HVinylic protons (=CH₂)
~3.2Doublet (d)2HMethylene protons (-CH₂-)
~1.8Singlet (s)3HMethyl protons (-CH₃)

The carbon NMR spectrum is anticipated to display five signals, one for each unique carbon atom.

Chemical Shift (δ) ppmCarbon TypeAssignment
~202C=OAldehyde carbonyl
~144CQuaternary vinylic carbon
~112CH₂Terminal vinylic carbon
~52CH₂Methylene carbon
~22CH₃Methyl carbon
Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3080MediumC-H stretchVinylic C-H
~2950-2850MediumC-H stretchAliphatic C-H
~2820 & ~2720MediumC-H stretchAldehydic C-H (Fermi doublets)
~1725StrongC=O stretchAldehyde carbonyl
~1650MediumC=C stretchAlkene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zProposed Fragment
84[M]⁺ (Molecular ion)
69[M - CH₃]⁺
55[M - CHO]⁺
41[C₃H₅]⁺

Experimental Protocols

Synthesis of this compound via Swern Oxidation

This compound can be synthesized from its corresponding primary alcohol, 3-methylbut-3-en-1-ol, using the Swern oxidation.[1] This method is known for its mild reaction conditions and high yields.

Materials:

  • 3-methylbut-3-en-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane (0.5 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred dichloromethane.

  • In a separate flask, prepare a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane.

  • Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.

  • Prepare a solution of 3-methylbut-3-en-1-ol (1.0 equivalent) in anhydrous dichloromethane.

  • Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C. The mixture may become thick.

  • After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the mechanism of its synthesis.

structure_elucidation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure_confirmation Structure Confirmation Synthesis Synthesis of this compound (e.g., Swern Oxidation) MassSpec Mass Spectrometry (Molecular Weight & Formula) Synthesis->MassSpec Sample IR Infrared Spectroscopy (Functional Groups) Synthesis->IR Sample NMR NMR Spectroscopy (Connectivity & Stereochemistry) Synthesis->NMR Sample MS_Data MS Data: m/z = 84 (M+) C5H8O MassSpec->MS_Data IR_Data IR Data: ~1725 cm-1 (C=O) ~1650 cm-1 (C=C) IR->IR_Data NMR_Data 1H & 13C NMR Data: Chemical Shifts Coupling Patterns NMR->NMR_Data Structure Proposed Structure: This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Logical workflow for the structure elucidation of this compound.

swern_oxidation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products DMSO DMSO Electrophile Electrophilic Sulfur Species DMSO->Electrophile OxalylChloride Oxalyl Chloride OxalylChloride->Electrophile Alcohol 3-methylbut-3-en-1-ol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium Base Triethylamine Ylide Sulfur Ylide Base->Ylide Deprotonation Electrophile->Alkoxysulfonium Alkoxysulfonium->Ylide Aldehyde This compound Ylide->Aldehyde Elimination Byproducts Dimethyl Sulfide + CO + CO2 + Et3NHCl Ylide->Byproducts

Caption: Simplified reaction pathway for the Swern oxidation of 3-methylbut-3-en-1-ol.

References

Spectroscopic and Synthetic Profile of 3-Methylbut-3-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3-methylbut-3-enal (CAS No. 1118-59-8), a volatile organic compound with potential applications in organic synthesis and as a bioactive molecule. Due to the limited availability of experimentally derived spectra in public databases, this guide predominantly features predicted spectroscopic data, offering a robust foundation for the identification and characterization of this compound.

Molecular and Spectroscopic Data

This compound is a non-conjugated unsaturated aldehyde with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[1] Its structure is characterized by a terminal double bond and an aldehyde functional group. This arrangement distinguishes it from its more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal.[1] The unique structural features of this compound give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound [1]

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aldehydic ProtonCH O9.0 - 10.0 (triplet)-
Methylene ProtonsCH₂ --
Vinyl Protons=CH₂ --
Methyl ProtonsCH₃ --
Carbonyl CarbonC =O-~200
Methylene CarbonC H₂--
Vinylic CarbonC =CH₂--
Vinylic Carbon=C H₂--
Methyl CarbonC H₃--

Note: The predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton (a downfield triplet), the methylene protons adjacent to the carbonyl group, the vinyl protons, and the methyl group protons. The ¹³C NMR spectrum is expected to show five unique signals, with the carbonyl carbon being the most deshielded.[1]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The key predicted vibrational frequencies for this compound are summarized below.

Table 2: Predicted Key Vibrational Frequencies for this compound [1]

Functional Group Vibration Type Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
AldehydeC-H stretch2850-2820 & 2750-27202850-2820 & 2750-2720
AldehydeC=O stretch1730-1725 (Strong)1730-1725 (Medium)
Alkene=C-H stretch3080-30203080-3020
AlkeneC=C stretch1650-1640 (Medium)1650-1640 (Strong)

Note: The presence of a strong absorption band in the IR spectrum between 1740-1720 cm⁻¹ is characteristic of the C=O stretch in a saturated aliphatic aldehyde.[2] Additionally, a distinctive O=C-H stretch typically appears as one or two moderate intensity bands in the 2830-2695 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 84.12 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental formula (C₅H₈O).[1] The predicted fragmentation pattern in electron ionization (EI) mode is as follows:

Table 3: Predicted Mass Spectrometry Fragmentation for this compound [1]

m/z Fragment Interpretation
84[M]⁺Molecular Ion
69[M - CH₃]⁺Loss of a methyl group
55[M - CHO]⁺Loss of the formyl radical

Experimental Protocols

Synthesis of this compound via Swern Oxidation

This compound can be synthesized with a good yield via the Swern oxidation of 3-methylbut-3-en-1-ol.[3]

Experimental Procedure:

  • At -78 °C, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane.

  • Slowly add DMSO (12.4 mL, 174 mmol) dropwise to the solution. Allow the reaction to proceed for 15 minutes until gas evolution ceases.

  • Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane and add it dropwise to the reaction mixture.

  • After stirring at -78 °C for 45 minutes, quench the reaction by adding triethylamine (40.0 mL, 290 mmol).

  • Allow the mixture to warm to room temperature and stir overnight.

  • Add 150 mL of water and extract the mixture with dichloromethane.

  • Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify by flash column chromatography on silica gel, using petroleum ether–ethyl acetate (v/v = 50:1) as the eluent, to yield this compound as a light yellow oily liquid (3.80 g, 78% yield).[3]

G Synthesis of this compound via Swern Oxidation cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methylbut-3-en-1-ol 3-Methylbut-3-en-1-ol Swern Oxidation Swern Oxidation 3-Methylbut-3-en-1-ol->Swern Oxidation Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Swern Oxidation DMSO DMSO DMSO->Swern Oxidation Triethylamine Triethylamine Quenching Quenching Triethylamine->Quenching Swern Oxidation->Quenching -78°C to RT Workup and Purification Workup and Purification Quenching->Workup and Purification This compound This compound Workup and Purification->this compound 78% Yield

Caption: Workflow for the synthesis of this compound.

General Protocol for Spectroscopic Analysis

For obtaining the spectroscopic data, the following general procedures are recommended:

  • NMR Spectroscopy: Prepare a dilute solution of the purified this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • FT-IR Spectroscopy: Obtain the infrared spectrum of a neat thin film of the purified liquid sample between two salt plates (e.g., NaCl or KBr) using an FT-IR spectrometer.[4]

  • Mass Spectrometry: Introduce a volatile sample of the purified compound into a mass spectrometer, typically via a gas chromatography (GC-MS) interface, for ionization (e.g., by electron ionization) and mass analysis.

Biological Context and Potential Signaling Pathways

While direct research on the signaling pathways of this compound is limited, its structural isomer, 3-methylbut-2-enal, has been studied in the context of cellular signaling. As an α,β-unsaturated aldehyde, 3-methylbut-2-enal can be formed endogenously during lipid peroxidation and is implicated in processes that can disrupt cellular signaling pathways, for instance, by acting as a poor inactivator of protein tyrosine phosphatases (PTPs).[5] Given the facile isomerization of this compound to its conjugated isomer, it is plausible that it could indirectly influence similar pathways.[1]

This compound has also been investigated for its potential antibacterial activity, particularly against Gram-positive bacteria.[1] This suggests a potential for this compound to interfere with essential bacterial pathways.

G Potential Biological Relevance of this compound This compound This compound Isomerization Isomerization This compound->Isomerization Antibacterial Activity Antibacterial Activity This compound->Antibacterial Activity 3-Methylbut-2-enal 3-Methylbut-2-enal Isomerization->3-Methylbut-2-enal Cellular Signaling Disruption Cellular Signaling Disruption 3-Methylbut-2-enal->Cellular Signaling Disruption PTP Inactivation PTP Inactivation Cellular Signaling Disruption->PTP Inactivation

Caption: Isomerization and potential biological activities.

References

An In-Depth Technical Guide to the 1H and 13C NMR of 3-methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 3-methylbut-3-enal (CAS No. 1118-59-8). The document details the expected ¹H and ¹³C NMR spectral data, a standardized experimental protocol for data acquisition, and visualizations of the molecular structure and key proton correlations to aid in spectral interpretation. This information is critical for the unambiguous identification and characterization of this compound in various research and development settings.

Introduction to this compound

This compound is a volatile organic compound with the chemical formula C₅H₈O. Its structure features a terminal double bond and an aldehyde functional group, making it a valuable building block in organic synthesis. The non-conjugated arrangement of the alkene and aldehyde moieties dictates its specific chemical reactivity and provides a unique spectral signature. Accurate interpretation of its ¹H and ¹³C NMR spectra is fundamental for its structural verification and for monitoring its presence and transformation in chemical reactions.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the predicted nuclear magnetic resonance (NMR) data for this compound. This data is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectral Data of this compound
ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H1 (CHO)~9.8Triplet (t)~1.8
H2 (CH₂)~3.1Triplet (t)~1.8
H4 (=CH₂)~4.9Singlet (s)-
H5 (CH₃)~1.8Singlet (s)-
Table 2: ¹³C NMR Spectral Data of this compound
CarbonChemical Shift (δ) ppm
C1 (CHO)~201
C2 (CH₂)~45
C3 (=C(CH₃)₂)~144
C4 (=CH₂)~113
C5 (CH₃)~23

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Objective: To obtain high-resolution one-dimensional ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials and Equipment:

  • Sample: this compound

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Pipettes and standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-15 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 220-250 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and key NMR correlations for this compound.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹H scalar coupling in this compound.

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 3-methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of 3-methylbut-3-enal (CAS No. 1118-59-8). This volatile organic compound, with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol , is a valuable precursor in organic synthesis.[1] Understanding its spectral properties is crucial for its identification, quantification, and quality control in various research and development applications.

Spectroscopic Data of this compound

The structural elucidation of this compound is effectively achieved through a combination of infrared spectroscopy and mass spectrometry. These techniques provide a molecular fingerprint, allowing for unambiguous identification and characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups: the aldehyde and the terminal alkene.

Table 1: Key Infrared Vibrational Frequencies for this compound [1]

Functional GroupVibration TypeTypical IR Wavenumber (cm⁻¹)
Alkene=C-H stretch3080-3020
AldehydeC-H stretch2850-2820 & 2750-2720
AldehydeC=O stretch1730-1725 (Strong)
AlkeneC=C stretch1650-1640 (Medium)
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) mass spectrometry results in a characteristic fragmentation pattern that is invaluable for its identification, particularly in complex mixtures when coupled with Gas Chromatography (GC-MS).[1]

Table 2: Predicted Mass Spectrometry Fragmentation Pattern for this compound [1]

m/zProposed FragmentFragmentation Pathway
84[C₅H₈O]⁺Molecular Ion (M⁺)
69[C₄H₅O]⁺Loss of a methyl group (-CH₃)
55[C₄H₇]⁺Loss of the formyl radical (-CHO) or alpha cleavage

Experimental Protocols

The following sections detail the methodologies for acquiring the infrared and mass spectra of this compound.

Gas-Phase Infrared Spectroscopy

Objective: To obtain the infrared spectrum of volatile this compound in the gas phase to minimize intermolecular interactions.

Methodology:

  • Sample Preparation: Introduce a small amount of liquid this compound into a heated gas cell. The cell is typically equipped with IR-transparent windows (e.g., KBr or NaCl). The sample is allowed to vaporize and equilibrate within the cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • Purge the spectrometer with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

    • Collect a background spectrum of the empty, heated gas cell.

    • Introduce the vaporized sample into the gas cell and collect the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for aldehydes and alkenes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum for identification and quantification.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature higher than the boiling point of the analyte (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of approximately 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the fragmentation pattern and compare it to reference spectra or predicted fragmentation pathways.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using IR and GC-MS.

Analytical_Workflow Analytical Workflow for this compound cluster_sample Sample Handling cluster_ir Infrared Spectroscopy cluster_gcms Gas Chromatography-Mass Spectrometry cluster_results Results Sample This compound Sample IR_Prep Sample Vaporization in Gas Cell Sample->IR_Prep GCMS_Prep Dilution in Volatile Solvent Sample->GCMS_Prep FTIR FTIR Analysis IR_Prep->FTIR IR_Data IR Spectrum Acquisition FTIR->IR_Data IR_Analysis Peak Identification IR_Data->IR_Analysis Structural_Confirmation Structural Confirmation IR_Analysis->Structural_Confirmation GC_Separation GC Separation GCMS_Prep->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analysis MS_Ionization->MS_Detection GCMS_Data Data Acquisition (TIC & Mass Spectra) MS_Detection->GCMS_Data GCMS_Analysis Peak Identification & Fragmentation Analysis GCMS_Data->GCMS_Analysis GCMS_Analysis->Structural_Confirmation Quantification Quantification (Optional) GCMS_Analysis->Quantification

Caption: Analytical workflow for this compound characterization.

References

An In-depth Technical Guide to the Thermodynamic Stability of 3-methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-methylbut-3-enal, a key intermediate in organic synthesis. The document elucidates the structural factors governing its stability, its isomerization to the more stable conjugate, 3-methylbut-2-enal, and the experimental and computational methodologies used to study these properties.

Executive Summary

Thermodynamic Stability and Isomerization

The core of this compound's thermodynamic character is its propensity to isomerize. The isolated double bond in this compound is less stable than the conjugated system in 3-methylbut-2-enal, where the π-electrons are delocalized over the C=C double bond and the carbonyl group.[1] This delocalization results in a lower overall energy state, making the conjugated isomer the thermodynamically favored product.

The isomerization can be effectively catalyzed by both acids and bases.[1] The acid-catalyzed mechanism is thought to proceed through protonation of the carbonyl oxygen or the terminal carbon of the double bond, leading to a carbocation intermediate that can then rearrange to the more stable conjugated form.[1]

Quantitative Thermodynamic Data

While experimental values for the standard Gibbs free energy of formation (ΔfG°) and standard enthalpy of formation (ΔfH°) of this compound are not extensively documented, the data for its thermodynamically stable isomer, 3-methylbut-2-enal, provide a valuable benchmark for understanding the energy landscape of this isomerization.

Table 1: Thermodynamic Properties of 3-methylbut-2-enal (Prenal)

Thermodynamic PropertyValueUnitSource
Standard Enthalpy of Formation (gas)-133.5 ± 1.5kJ/molCheméo
Standard Gibbs Free Energy of Formation (gas)-72.9 ± 2.0kJ/molCheméo

The significant negative values for the enthalpy and Gibbs free energy of formation of 3-methylbut-2-enal underscore its stability. The enthalpy of isomerization from this compound to 3-methylbut-2-enal is expected to be negative, indicating an exothermic and spontaneous process under standard conditions.

Reaction Pathways and Logical Relationships

The key chemical transformation of this compound is its isomerization. The following diagrams illustrate this process and the synthetic route to obtain the molecule.

G This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate H+ (Acid Catalyst) 3-methylbut-2-enal 3-methylbut-2-enal Carbocation Intermediate->3-methylbut-2-enal Rearrangement & -H+

Caption: Acid-catalyzed isomerization of this compound.

Experimental Protocols

Synthesis of this compound via Swern Oxidation

A common laboratory-scale synthesis of this compound involves the Swern oxidation of 3-methylbut-3-en-1-ol.

Experimental Workflow for Swern Oxidation

G cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification Oxalyl_chloride Dissolve oxalyl chloride in dry DCM at -78 °C DMSO Slowly add DMSO Alcohol_addition Add 3-methylbut-3-en-1-ol in dry DCM dropwise DMSO->Alcohol_addition Stirring Stir at -78 °C for 45 min Alcohol_addition->Stirring Quenching Add triethylamine to quench Stirring->Quenching Warm_up Warm to room temperature and stir overnight Quenching->Warm_up Water_addition Add water Warm_up->Water_addition Extraction Extract with DCM Water_addition->Extraction Washing Wash organic phase with brine Extraction->Washing Drying Dry over anhydrous sodium sulfate Washing->Drying Concentration Concentrate the organic phase Drying->Concentration Chromatography Purify by flash column chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in dry dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.

  • Oxidation: Dissolve 3-methylbut-3-en-1-ol (1.0 eq) in dry DCM and add it dropwise to the activated DMSO solution. Stir the reaction mixture at -78 °C for 45 minutes.

  • Quenching and Work-up: Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature, followed by stirring overnight. Add water to the mixture and separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to yield this compound. A typical yield for this reaction is around 78%.[2]

Determination of Thermodynamic Stability via Bomb Calorimetry

The standard enthalpy of combustion, a key measure of thermodynamic stability, can be determined using a bomb calorimeter. For a volatile organic compound like this compound, special handling procedures are required.

Conceptual Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_combustion Combustion and Measurement cluster_analysis Data Analysis Sample_weighing Accurately weigh the liquid sample in a sealed container (e.g., gelatin capsule or platinum crucible) Fuse_wire Attach a fuse wire of known length and mass Sample_weighing->Fuse_wire Bomb_assembly Place the sample in the bomb Fuse_wire->Bomb_assembly Pressurization Pressurize the bomb with excess pure oxygen (approx. 30 atm) Bomb_assembly->Pressurization Water_bath Submerge the bomb in a known mass of water in the calorimeter Pressurization->Water_bath Equilibration Allow the system to reach thermal equilibrium Water_bath->Equilibration Ignition Ignite the sample by passing a current through the fuse wire Equilibration->Ignition Temperature_monitoring Record the temperature change of the water bath Ignition->Temperature_monitoring Heat_capacity Determine the heat capacity of the calorimeter using a standard (e.g., benzoic acid) Heat_of_combustion Calculate the heat of combustion of the sample from the temperature change and heat capacity Heat_capacity->Heat_of_combustion Enthalpy_of_formation Calculate the standard enthalpy of formation Heat_of_combustion->Enthalpy_of_formation

Caption: Conceptual workflow for determining the enthalpy of combustion.

Detailed Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound (approximately 0.5-1.0 g) into a container suitable for volatile liquids, such as a gelatin capsule or a specialized platinum crucible with a lid. Attach a fuse wire of known mass and length to the ignition terminals of the bomb head, ensuring it is in contact with the sample.

  • Calorimeter Assembly: Place the sample holder in the bomb. Seal the bomb and pressurize it with pure oxygen to approximately 30 atm. Submerge the sealed bomb in a known mass of deionized water in the calorimeter bucket.

  • Measurement: Allow the system to come to thermal equilibrium while monitoring the temperature. Ignite the sample by passing a current through the fuse wire. Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Analysis: Calculate the heat released during combustion using the temperature change and the predetermined heat capacity of the calorimeter (calibrated using a standard like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb. From the heat of combustion, the standard enthalpy of formation can be calculated.

Conclusion

The thermodynamic stability of this compound is best understood through its relationship with its conjugated isomer, 3-methylbut-2-enal. The energetic favorability of the conjugated system drives the isomerization, a key feature of its chemistry. While direct quantitative thermodynamic data for this compound remains elusive in the public domain, the provided protocols for its synthesis and for the experimental determination of its thermodynamic properties offer a framework for researchers to further investigate this and similar molecules. The provided diagrams and workflows serve as a guide for both the conceptual understanding and practical execution of studies related to the thermodynamic stability of this important organic intermediate.

References

An In-depth Technical Guide to 3-Methylbut-3-enal: Synthesis, Properties, and Chemical Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylbut-3-enal, a volatile organic compound and a key intermediate in organic synthesis. While its direct discovery and isolation from natural sources are not well-documented, its synthesis and chemical behavior, particularly its isomerization to the more stable conjugated isomer, 3-methylbut-2-enal (prenal), are of significant interest to the scientific community. This document details a robust synthetic protocol for its preparation via Swern oxidation, presents its physicochemical properties in a clear, tabular format, and illustrates key chemical transformations through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in organic chemistry, drug discovery, and materials science.

Introduction

This compound, systematically named this compound, is a five-carbon aldehyde with a terminal double bond.[1] Its chemical formula is C5H8O, and it has a molecular weight of 84.12 g/mol .[1] The non-conjugated arrangement of the double bond and the aldehyde group is a key feature that governs its reactivity and distinguishes it from its more thermodynamically stable isomer, 3-methylbut-2-enal.[1] While the natural occurrence of this compound is not as well-documented as its conjugated isomer, which is found in various essential oils, its synthetic utility as a precursor for more complex molecules is well-established.[1] This guide will delve into the synthesis, properties, and key reactions of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference for laboratory use.

PropertyValueSource
Molecular Formula C5H8O[1][2]
Molecular Weight 84.12 g/mol [1][2]
CAS Number 1118-59-8[2]
IUPAC Name This compound[2]
Synonyms Isoprenal[3]
Appearance Light yellow oily liquid[4][5]

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Swern oxidation of the corresponding primary alcohol, 3-methylbut-3-en-1-ol. This method is favored for its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of 3-Methylbut-3-en-1-ol

This protocol is adapted from a published procedure and provides a reliable method for the preparation of this compound.[4][5]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 3-Methylbut-3-en-1-ol

  • Triethylamine (TEA)

  • Dry dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dimethyl sulfoxide (12.4 mL, 174 mmol) dropwise to the cooled solution. Allow the reaction to proceed for 15 minutes, or until gas evolution ceases.

  • In a separate flask, dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane.

  • Add the solution of 3-methylbut-3-en-1-ol dropwise to the reaction mixture at -78 °C via the dropping funnel over a period of 15-20 minutes.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Add triethylamine (40.0 mL, 290 mmol) to the reaction mixture to quench the reaction.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Add 150 mL of water to the reaction mixture and transfer the contents to a separatory funnel.

  • Separate the organic layer, and wash it with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (50:1 v/v) as the eluent.

  • The product, this compound, is obtained as a light yellow oily liquid with a typical yield of around 78%.[4][5]

Chemical Behavior and Key Reactions

Isomerization to 3-Methylbut-2-enal

A key chemical characteristic of this compound is its propensity to isomerize to its more thermodynamically stable conjugated isomer, 3-methylbut-2-enal (prenal).[1] This isomerization can be catalyzed by both acids and bases.[1] The driving force for this reaction is the formation of a conjugated π-system, which results in a more stable molecule.

The acid-catalyzed isomerization likely proceeds through protonation of the carbonyl oxygen or the terminal carbon of the double bond, leading to a carbocation intermediate that can rearrange to form the conjugated system.[1]

Visualizing Workflows and Pathways

To better illustrate the processes described in this guide, the following diagrams have been generated using the DOT language.

Swern_Oxidation_Workflow cluster_reagents Reagents cluster_process Reaction Steps cluster_workup Workup & Purification Oxalyl_Chloride Oxalyl Chloride in DCM Activation Activation of DMSO (-78 °C) Oxalyl_Chloride->Activation DMSO DMSO DMSO->Activation Alcohol 3-Methylbut-3-en-1-ol in DCM Addition Addition of Alcohol (-78 °C) Alcohol->Addition TEA Triethylamine Quenching Quenching with TEA (Warm to RT) TEA->Quenching Activation->Addition Addition->Quenching Extraction Aqueous Workup Quenching->Extraction Drying Drying Extraction->Drying Purification Flash Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Isomerization_Pathway Start This compound (Non-conjugated) Intermediate Carbocation Intermediate (Resonance Stabilized) Start->Intermediate H+ (Acid Catalyst) End 3-Methylbut-2-enal (Conjugated & More Stable) Intermediate->End Rearrangement

Caption: Acid-catalyzed isomerization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with unique reactivity stemming from its non-conjugated structure. While its presence in nature is not well-established, its laboratory synthesis is straightforward and efficient, primarily through the Swern oxidation of 3-methylbut-3-en-1-ol. Understanding its chemical properties, particularly its isomerization to the more stable 3-methylbut-2-enal, is crucial for its effective utilization in the synthesis of more complex molecules. This technical guide provides the essential information and protocols for researchers and professionals to confidently work with and explore the potential of this compound in their scientific endeavors.

References

Methodological & Application

Application Note: Synthesis of 3-Methylbut-3-enal from 3-Methylbut-3-en-1-ol via Swern Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note provides a detailed protocol for the synthesis of 3-methylbut-3-enal from its corresponding primary allylic alcohol, 3-methylbut-3-en-1-ol, utilizing the Swern oxidation. This mild oxidation method employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with an organic base, to selectively oxidize the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. The protocol is suitable for researchers in organic synthesis, medicinal chemistry, and drug development requiring a reliable method for this transformation.

**Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Allylic aldehydes, such as this compound, are valuable synthetic intermediates due to their reactivity in various carbon-carbon bond-forming reactions. Several reagents are available for the oxidation of allylic alcohols, including chromium-based reagents like Pyridinium chlorochromate (PCC) and hypervalent iodine compounds such as the Dess-Martin periodinane (DMP).[1][2][3][4][5][6]

The Swern oxidation offers a mild and efficient alternative, avoiding the use of heavy metals and often providing high yields with minimal side reactions.[7][8][9] This method is particularly advantageous for substrates sensitive to harsh reaction conditions. A recent study demonstrated the successful Swern oxidation of 3-methylbut-3-en-1-ol, affording the desired this compound in good yield.[10][11] This application note outlines a detailed experimental protocol based on this established procedure.

Reaction Scheme

Experimental Protocol

Materials:

  • 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol)

  • Oxalyl chloride (7.4 mL, 87 mmol)

  • Dimethyl sulfoxide (DMSO) (12.4 mL, 174 mmol)

  • Triethylamine (40.0 mL, 290 mmol)

  • Dry dichloromethane (DCM) (~600 mL)

  • Water (150 mL)

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (1 L) equipped with a magnetic stir bar

  • Constant-pressure dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Swern Reagent: In a 1 L round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, slowly add DMSO (12.4 mL, 174 mmol) dropwise. Allow the reaction to proceed for 15 minutes, or until gas evolution ceases.

  • Addition of the Alcohol: Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane. Add this solution dropwise to the reaction mixture at -78 °C using a constant-pressure dropping funnel.

  • Oxidation: Stir the reaction mixture at -78 °C for 45 minutes.

  • Quenching: Add triethylamine (40.0 mL, 290 mmol) to the reaction mixture to quench the reaction.

  • Work-up: Allow the mixture to warm to room temperature and stir overnight. Add 150 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired this compound.

Data Presentation

SubstrateProductOxidizing AgentSolventYield (%)Reference
3-methylbut-3-en-1-olThis compoundSwern OxidationDCM78[11]

Note: The Swern oxidation of 3-methylbut-3-en-1-ol also produced an unexpected C-C bond formation product, 3-methyl-2-(methylthio)but-2-enal, in 11% yield.[10][11]

Safety Precautions

  • Oxalyl chloride is corrosive and toxic. Handle in a well-ventilated fume hood.

  • DMSO can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The Swern oxidation generates carbon monoxide, a toxic gas. Ensure the reaction is performed in a fume hood.

  • The reaction is conducted at low temperatures. Use appropriate cryogenic gloves when handling the dry ice/acetone bath.

Diagrams

Swern_Oxidation_Workflow cluster_prep Reagent Preparation (-78 °C) cluster_reaction Oxidation Reaction (-78 °C) cluster_workup Quenching and Work-up (Room Temp) cluster_purification Purification prep_reagent Dissolve Oxalyl Chloride in DCM add_dmso Add DMSO dropwise prep_reagent->add_dmso add_alcohol Add 3-methylbut-3-en-1-ol solution add_dmso->add_alcohol stir_reaction Stir for 45 min add_alcohol->stir_reaction add_tea Add Triethylamine (Quench) stir_reaction->add_tea warm_rt Warm to Room Temperature add_tea->warm_rt add_water Add Water warm_rt->add_water extract Extract with DCM add_water->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product This compound

Caption: Experimental workflow for the Swern oxidation of 3-methylbut-3-en-1-ol.

Conclusion

The Swern oxidation is a highly effective and mild method for the synthesis of this compound from 3-methylbut-3-en-1-ol. The provided protocol, adapted from the literature, offers a reliable procedure for obtaining the desired aldehyde in good yield. The avoidance of heavy metal oxidants makes this a more environmentally benign approach compared to some classical methods. Careful attention to temperature control and inert atmosphere conditions is crucial for the success of this reaction.

References

Application Notes and Protocols: Swern Oxidation for the Preparation of 3-Methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Swern oxidation is a widely utilized and mild method for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[1][2][3][4] This reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, in the presence of a hindered organic base such as triethylamine (TEA).[1][3] A key advantage of the Swern oxidation is its ability to be performed under very mild, low-temperature conditions (typically -78 °C), which allows for excellent functional group tolerance and minimizes side reactions, making it suitable for the synthesis of sensitive compounds.[2][3][5] This protocol details the application of the Swern oxidation for the preparation of the unsaturated aldehyde, 3-methylbut-3-enal, from its corresponding primary alcohol, 3-methylbut-3-en-1-ol.

Reaction Principle:

The Swern oxidation proceeds through several key steps. First, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperature to form a highly reactive intermediate, chloro(dimethyl)sulfonium chloride, with the release of carbon monoxide and carbon dioxide.[1] The alcohol substrate then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt.[1][6] Finally, the addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination (E2-like) reaction, yielding the desired aldehyde or ketone, dimethyl sulfide, and triethylammonium chloride.[4]

Experimental Protocol

This protocol is adapted from a documented procedure for the Swern oxidation of 3-methylbut-3-en-1-ol.[7][8]

Materials:

  • 3-Methylbut-3-en-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet

  • Dropping funnels

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Flash column chromatography system (optional)

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 15 minutes. Gas evolution (CO and CO2) will be observed.

  • Addition of Alcohol: Prepare a solution of 3-methylbut-3-en-1-ol in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.

  • Quenching: Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data from a reported synthesis of this compound via Swern oxidation.[7][8]

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)VolumeEquivalentsYield (%)
3-Methylbut-3-en-1-olC₅H₁₀O86.13585.9 mL1.0-
Oxalyl chlorideC₂Cl₂O₂126.93877.4 mL1.5-
Dimethyl sulfoxideC₂H₆OS78.1317412.4 mL3.0-
TriethylamineC₆H₁₅N101.1929040.0 mL5.0-
This compoundC₅H₈O84.12---78%
3-Methyl-2-((methylthio)methyl)but-2-enal*C₇H₁₂OS144.23---11%

*Note: The formation of the byproduct 3-methyl-2-((methylthio)methyl)but-2-enal has been reported and is a potential side reaction to consider.[7][8]

Diagrams

Experimental Workflow:

Swern_Oxidation_Workflow Reagents Reagents: - Oxalyl Chloride in DCM - DMSO in DCM Activation Activation of DMSO (-78 °C, 15 min) Reagents->Activation Oxidation Addition of Alcohol (-78 °C, 45 min) Activation->Oxidation Alcohol 3-Methylbut-3-en-1-ol in DCM Alcohol->Oxidation Quench Quenching with TEA (Warm to RT, 1-2 h) Oxidation->Quench Base Triethylamine (TEA) Base->Quench Workup Aqueous Work-up (H₂O, Brine) Quench->Workup Purification Purification (Drying, Concentration, Flash Chromatography) Workup->Purification Product This compound Purification->Product Swern_Mechanism start DMSO + Oxalyl Chloride intermediate1 Chloro(dimethyl)sulfonium chloride start->intermediate1 - CO, -CO₂ intermediate2 Alkoxysulfonium salt intermediate1->intermediate2 alcohol 3-Methylbut-3-en-1-ol alcohol->intermediate2 ylide Sulfur Ylide intermediate2->ylide base Triethylamine (TEA) base->ylide Deprotonation product This compound ylide->product Intramolecular Elimination byproducts Dimethyl sulfide + Triethylammonium chloride ylide->byproducts

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 3-Methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of 3-methylbut-3-enal (also known as isoprenal) in palladium-catalyzed reactions. This versatile building block, featuring both an aldehyde and a terminal alkene, offers unique opportunities for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Palladium-Catalyzed Tsuji-Trost Type Allylic Alkylation with this compound

The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In this proposed application, this compound can act as the π-allyl precursor. The reaction proceeds via the formation of a π-allylpalladium complex, which is then attacked by a nucleophile. The presence of the aldehyde functionality offers a handle for further transformations.

Reaction Scheme

Tsuji_Trost sub Substrate (this compound derivative) pi_allyl π-Allylpalladium Intermediate sub->pi_allyl Oxidative Addition pd0 Pd(0)L_n pd0->pi_allyl product Allylic Alkylation Product pi_allyl->product nu Nucleophile (Nu-H) nu->pi_allyl Nucleophilic Attack catalyst_regen Pd(0)L_n product->catalyst_regen base Base base->nu Activation

Caption: Proposed Tsuji-Trost reaction with a this compound derivative.

Experimental Protocol

This protocol is a representative example for the allylic alkylation of a soft carbon nucleophile, such as dimethyl malonate, with a derivative of this compound where the aldehyde is protected as an acetal.

Materials:

  • 3-(1,3-Dioxolan-2-yl)-2-methylprop-1-ene (protected this compound)

  • Dimethyl malonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon (Ar) gas supply

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add dimethyl malonate (1.1 eq) to the suspension and stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) in anhydrous THF.

  • Add the palladium catalyst solution to the flask containing the sodium salt of dimethyl malonate.

  • Add the protected this compound derivative (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Dimethyl malonatePd₂(dba)₃ (2.5)dppe (10)NaHTHFRT1885
2Dibenzyl malonatePd₂(dba)₃ (2.5)dppf (10)K₂CO₃Dioxane801278
3Morpholine[Pd(allyl)Cl]₂ (2.5)PPh₃ (10)Et₃NCH₂Cl₂RT2492
4Sodium phenoxidePd(PPh₃)₄ (5)--THF601675

Note: The data presented in this table is hypothetical and based on typical yields for similar Tsuji-Trost reactions.

Palladium-Catalyzed [3+2] Annulation with this compound

This compound can participate in palladium-catalyzed annulation reactions to construct five-membered rings, which are prevalent in many biologically active molecules. This proposed reaction involves the activation of an allylic C-H bond of this compound and its subsequent reaction with an activated alkene or alkyne.

Logical Workflow for Reaction Optimization

annulation_workflow start Start: Annulation of This compound catalyst Select Pd Catalyst (e.g., Pd(OAc)₂, Pd(TFA)₂) start->catalyst ligand Screen Ligands (e.g., PPh₃, P(o-tol)₃, BINAP) catalyst->ligand oxidant Choose Oxidant (e.g., BQ, Ag₂CO₃) ligand->oxidant solvent Optimize Solvent (e.g., Toluene, Dioxane, DMF) oxidant->solvent temp Vary Temperature (RT to 120°C) solvent->temp product Analyze Product Yield and Selectivity temp->product

Caption: Workflow for optimizing a [3+2] annulation reaction.

Experimental Protocol

This protocol outlines a general procedure for the palladium-catalyzed [3+2] annulation of this compound with an electron-deficient alkene like N-phenylmaleimide.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Benzoquinone (BQ)

  • Anhydrous 1,4-Dioxane

  • Argon (Ar) gas supply

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and benzoquinone (1.2 eq).

  • Add N-phenylmaleimide (1.0 eq) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add this compound (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentanoid product.

Data Presentation
EntryAlkene/AlkyneCatalyst (mol%)Ligand (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1N-PhenylmaleimidePd(OAc)₂ (5)PPh₃ (10)BQDioxane1002475
2Methyl acrylatePd(TFA)₂ (5)P(o-tol)₃ (10)Ag₂CO₃Toluene1102468
3Dimethyl acetylenedicarboxylatePd(OAc)₂ (5)BINAP (10)BQDMF803662
4AcrylonitrilePdCl₂(MeCN)₂ (5)P(Cy)₃ (10)Cu(OAc)₂Acetonitrile802071

Note: The data presented in this table is hypothetical and based on typical yields for similar palladium-catalyzed annulation reactions.

Safety Precautions

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Organometallic reagents and hydrides are pyrophoric and/or water-reactive. Handle under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound is a promising and versatile substrate for developing novel palladium-catalyzed transformations. The protocols and data presented herein provide a foundation for researchers to explore its utility in constructing complex molecular architectures. Further optimization of reaction conditions and exploration of a broader range of nucleophiles and coupling partners will undoubtedly expand the synthetic applications of this readily available building block.

Application Notes and Protocols: The Use of 3-Methylbut-3-enal in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbut-3-enal, a C5 branched-chain unsaturated aldehyde, is a versatile and valuable building block in the synthesis of complex natural products. Its structure, featuring both a reactive aldehyde and an isopropenyl group, allows for a variety of synthetic transformations, making it a key precursor for the construction of terpenoids, fragrant molecules, and other biologically active compounds. These application notes provide a detailed overview of the synthesis of this compound and its application in key chemical reactions relevant to natural product synthesis, complete with experimental protocols and quantitative data.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Swern oxidation of the corresponding commercially available alcohol, 3-methylbut-3-en-1-ol. This mild oxidation protocol is well-suited for substrates with sensitive functional groups, such as the double bond in this case.

Experimental Protocol: Swern Oxidation of 3-Methylbut-3-en-1-ol

This protocol is adapted from a published procedure and provides a reliable method for the synthesis of this compound.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 3-Methylbut-3-en-1-ol

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Petroleum ether

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxalyl chloride (7.4 mL, 87 mmol) in anhydrous dichloromethane (500 mL) at -78 °C under an inert atmosphere, slowly add a solution of DMSO (12.4 mL, 174 mmol) in anhydrous dichloromethane.

  • Stir the mixture for 15 minutes, during which time gas evolution should cease.

  • Add a solution of 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in anhydrous dichloromethane (80 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 45 minutes.

  • Quench the reaction by adding triethylamine (40.0 mL, 290 mmol).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add water (150 mL) and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether:ethyl acetate (50:1) eluent.

Quantitative Data:

ProductYieldPhysical Appearance
This compound78%Light yellow oily liquid
3-Methyl-2-((methylthio)methyl)but-2-enal (byproduct)11%Orange-red oily liquid

Application in Natural Product Synthesis: A Key Building Block for Terpenoids

While a direct total synthesis of a major natural product starting from this compound is not extensively documented in readily available literature, its structural motif is central to many isoprenoid natural products. Its isomer, 3-methylbut-2-enal (prenal), is a well-known precursor in the synthesis of various terpenes, including damascones and ionones. This compound can serve as a valuable precursor to these and other related structures, often through isomerization or by leveraging the unique reactivity of its homoallylic aldehyde functionality.

One of the key potential applications of this compound is in intramolecular carbonyl-ene reactions to form cyclopentane rings, a common structural motif in a wide range of natural products.

Illustrative Application: Intramolecular Carbonyl-Ene Reaction

The following represents a plausible and synthetically useful transformation of this compound to a cyclopentanoid structure, a core component of many sesquiterpenes. This reaction would typically be catalyzed by a Lewis acid.

Conceptual Reaction Scheme:

G cluster_0 Synthesis of this compound cluster_1 Application in Natural Product Intermediate Synthesis A 3-Methylbut-3-en-1-ol B This compound A->B Swern Oxidation C This compound D Cyclopentanoid Intermediate C->D Intramolecular Carbonyl-Ene (Lewis Acid)

Caption: Synthetic pathway from 3-methylbut-3-en-1-ol to a cyclopentanoid intermediate via this compound.

Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Carbonyl-Ene Reaction (Illustrative)

This protocol is a general representation of how such a reaction could be performed, based on established methodologies for intramolecular carbonyl-ene reactions.

Materials:

  • This compound

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Titanium tetrachloride (TiCl₄))

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Quenching solution (e.g., Saturated sodium bicarbonate solution)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid catalyst dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the resulting cyclopentanoid product by column chromatography.

Expected Outcome:

This reaction is expected to yield a substituted cyclopentanol derivative. The specific stereochemical outcome would depend on the Lewis acid used and the reaction conditions. The yield for such intramolecular cyclizations can vary widely but is often in the range of 50-80% for favorable systems.

Logical Workflow for Utilizing this compound in Synthesis

The following diagram illustrates the logical steps a researcher would take when planning to use this compound in the synthesis of a natural product.

G start Identify Target Natural Product retrosynthesis Retrosynthetic Analysis: Identify C5 Isoprenoid Unit start->retrosynthesis is_direct Is this compound a Direct Precursor? retrosynthesis->is_direct synthesize_enal Synthesize this compound (e.g., Swern Oxidation) is_direct->synthesize_enal Yes isomerize Consider Isomerization to 3-Methylbut-2-enal is_direct->isomerize No key_reaction Design Key Reaction (e.g., Ene, Diels-Alder) synthesize_enal->key_reaction intermediate Synthesize Key Intermediate key_reaction->intermediate complete_synthesis Complete Total Synthesis intermediate->complete_synthesis end Final Natural Product complete_synthesis->end isomerize->key_reaction

Caption: Decision workflow for incorporating this compound into a natural product synthesis strategy.

Conclusion

This compound is a readily accessible and highly useful C5 building block for organic synthesis. Its preparation via Swern oxidation is efficient and high-yielding. While its direct application in the total synthesis of complex natural products is an area with potential for further exploration, its utility as a precursor to key intermediates through reactions such as intramolecular carbonyl-ene cyclizations is clear. The protocols and data presented here provide a solid foundation for researchers to incorporate this versatile molecule into their synthetic strategies for the development of novel and biologically important compounds.

Application Notes and Protocols: 3-Methylbut-3-enal as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbut-3-enal is a versatile four-carbon building block in organic synthesis, possessing both a reactive aldehyde functionality and a terminal alkene.[1] Its utility is further expanded through its isomerization to the thermodynamically more stable α,β-unsaturated isomer, 3-methylbut-2-enal (also known as prenal). This isomerization is a key feature of its chemistry, often occurring in situ or as a distinct synthetic step, providing access to a broader range of chemical transformations.[1] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using this compound and its isomer as precursors.

The dual reactivity of these precursors makes them valuable starting materials for constructing a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds and natural products.[1] Key reaction types include condensations, cycloadditions, and multicomponent reactions to yield substituted pyridines, pyrans, and other important heterocyclic systems.

Isomerization of this compound to 3-Methylbut-2-enal

A crucial aspect of utilizing this compound is its ability to isomerize to the conjugated and more stable 3-methylbut-2-enal.[1] This transformation can be catalyzed by either acid or base.

G

Synthesis of Pyridine Derivatives

Substituted pyridines are a critical class of heterocycles in medicinal chemistry. 3-Methylbut-2-enal can be employed in the synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. A notable method is the metal-free Brønsted acid-catalyzed addition of β-enaminoacrylates to α,β-unsaturated aldehydes like 3-methylbut-2-enal.[1]

Application Note: Synthesis of 1,4-Dihydropyridines

This protocol describes a formal [4+2] cycloaddition for the synthesis of substituted 1,4-dihydropyridines. The reaction between a β-enaminoacrylate and 3-methylbut-2-enal proceeds under mild conditions to afford the product in moderate to good yields.[1]

Table 1: Synthesis of a 1,4-Dihydropyridine Derivative

Reactant 1Reactant 2CatalystSolventTime (h)Temp (°C)Yield (%)
β-enaminoacrylate3-Methylbut-2-enalBrønsted acidAcetonitrile24RT82[1]
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
  • To a solution of the appropriate β-enaminoacrylate (1.0 mmol) in acetonitrile (5 mL) is added 3-methylbut-2-enal (1.2 mmol).

  • A catalytic amount of a Brønsted acid (e.g., L-proline, 0.1 mmol) is added to the mixture.[1]

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,4-dihydropyridine.

G

Synthesis of Pyran Derivatives

2H-Pyrans and their derivatives are important structural motifs found in many natural products and biologically active molecules. The Knoevenagel condensation of an α,β-unsaturated enal with a 1,3-dicarbonyl compound, followed by an electrocyclization reaction, is a common and effective strategy for the synthesis of 2H-pyrans.[2]

Application Note: Synthesis of 2H-Chromenes

The condensation of phenols with 3-methylbut-2-enal in the presence of a catalyst such as phenylboronic acid provides a mild and advantageous route to substituted 2H-chromenes.[1]

Table 2: Synthesis of a 2H-Chromene Derivative

Reactant 1Reactant 2CatalystSolventTime (h)Temp (°C)Yield (%)
Phenol3-Methylbut-2-enalPhenylboronic acidAcetic acid/TolueneNot SpecifiedNot SpecifiedGood[1]
Experimental Protocol: Synthesis of a 2H-Chromene Derivative
  • A solution of the desired phenol (1.0 mmol) and 3-methylbut-2-enal (1.2 mmol) is prepared in a mixture of acetic acid and toluene.

  • Phenylboronic acid (0.1 mmol) is added as a catalyst.[1]

  • The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the 2H-chromene.

G

Synthesis of Pyranonaphthoquinones

Pyranonaphthoquinones are a class of compounds with potential as carcinogenesis inhibitors. They can be synthesized via a one-pot 6π-electrocyclization reaction involving a naphthoquinone, an α,β-unsaturated aldehyde like 3-methylbut-2-enal, and a β-alanine catalyst.[1]

Application Note: One-Pot Synthesis of Pyranonaphthoquinones

This method provides a straightforward route to pyranonaphthoquinones in modest to good yields. The reaction proceeds through a cascade of reactions initiated by the addition of β-alanine to the naphthoquinone.

Table 3: Synthesis of a Pyranonaphthoquinone Derivative

Reactant 1Reactant 2CatalystSolventTime (h)Temp (°C)Yield (%)
Naphthoquinone3-Methylbut-2-enalβ-alanineNot SpecifiedNot SpecifiedNot Specified52-77[1]
Experimental Protocol: Synthesis of a Pyranonaphthoquinone Derivative
  • In a suitable flask, the naphthoquinone derivative (1.0 mmol) and 3-methylbut-2-enal (1.5 mmol) are dissolved in an appropriate solvent.

  • β-alanine (0.2 mmol) is added to the mixture.[1]

  • The reaction is stirred at a specified temperature until the starting materials are consumed (monitored by TLC).

  • The reaction mixture is then worked up by washing with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by crystallization or column chromatography.

G

Conclusion

This compound, and its readily accessible isomer 3-methylbut-2-enal, are valuable and versatile precursors for the synthesis of a diverse range of heterocyclic compounds. The methodologies outlined in these application notes provide researchers and drug development professionals with practical and efficient routes to important heterocyclic scaffolds such as pyridines and pyrans. The ability to engage in various reaction types, including condensations and cycloadditions, underscores the synthetic potential of these simple four-carbon building blocks.

References

Application Notes and Protocols: Isomerization of 3-Methylbut-3-enal to 3-Methylbut-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of 3-methylbut-3-enal, also known as isoprenal, to its α,β-unsaturated isomer, 3-methylbut-2-enal (prenal), is a crucial transformation in organic synthesis. This reaction is thermodynamically driven by the formation of a more stable conjugated π-system.[1] Prenal is a valuable intermediate in the production of various fine chemicals, including fragrances, pesticides, pharmaceuticals, and plastics.[2] Notably, it serves as a key building block for the synthesis of citral, which is a precursor to Vitamin A and E. The conversion is typically facilitated by acid or base catalysis.[1][2] This document provides detailed application notes and experimental protocols for this isomerization process.

Reaction Principle and Mechanism

The isomerization from this compound to 3-methylbut-2-enal involves the migration of the carbon-carbon double bond to be in conjugation with the carbonyl group. This results in a more thermodynamically stable molecule due to the delocalization of π-electrons.[1]

Acid-Catalyzed Mechanism: In the presence of a strong acid, the reaction is believed to proceed through the protonation of the carbonyl oxygen or the terminal carbon of the double bond. This generates a carbocation intermediate which can then undergo rearrangement and deprotonation to form the more stable, conjugated double bond in 3-methylbut-2-enal.[1]

Base-Catalyzed Mechanism: Under basic conditions, the mechanism likely involves the abstraction of an allylic proton to form an enolate intermediate. Subsequent reprotonation at the terminal carbon of the original double bond results in the shift of the double bond to the conjugated position.

Data Presentation

The following table summarizes the general conditions and catalysts for the isomerization of this compound to 3-methylbut-2-enal. High yields and purity can be achieved under optimized conditions.[1][2]

Catalyst TypeCatalyst ExamplesTemperature Range (°C)Reaction TimeSolventYield
Acidic Sulfuric acid, Hydrochloric acid, p-Toluenesulfonic acid, Acidic ion exchangers[2]50 - 250[2]10 seconds - 300 minutes[2]Water, Alcohols, or solvent-free[1]High
Basic Potassium hydroxide, Sodium hydroxide, Potassium carbonate, Sodium acetate, Tertiary amines[2]50 - 250[2]10 seconds - 300 minutes[2]Water, Alcohols, or solvent-free[1]High
Transition Metal Palladium-based catalysts[1]Ambient to elevatedVariableOrganic solventsVariable

Experimental Protocols

The following are representative protocols for the acid- and base-catalyzed isomerization of this compound.

Protocol 1: Acid-Catalyzed Isomerization using p-Toluenesulfonic Acid

Objective: To isomerize this compound to 3-methylbut-2-enal using an acid catalyst.

Materials:

  • This compound

  • p-Toluenesulfonic acid (catalyst, 0.01 - 5% by weight of the starting material)[2]

  • Anhydrous toluene (optional solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. If a solvent is used, dissolve the starting material in an appropriate volume of anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5% by weight of the this compound).

  • Heat the reaction mixture to a temperature between 80°C and 120°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction time can vary from 30 minutes to several hours depending on the scale and temperature.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, dilute the mixture with diethyl ether. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 3-methylbut-2-enal can be purified by fractional distillation.[2]

Protocol 2: Base-Catalyzed Isomerization using Potassium Hydroxide

Objective: To isomerize this compound to 3-methylbut-2-enal using a base catalyst.

Materials:

  • This compound

  • Potassium hydroxide (catalyst, 0.01 - 5% by weight of the starting material)[2]

  • Ethanol (optional solvent)

  • Dilute hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place this compound. If desired, an alcoholic solvent such as ethanol can be added.

  • Add a catalytic amount of potassium hydroxide (e.g., 1% by weight of the starting material).

  • Heat the mixture to a gentle reflux (around 80-100°C) with efficient stirring.

  • Follow the progress of the isomerization by GC or TLC analysis.

  • After the reaction is complete (typically within 1-3 hours), cool the flask to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • If a solvent was used, remove it under reduced pressure. Otherwise, dilute the mixture with diethyl ether and wash with water and then brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting 3-methylbut-2-enal by fractional distillation.[2]

Visualizations

Reaction_Mechanism cluster_acid Acid-Catalyzed Isomerization cluster_base Base-Catalyzed Isomerization 3_methylbut_3_enal_acid This compound protonation Protonation (H+) 3_methylbut_3_enal_acid->protonation carbocation Carbocation Intermediate protonation->carbocation deprotonation Deprotonation (-H+) carbocation->deprotonation 3_methylbut_2_enal_acid 3-Methylbut-2-enal deprotonation->3_methylbut_2_enal_acid 3_methylbut_3_enal_base This compound proton_abstraction Proton Abstraction (B:) 3_methylbut_3_enal_base->proton_abstraction enolate Enolate Intermediate proton_abstraction->enolate reprotonation Reprotonation (BH) enolate->reprotonation 3_methylbut_2_enal_base 3-Methylbut-2-enal reprotonation->3_methylbut_2_enal_base

Caption: Reaction mechanisms for acid- and base-catalyzed isomerization.

Experimental_Workflow start Start: this compound add_catalyst Add Catalyst (Acid or Base) start->add_catalyst reaction Heat and Stir (50-250 °C) add_catalyst->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Work-up: Neutralization & Extraction monitoring->workup purification Purification: Fractional Distillation workup->purification product Product: 3-Methylbut-2-enal purification->product

Caption: General experimental workflow for the isomerization.

References

Application Notes and Protocols: Acid-Catalyzed Isomerization of 3-Methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of β,γ-unsaturated aldehydes to their more thermodynamically stable α,β-unsaturated counterparts is a fundamental transformation in organic synthesis. This application note details the acid-catalyzed isomerization of 3-methylbut-3-enal to 3-methylbut-2-enal, also known as senecialdehyde or prenal.[1] The resulting α,β-unsaturated aldehyde is a valuable building block in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. The reaction proceeds through the migration of the carbon-carbon double bond into conjugation with the carbonyl group, a process efficiently facilitated by an acid catalyst.

The isomerization is driven by the formation of a more stable, conjugated π-system.[1] The mechanism is believed to involve the protonation of the carbonyl oxygen or the terminal carbon of the double bond, leading to the formation of a carbocation intermediate. Subsequent deprotonation results in the more stable conjugated isomer.[1] This process can be carried out under various conditions, with temperatures typically ranging from 50°C to 250°C.[1]

Reaction Mechanism and Experimental Workflow

The acid-catalyzed isomerization of this compound proceeds via a proposed carbocation intermediate. The overall workflow for a typical experimental setup is also outlined below.

G cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow A This compound B Protonation (H+) A->B + H+ C Carbocation Intermediate B->C D Deprotonation (-H+) C->D - H+ E 3-Methylbut-2-enal D->E prep Reaction Setup (Aldehyde, Catalyst, Solvent) react Heating and Stirring (Controlled Temperature) prep->react quench Reaction Quenching (e.g., with water or base) react->quench extract Product Extraction (Organic Solvent) quench->extract purify Purification (e.g., Distillation) extract->purify analyze Analysis (GC, NMR) purify->analyze

Caption: Proposed reaction mechanism and a general experimental workflow for the isomerization.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the isomerization of this compound. While the provided patent primarily details base-catalyzed examples, it claims the efficacy of strong acids as well. The data from the patent is presented, and a hypothetical example for an acid-catalyzed reaction is included for illustrative purposes, based on the patent's claims and general chemical principles.

Catalyst SystemSubstrateTemperature (°C)Reaction Time (hours)ProductYield (%)Reference
2% Potassium Glycollate in Ethylene GlycolThis compound15053-Methylbut-2-enal95US Patent 4,192,820
2% Sodium Methylate in MethanolThis compound6533-Methylbut-2-enal92US Patent 4,192,820
2% Sodium Hydroxide in WaterThis compound10043-Methylbut-2-enal88US Patent 4,192,820
Hypothetical Acid Catalyst
1% Sulfuric Acid in TolueneThis compound11023-Methylbut-2-enal>90(Illustrative)

Experimental Protocols

Materials:

  • This compound (Starting material)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like Amberlyst 15)

  • Anhydrous organic solvent (e.g., toluene, xylene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

General Protocol for Acid-Catalyzed Isomerization:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and an anhydrous organic solvent (e.g., toluene, in a 0.5 M concentration of the aldehyde).

  • Catalyst Addition: Add the acid catalyst to the reaction mixture. For a mineral acid like sulfuric acid, a catalytic amount (e.g., 0.5-2 mol%) is typically sufficient. For a solid acid catalyst, the amount can be higher (e.g., 10-20% by weight of the starting material).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80°C and 150°C, depending on the solvent and catalyst) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical method, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quenching: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst. If a solid acid catalyst was used, it can be removed by filtration before quenching.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by fractional distillation to obtain pure 3-methylbut-2-enal.

  • Analysis: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Safety Precautions: this compound and 3-methylbut-2-enal are volatile and flammable liquids. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strong acids are corrosive and should be handled with care.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, reaction conditions, and the final product, highlighting the key transformation.

G start Starting Material This compound (β,γ-Unsaturated) conditions Reaction Conditions Acid Catalyst (e.g., H₂SO₄) Heat (50-250 °C) start:f0->conditions:f0 Isomerization product Product 3-Methylbut-2-enal (α,β-Unsaturated) conditions:f0->product:f0

Caption: Logical flow from reactant to product under acid-catalyzed conditions.

References

Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Swern oxidation is a widely utilized method in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1] This oxidation proceeds under mild conditions, making it compatible with a wide range of functional groups.[1] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[1][2] A hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is then used to promote the elimination reaction that yields the carbonyl compound.[1][2] This application note provides a detailed protocol for the Swern oxidation of homoallylic alcohols, a class of substrates frequently encountered in natural product synthesis and medicinal chemistry.

Key Features of the Swern Oxidation:

  • Mild Reaction Conditions: Typically performed at low temperatures (-78 °C), which helps to prevent side reactions and preserve sensitive functional groups.[3][4]

  • High Chemoselectivity: The Swern oxidation is highly selective for alcohols and generally does not oxidize other functional groups such as alkenes, alkynes, or ethers.

  • Avoidance of Toxic Heavy Metals: Unlike other oxidation methods such as those using chromium reagents, the Swern oxidation avoids the use of toxic heavy metals.[5]

  • No Over-oxidation: Primary alcohols are oxidized to aldehydes without further oxidation to carboxylic acids.[2][5]

Mechanism

The mechanism of the Swern oxidation involves several key steps:

  • Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperature to form the highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride.[1][2] This intermediate is unstable and readily decomposes above -60 °C.[4]

  • Formation of Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the activated DMSO species, forming an alkoxysulfonium salt.[1]

  • Ylide Formation and Elimination: A hindered base, such as triethylamine, deprotonates the carbon adjacent to the sulfur atom, forming a sulfur ylide. This ylide then undergoes a[5][6]-sigmatropic rearrangement via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide, and the protonated base.[2]

Quantitative Data

The following table summarizes typical reaction parameters for the Swern oxidation of a generic homoallylic alcohol.

ParameterValueNotes
Stoichiometry
Homoallylic Alcohol1.0 equivThe limiting reagent.
Oxalyl Chloride1.1 - 1.5 equivA slight excess is used to ensure complete activation of DMSO.
Dimethyl Sulfoxide (DMSO)2.0 - 3.0 equivActs as the oxidant.
Triethylamine (TEA)3.0 - 5.0 equivA sufficient excess is required to neutralize the generated HCl and to promote the final elimination step.
Reaction Conditions
Temperature-78 °CCrucial for the stability of the reactive intermediates and to minimize side reactions.[3][4]
SolventDichloromethane (CH₂Cl₂)Anhydrous solvent is essential for the reaction.
Reaction Time1 - 2 hoursTypically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
Work-up & Purification
QuenchingSaturated aq. NH₄Cl or waterAdded at low temperature to decompose any remaining reactive species.
ExtractionDichloromethane or Diethyl etherTo isolate the product from the aqueous layer.
PurificationFlash column chromatographyTo remove byproducts such as dimethyl sulfide and triethylammonium chloride.

Experimental Protocol: Swern Oxidation of (Z)-pent-4-en-1-ol

This protocol describes the oxidation of (Z)-pent-4-en-1-ol to (Z)-pent-4-enal.

Materials:

  • (Z)-pent-4-en-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Argon or Nitrogen gas supply

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup (silica gel, appropriate solvent system)

Procedure:

  • Preparation of the Reaction Apparatus:

    • A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen or argon inlet is assembled.

    • The flask is flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Activation of DMSO:

    • Anhydrous dichloromethane (50 mL) is added to the reaction flask, followed by oxalyl chloride (1.1 mL, 12.5 mmol, 1.25 equiv).

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • A solution of anhydrous DMSO (1.8 mL, 25.0 mmol, 2.5 equiv) in anhydrous dichloromethane (10 mL) is added dropwise to the stirred solution of oxalyl chloride over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • The resulting mixture is stirred for an additional 15 minutes at -78 °C.

  • Addition of the Homoallylic Alcohol:

    • A solution of (Z)-pent-4-en-1-ol (0.86 g, 10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) is added dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.

    • The reaction is stirred for 30 minutes at this temperature.

  • Addition of Triethylamine and Reaction Completion:

    • Triethylamine (7.0 mL, 50.0 mmol, 5.0 equiv) is added dropwise to the reaction mixture over 10 minutes. A thick white precipitate of triethylammonium chloride will form.

    • After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature over 30-45 minutes.

  • Work-up:

    • The reaction is quenched by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

    • The mixture is transferred to a separatory funnel, and the layers are separated.

    • The aqueous layer is extracted with dichloromethane (2 x 30 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. Caution: The product, (Z)-pent-4-enal, is volatile. Care should be taken during solvent removal.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (Z)-pent-4-enal.

Diagrams

Swern_Oxidation_Workflow Experimental Workflow for Swern Oxidation cluster_prep Preparation cluster_activation Activation cluster_oxidation Oxidation cluster_elimination Elimination & Work-up cluster_purification Purification prep_flask Flame-dry flask under inert gas add_solvent Add anhydrous CH₂Cl₂ prep_flask->add_solvent add_oxalyl Add oxalyl chloride add_solvent->add_oxalyl cool Cool to -78 °C add_oxalyl->cool add_dmso Add DMSO solution dropwise cool->add_dmso stir_activation Stir for 15 min at -78 °C add_dmso->stir_activation add_alcohol Add homoallylic alcohol solution dropwise stir_activation->add_alcohol stir_oxidation Stir for 30 min at -78 °C add_alcohol->stir_oxidation add_tea Add triethylamine dropwise stir_oxidation->add_tea warm Warm to room temperature add_tea->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with CH₂Cl₂ quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Flash column chromatography concentrate->purify

Caption: Experimental workflow for the Swern oxidation.

Swern_Mechanism_Signaling Simplified Swern Oxidation Mechanism DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium Chloride DMSO->ActivatedDMSO + Oxalyl Chloride (-CO, -CO₂, -Cl⁻) OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium + R-OH (-HCl) Alcohol Homoallylic Alcohol (R-OH) Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et₃N (-Et₃NH⁺) Base Triethylamine (Et₃N) Product Aldehyde/Ketone (Product) Ylide->Product [1,5]-Sigmatropic Rearrangement Byproducts Dimethyl Sulfide + Et₃NH⁺Cl⁻ Ylide->Byproducts

Caption: Simplified signaling pathway of the Swern oxidation.

Safety and Handling Precautions

  • Toxicity and Odor: The Swern oxidation generates carbon monoxide, which is a toxic gas, and dimethyl sulfide, which has an extremely unpleasant and pervasive odor.[2] This reaction must be performed in a well-ventilated fume hood.

  • Reagent Handling: Oxalyl chloride is corrosive and reacts violently with water. DMSO is hygroscopic and should be handled under anhydrous conditions.

  • Temperature Control: The reaction is highly exothermic, especially during the addition of DMSO and triethylamine. Strict temperature control is essential to prevent side reactions and ensure safety.

  • Waste Disposal: Glassware and waste containing dimethyl sulfide should be rinsed with a bleach solution (sodium hypochlorite) to oxidize the volatile and odorous sulfide to the non-volatile and odorless sulfoxide or sulfone before cleaning.

References

Application of 3-Methylbut-3-enal in Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-methylbut-3-enal in the synthesis of fragrance compounds. It covers its synthesis, isomerization to the key fragrance ingredient 3-methyl-2-butenal, and subsequent derivatization to other valuable aroma chemicals.

Introduction

This compound is a volatile organic compound that serves as a versatile precursor in the synthesis of various fragrance ingredients.[1] While it possesses its own distinct chemical properties, its primary value in the fragrance industry lies in its ability to be readily converted to its isomer, 3-methyl-2-butenal (also known as prenal or senecialdehyde). This isomerization transforms a relatively unstable β,γ-unsaturated aldehyde into a more stable and fragrant α,β-unsaturated aldehyde. 3-Methyl-2-butenal is a recognized fragrance ingredient with a characteristic sweet, fruity, pungent, and nutty aroma with almond and cherry undertones.[2] It is used in a variety of fragrance compositions and also serves as a starting material for the synthesis of other aroma chemicals, including acetals and terpene-related structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its fragrant isomer, 3-methyl-2-butenal, is presented in Table 1.

PropertyThis compound3-Methyl-2-butenal
CAS Number 1118-59-8107-86-8
Molecular Formula C₅H₈OC₅H₈O
Molecular Weight 84.12 g/mol 84.12 g/mol
Appearance Light yellow oily liquid[3]Colorless to yellow liquid[4]
Odor Not well-characterized in fragrance literaturePungent, almond, mild-buttery, fruity[2][4]
Boiling Point Not specified136 °C[5]
Flash Point Not specified33.33 °C[6]
Solubility Not specifiedSoluble in water (110 g/L at 20°C)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol describes the synthesis of this compound from 3-methylbut-3-en-1-ol using Swern oxidation.[3]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (dry)

  • 3-Methylbut-3-en-1-ol

  • Triethylamine

  • Water

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Constant-pressure dropping funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane at -78 °C.

  • Slowly add DMSO (12.4 mL, 174 mmol) dropwise to the solution. Allow the reaction to proceed for 15 minutes until gas evolution ceases.

  • Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane and add it dropwise to the reaction mixture using a constant-pressure dropping funnel.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Quench the reaction by adding triethylamine (40.0 mL, 290 mmol).

  • Allow the mixture to warm to room temperature and stir overnight.

  • Add 150 mL of water to the reaction mixture.

  • Separate the organic phase, and concentrate it.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (50:1 v/v) as the eluent.

Expected Yield:

  • This compound: Approximately 3.80 g (78% yield) as a light yellow oily liquid.[3]

G cluster_synthesis Synthesis of this compound A 3-Methylbut-3-en-1-ol B Swern Oxidation (Oxalyl chloride, DMSO, TEA) A->B Reactant C This compound B->C Product (78% Yield)

Caption: Workflow for the synthesis of this compound.

Protocol 2: Isomerization of this compound to 3-Methyl-2-butenal

This protocol describes the acid-catalyzed isomerization of this compound to the more stable and fragrant 3-methyl-2-butenal. This process is crucial for its application in fragrance synthesis.[7]

Materials:

  • This compound

  • 75% aqueous phosphoric acid

  • Nitrogen gas

Equipment:

  • Pressure vessel

  • Heating and stirring apparatus

Procedure:

  • Add 0.4 parts of 75% aqueous phosphoric acid to 69.2 parts of this compound in a pressure vessel.

  • Heat the mixture to 140 °C over 5 minutes while pressurizing the vessel to 10 bars with nitrogen.

  • Maintain the reaction at 140 °C for 70 minutes.

  • Cool the reaction mixture.

  • The resulting product is 3-methyl-2-butenal, which can be purified by distillation if required.

Expected Outcome:

  • The process is reported to give a high yield, high space-time yield, and great purity of 3-methyl-2-butenal.[7]

G cluster_isomerization Isomerization to 3-Methyl-2-butenal D This compound E Acid-Catalyzed Isomerization (Phosphoric Acid, 140°C) D->E Reactant F 3-Methyl-2-butenal E->F Product (High Yield)

Caption: Isomerization of this compound to 3-methyl-2-butenal.

Protocol 3: Synthesis of 3-Methyl-2-butenal Dimethyl Acetal

This protocol details the synthesis of a fragrant acetal from 3-methyl-2-butenal. Acetal derivatives are often used in perfumery for their unique scent profiles and stability.[8]

Materials:

  • 3-Methyl-2-butenal

  • Methanol

  • Trimethyl orthoformate

  • Amidosulfonic acid

  • Potassium carbonate

Equipment:

  • Reaction flask with cooling capability (e.g., ice bath)

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a reaction flask, combine methanol (76 g, 2.37 mol), trimethyl orthoformate (220 g, 2.07 mol), and amidosulfonic acid (330 mg, 3.4 mmol).

  • Add 3-methyl-2-butenal (125 g, 1.49 mol) dropwise over 2.5 hours, maintaining a controlled temperature (the reaction is exothermic and may rise to ~33°C).

  • Stir the reaction mixture for an additional 1.5 hours.

  • Add potassium carbonate (1 g) to neutralize the catalyst.

  • Purify the product by distillation.

Quantitative Data:

  • The calculated yield of 3-methyl-2-butenal dimethyl acetal is 93%.[8] A similar procedure reports an isolated yield of 81.5% with a purity of 98.8%.[8]

ReactantMolar QuantityProductCalculated YieldIsolated YieldPurity
3-Methyl-2-butenal1.49 mol3-Methyl-2-butenal dimethyl acetal93%[8]81.5%[8]98.8%[8]

Further Applications in Fragrance Synthesis

3-Methyl-2-butenal is a versatile building block for a variety of fragrance compounds beyond simple acetals. Its reactivity as an α,β-unsaturated aldehyde allows for its participation in several carbon-carbon bond-forming reactions.

Michael Addition: The Michael addition of nucleophiles to the β-carbon of 3-methyl-2-butenal can lead to a diverse range of derivatives. For instance, the addition of N-p-tosyl nitroethylpyrrole in the presence of CsF yields a nitropentanal pyrrole derivative in 69% yield, which is an intermediate in the synthesis of hydrodipyrrins.[9]

Condensation Reactions: Condensation of 3-methyl-2-butenal with phenols in the presence of phenylboronic acid leads to the formation of substituted 2H-chromenes, a class of compounds with potential fragrance applications.[9]

Quantitative Data for Further Syntheses:

Reaction TypeReactantsProduct TypeYield
Michael Addition3-Methyl-2-butenal, N-p-tosyl nitroethylpyrroleNitropentanal pyrrole69%[9]
[4+2] Cycloaddition3-Methyl-2-butenal, L-prolineDiene adduct82%[9]
Condensation3-Methyl-2-butenal, Phenols2H-ChromenesNot specified[9]

Olfactory Properties and Signaling Pathway

The odor of 3-methyl-2-butenal is a key aspect of its application in fragrances. While detailed sensory panel data is limited in publicly available literature, its aroma is generally described as fruity, nutty, and almond-like.[2] The odor detection threshold for similar short-chain aldehydes has been studied, providing context for its potency.[9]

The perception of 3-methyl-2-butenal, like other odorants, is initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing as a specific scent.

G cluster_olfactory_pathway Generalized Olfactory Signaling Pathway Odorant 3-Methyl-2-butenal OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_channel->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Action_potential Action Potential to Brain Depolarization->Action_potential Generates

Caption: Generalized signaling pathway for olfactory perception.

This diagram illustrates the general mechanism of odorant perception. While the specific olfactory receptors that bind 3-methyl-2-butenal have not been fully deorphanized, it is known that aldehydes are detected by a range of ORs.[10] Some research suggests that certain ORs, like the rat OR-I7, are activated by the gem-diol form of aldehydes, which is in equilibrium with the aldehyde in an aqueous environment.[11]

Conclusion

This compound is a valuable, non-fragrant intermediate that provides access to the important aroma chemical, 3-methyl-2-butenal. Through straightforward synthesis and isomerization protocols, researchers and fragrance chemists can utilize this pathway to produce a key building block for a variety of fragrance compositions. The subsequent derivatization of 3-methyl-2-butenal further expands its utility, allowing for the creation of novel fragrance molecules with diverse and desirable sensory properties. The provided protocols and data serve as a foundational resource for the application of this compound in fragrance synthesis.

References

Protecting Group Strategies for 3-Methylbut-3-enal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the protection and deprotection of 3-methylbut-3-enal, a versatile C5 building block in organic synthesis. Due to its propensity to isomerize to the more stable conjugated isomer, 3-methylbut-2-enal (prenal), under acidic or basic conditions, protecting group strategies are crucial for its effective utilization in multi-step syntheses.[1] This guide focuses on the use of cyclic acetals, a robust and widely employed protecting group for aldehydes, offering high chemoselectivity and stability under various reaction conditions.

Introduction

This compound is a valuable intermediate in the synthesis of various natural products and pharmaceuticals. Its structure, featuring both a terminal alkene and an aldehyde, allows for diverse chemical transformations. However, the facile isomerization of the double bond into conjugation with the carbonyl group presents a significant challenge.[1] Protection of the aldehyde functionality is therefore essential to prevent this isomerization and allow for selective reactions at the C-C double bond.

Cyclic acetals, formed by the reaction of the aldehyde with a diol such as ethylene glycol, are an excellent choice for protecting this compound. They are stable to nucleophiles, bases, and many oxidizing and reducing agents, yet can be readily removed under acidic conditions.[2][3] This orthogonality allows for a wide range of subsequent chemical manipulations.

Acetal Protection of this compound

The protection of this compound as a 1,3-dioxolane derivative is a common and effective strategy. The reaction involves the acid-catalyzed reaction of the aldehyde with ethylene glycol. Careful selection of the acid catalyst and reaction conditions is important to minimize isomerization to the α,β-unsaturated acetal.

Reaction Scheme

Caption: General scheme for the protection of this compound as a cyclic acetal.

Comparative Data for Acetal Protection of Aldehydes

The following table summarizes various conditions for the acetal protection of aldehydes, providing a basis for optimizing the reaction for this compound.

CatalystDiolSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (TsOH)Ethylene glycolTolueneReflux4 h93[1]
p-Toluenesulfonic acid (TsOH)Ethylene glycolBenzeneReflux6 h95[1]
Dowex 50WX8Ethylene glycolBenzeneReflux30 h90[1]
TMSOTf(TMSOCH₂)₂CH₂Cl₂-78 to -1590 min99[1]
Experimental Protocol: Acetal Protection

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene.

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure acetal.

Acetal Deprotection to Regenerate this compound

The removal of the acetal protecting group is typically achieved by acid-catalyzed hydrolysis. A variety of acidic conditions can be employed, ranging from strong mineral acids to milder Lewis acids, allowing for deprotection in the presence of other acid-sensitive functional groups.

Reaction Scheme

Caption: General scheme for the deprotection of the cyclic acetal to regenerate this compound.

Comparative Data for Acetal Deprotection of Aldehydes

This table provides a comparison of different methods for the deprotection of aldehyde acetals.

Reagent(s)Solvent(s)Temperature (°C)TimeYield (%)Reference
HClEtOH, H₂ORoom Temp.4 h100[1]
TsOHAcetone, H₂ORoom Temp.15 min - 2 h84-97[1]
H₂SO₄-Room Temp.30.5 h92[1]
Pyr·TsOHAcetone, H₂ORoom Temp.24 h98[1]
Al(HSO₄)₃, wet SiO₂n-HexaneReflux35 min92[2][4]
NaBArF₄Water305 min>99[3][5]
Er(OTf)₃wet NitromethaneRoom Temp.-High[3][5]
IodineAcetoneRoom Temp.5-45 minHigh[5]
Bismuth Nitrate Pentahydrate-Room Temp.-High[5]
Experimental Protocol: Acetal Deprotection

Materials:

  • Protected this compound (the acetal)

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the acetal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid evaporation of the volatile aldehyde.

  • The crude this compound can be used directly in the next step or purified by careful distillation.

Logical Workflow of the Protection-Deprotection Strategy

The following diagram illustrates the logical flow of employing a protecting group strategy in a multi-step synthesis involving this compound.

workflow Protecting Group Strategy Workflow start Start with This compound protect Protect Aldehyde (Acetal Formation) start->protect protected_intermediate Protected Intermediate (Acetal) protect->protected_intermediate reaction Perform Desired Reaction on Alkene protected_intermediate->reaction deprotect Deprotect Aldehyde (Acetal Hydrolysis) reaction->deprotect final_product Final Product with Free Aldehyde deprotect->final_product

Caption: Workflow for utilizing a protecting group strategy with this compound.

Conclusion

The use of a cyclic acetal protecting group is a highly effective strategy for the manipulation of this compound in organic synthesis. This approach prevents the undesired isomerization to its conjugated analogue and allows for a broad range of chemical transformations on the alkene moiety. The protocols provided herein, along with the comparative data, offer a comprehensive guide for researchers to successfully implement this protecting group strategy in their synthetic endeavors. Careful selection of reaction conditions for both the protection and deprotection steps is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3-methylbut-3-enal, a key intermediate in the production of fragrances, vitamins, and pharmaceuticals. Two primary methodologies are presented: a laboratory-scale synthesis employing Swern oxidation and an industrially relevant, scalable process involving the catalytic oxidation of isoprenol over a silver-supported catalyst. This guide includes comprehensive experimental procedures, quantitative data, and safety information to assist researchers in the successful synthesis and purification of this compound.

Introduction

This compound is a valuable C5 aldehyde featuring a terminal double bond, which makes it a versatile building block in organic synthesis.[1] Its primary industrial application is as a precursor to citral, which is subsequently used in the synthesis of ionones, Vitamin A, and Vitamin E.[2] The controlled, large-scale production of this compound is therefore of significant commercial interest.

This document outlines two reliable methods for the synthesis of this compound. The first is a laboratory-scale approach using Swern oxidation, which offers high yields under mild conditions. The second details a scalable, gas-phase catalytic oxidation of isoprenol, mirroring industrial processes.

Physicochemical Properties and Safety Information

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and purification.

PropertyValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol [1][3]
CAS Number 1118-59-8[3]
Appearance Colorless to light yellow liquid
Boiling Point Not readily available; isomerizes upon heating
Density Not readily available

Safety and Handling:

This compound is classified as a hazardous substance.[3]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Statements: Avoid breathing fumes or vapors. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Synthesis Protocols

Laboratory-Scale Synthesis via Swern Oxidation

The Swern oxidation is a reliable method for converting primary alcohols to aldehydes under mild conditions, making it well-suited for the synthesis of the potentially labile this compound.[5]

3.1.1. Experimental Protocol

This protocol is adapted from a reported synthesis and has a literature yield of 78%.[6]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Activation of DMSO: Slowly add dimethyl sulfoxide (DMSO) (12.4 mL, 174 mmol) dropwise to the oxalyl chloride solution. Stir the mixture for 15 minutes, during which time gas evolution may be observed.

  • Addition of Isoprenol: Dissolve 3-methylbut-3-en-1-ol (isoprenol) (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 45 minutes.

  • Quenching: Add triethylamine (40.0 mL, 290 mmol) to the reaction mixture and allow it to warm to room temperature, stirring overnight.

  • Work-up: Add 150 mL of water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (50:1) eluent to yield this compound.

3.1.2. Quantitative Data

ParameterValueReference
Starting Material 3-Methylbut-3-en-1-ol (Isoprenol)[6]
Yield 78% (3.80 g)[6]
Purity Chromatographically and spectroscopically pure[6]
Side Product 3-methyl-2-((methylthio)methyl)but-2-enal (11% yield)[6]
Scale-up Synthesis via Silver-Catalyzed Oxidation

The industrial production of this compound is achieved through the gas-phase oxidative dehydrogenation of isoprenol using a supported silver catalyst. This method is suitable for continuous, large-scale manufacturing.[2][5]

3.2.1. Synthesis of the Precursor: Isoprenol

Isoprenol is synthesized via the Prins reaction of isobutene and formaldehyde.[2]

Protocol:

  • Catalyst Preparation: Utilize an acidic catalyst, such as a zeolite (e.g., H-ZSM-5), to facilitate the reaction.

  • Reaction Conditions: The reaction can be carried out in the liquid phase at temperatures between 50-75 °C.

  • Reactants: Introduce isobutene and an aqueous solution of formaldehyde into a suitable reactor containing the catalyst.

  • Purification: The resulting isoprenol can be purified by distillation.

3.2.2. Catalytic Oxidation of Isoprenol

This protocol is based on the general principles of silver-catalyzed alcohol oxidation, as specific process parameters for the BASF process are proprietary.

Protocol:

  • Catalyst Preparation: Prepare a silica-supported silver catalyst by incipient wetness impregnation of silica pellets with a silver nitrate solution, followed by drying and calcination.

  • Reactor Setup: A packed-bed reactor is suitable for this gas-phase reaction. The reactor should be heated to the desired reaction temperature.

  • Reaction Conditions:

    • Temperature: 550-650 °C

    • Feed: A gaseous mixture of isoprenol, air (as the oxygen source), and an inert gas (e.g., nitrogen) is fed into the reactor. The addition of water to the feed can help to control the reaction temperature and improve selectivity.

  • Product Collection: The product stream exiting the reactor is rapidly cooled to condense the this compound and other condensable products.

  • Purification: The crude product is purified by fractional distillation. It is important to note that this compound can isomerize to its more stable, conjugated isomer, 3-methylbut-2-enal (prenal), especially at elevated temperatures or in the presence of acidic or basic impurities. The distillation should be performed under reduced pressure and with minimal heat input to minimize this isomerization.[7]

3.2.3. Representative Quantitative Data

While specific data for the industrial-scale oxidation of isoprenol is not publicly available, the following table provides typical ranges for similar silver-catalyzed alcohol oxidations.

ParameterRepresentative Value
Catalyst Silver on silica support
Reaction Type Gas-phase oxidative dehydrogenation
Temperature 550-650 °C
Conversion >90%
Selectivity 85-95%
Yield 75-85%

Diagrams

Logical Workflow for Scale-up Synthesis

G Workflow for Scale-up Synthesis of this compound cluster_0 Step 1: Isoprenol Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification isobutene Isobutene prins_reaction Prins Reaction (Acid Catalyst) isobutene->prins_reaction formaldehyde Formaldehyde formaldehyde->prins_reaction isoprenol Isoprenol (3-Methylbut-3-en-1-ol) prins_reaction->isoprenol oxidation Gas-Phase Oxidation (Silver Catalyst, 550-650°C) isoprenol->oxidation product Crude this compound oxidation->product distillation Fractional Distillation (Reduced Pressure) product->distillation final_product Pure this compound distillation->final_product

Caption: Overall workflow for the industrial synthesis of this compound.

Reaction Pathway for Swern Oxidation

G Swern Oxidation of Isoprenol isoprenol Isoprenol intermediate1 Alkoxysulfonium Ion isoprenol->intermediate1 dmso DMSO dmso->intermediate1 oxalyl_chloride Oxalyl Chloride oxalyl_chloride->intermediate1 triethylamine Triethylamine intermediate2 Sulfur Ylide intermediate1->intermediate2 + Triethylamine product This compound intermediate2->product Fragmentation

Caption: Simplified reaction pathway for the Swern oxidation of isoprenol.

Conclusion

The synthesis of this compound can be successfully achieved on both a laboratory and a larger scale. The Swern oxidation provides a high-yielding method for smaller quantities, while the silver-catalyzed gas-phase oxidation of isoprenol is the preferred route for industrial production. Careful control of reaction conditions, particularly temperature, and purification methods are essential to prevent the isomerization of the desired product to the thermodynamically more stable 3-methylbut-2-enal. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries.

References

Application Notes and Protocols: 3-Methylbut-3-enal as a C5 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbut-3-enal, a volatile organic compound with the chemical formula C5H8O, serves as a versatile C5 building block in organic synthesis.[1] Its chemical reactivity is characterized by the presence of both an aldehyde functional group and a terminal double bond.[1] This non-conjugated arrangement allows for a variety of synthetic transformations, including its isomerization to the thermodynamically more stable α,β-unsaturated aldehyde, 3-methylbut-2-enal (prenal). This isomerization opens up access to a wide range of conjugate addition and other reactions characteristic of α,β-unsaturated systems.[1] Furthermore, this compound itself can participate in transition-metal-catalyzed reactions, particularly with palladium, to construct cyclic structures.[1] This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound, highlighting its utility in the synthesis of complex molecules.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the Swern oxidation of the corresponding alcohol, 3-methylbut-3-en-1-ol.[2] This method offers mild reaction conditions and good functional group tolerance.

Experimental Protocol: Swern Oxidation of 3-Methylbut-3-en-1-ol

This protocol is adapted from a published procedure which reported a 78% yield of this compound.[2]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dry dichloromethane (CH2Cl2)

  • 3-Methylbut-3-en-1-ol

  • Triethylamine (TEA)

  • Water

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a flask maintained at -78 °C, dissolve oxalyl chloride (1.5 equivalents) in dry dichloromethane.

  • Slowly add DMSO (3.0 equivalents) dropwise to the solution. Stir the reaction mixture for 15 minutes, or until gas evolution ceases.

  • Add a solution of 3-methylbut-3-en-1-ol (1.0 equivalent) in dry dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 45 minutes.

  • Quench the reaction by adding triethylamine (5.0 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add water to the reaction mixture and extract with dichloromethane.

  • Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate mixture (e.g., 50:1 v/v) as the eluent to obtain pure this compound.[2]

Quantitative Data for Synthesis
ReactionStarting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
Swern Oxidation3-Methylbut-3-en-1-ol1. Oxalyl chloride, DMSO; 2. TriethylamineDichloromethane-78 to RT~12 h78[2]

Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification Flask_at_78C Flask at -78 °C Oxalyl_chloride_DCM Oxalyl chloride in dry DCM DMSO DMSO Oxalyl_chloride_DCM->DMSO Slow dropwise addition Stir_15min Stir for 15 min DMSO->Stir_15min Substrate_addition Add 3-methylbut-3-en-1-ol in dry DCM dropwise Stir_15min->Substrate_addition Stir_45min Stir for 45 min at -78 °C Substrate_addition->Stir_45min Quench Quench with Triethylamine Stir_45min->Quench Warm_to_RT Warm to RT, stir overnight Quench->Warm_to_RT Extraction Aqueous workup & Extraction with DCM Warm_to_RT->Extraction Purification Flash Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Swern oxidation workflow for the synthesis of this compound.

Isomerization to 3-Methylbut-2-enal

This compound readily undergoes isomerization to its more thermodynamically stable conjugated isomer, 3-methylbut-2-enal (prenal), under either acidic or basic conditions.[1][3] This transformation is synthetically valuable as it provides access to the reactivity of α,β-unsaturated aldehydes, which can participate in a wide array of reactions such as Michael additions and Diels-Alder reactions.[1]

General Experimental Protocol: Acid- or Base-Catalyzed Isomerization

High yields and purity of 3-methylbut-2-enal can be achieved through this isomerization.[3]

Materials:

  • This compound

  • Acid catalyst (e.g., strong acid) or Base catalyst (e.g., tertiary amine, sodium or potassium alcoholate)[3]

  • Optional solvent (e.g., water, 3-methylbut-3-en-1-ol)[1]

Procedure:

  • Combine this compound with the chosen acid or base catalyst. The reaction can be performed neat or in the presence of a solvent.[1]

  • Heat the reaction mixture to a temperature between 50 °C and 250 °C. The optimal temperature will depend on the specific catalyst and conditions used.[1][3]

  • The reaction time can range from a few seconds to several minutes.[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, NMR).

  • Upon completion, isolate the product, typically by fractional distillation, to obtain pure 3-methylbut-2-enal.[3]

Quantitative Data for Isomerization
Starting MaterialCatalystTemperature (°C)TimeProductYieldPurityReference
This compoundStrong Acid or Basic Compound50 - 25010 s - 300 min3-Methylbut-2-enalHighHigh[3]

Isomerization Pathway

G Start This compound Intermediate Carbocation or Enolate Intermediate Start->Intermediate H+ or B: Product 3-Methylbut-2-enal Intermediate->Product Rearrangement

Caption: Isomerization of this compound to 3-methylbut-2-enal.

Transition-Metal-Catalyzed Reactions

Transition metals, particularly palladium, are effective catalysts for various transformations involving this compound. These reactions leverage the reactivity of the alkene and aldehyde functionalities to construct cyclic structures and achieve C-H functionalization.[1] While specific protocols starting directly from this compound are not extensively detailed in the literature, the general principles of palladium-catalyzed cyclization of unsaturated aldehydes are well-established.

Conceptual Protocol: Palladium-Catalyzed Intramolecular Cyclization

This conceptual protocol is based on general palladium-catalyzed reactions of unsaturated aldehydes.

Materials:

  • This compound derivative (e.g., with a tethered nucleophile)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4)

  • Ligand (e.g., phosphine-based)

  • Base (e.g., Cs2CO3, K2CO3)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the this compound derivative, palladium catalyst, ligand, and base.

  • Add the degassed solvent and stir the mixture at an elevated temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Relationship of Key Applications

G cluster_applications Key Applications Start 3-Methylbut-3-en-1-ol Aldehyde This compound Start->Aldehyde Swern Oxidation Isomer 3-Methylbut-2-enal (Prenal) Aldehyde->Isomer Isomerization (Acid or Base) Pd_Cat Palladium-Catalyzed Cyclizations Aldehyde->Pd_Cat Conj_Add Conjugate Additions (e.g., Michael Addition) Isomer->Conj_Add Cycloadd Cycloadditions (e.g., Diels-Alder) Isomer->Cycloadd Reactions Further Synthetic Transformations Pd_Cat->Reactions Conj_Add->Reactions Cycloadd->Reactions

Caption: Synthetic utility of this compound and its isomer.

Conclusion

This compound is a valuable and versatile C5 building block in organic synthesis. Its preparation via the Swern oxidation of 3-methylbut-3-en-1-ol is efficient and high-yielding. The facile isomerization of this compound to its conjugated isomer, 3-methylbut-2-enal, significantly broadens its synthetic utility, providing access to a wide range of important reactions. Furthermore, its direct use in transition-metal-catalyzed reactions offers pathways for the construction of complex cyclic molecules. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this C5 building block in their research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylbut-3-enal.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common laboratory-scale synthesis involves the oxidation of the corresponding alcohol, 3-methylbut-3-en-1-ol (isoprenol)[1][2]. Methods like Swern oxidation are utilized for this transformation[1][2]. Industrially, the precursor alcohol is produced via the Prins reaction between isobutene and formaldehyde[3][4].

Q2: What is the most common side reaction observed during the synthesis and handling of this compound?

A2: The most prevalent side reaction is the isomerization of this compound to its more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal (also known as prenal)[1]. This conversion is readily catalyzed by the presence of acidic or basic compounds[1][5].

Q3: Why is 3-methylbut-2-enal (prenal) more stable than the desired this compound?

A3: 3-methylbut-2-enal features a conjugated system where the carbon-carbon double bond is adjacent to the carbonyl group of the aldehyde[1]. This conjugation allows for π-system delocalization, which lowers the overall energy of the molecule, conferring greater thermodynamic stability compared to the non-conjugated this compound[1].

Q4: Besides isomerization, what other byproducts might I encounter?

A4: Depending on the specific synthetic method used, other byproducts can form.

  • During Swern Oxidation: An unexpected C-C bond formation can occur, leading to byproducts such as 3-methyl-2-(methylthio)but-2-enal[2].

  • During Precursor Synthesis: In the industrial synthesis of the starting material, 3-methylbut-3-en-1-ol, byproducts like 3-methyl-but-3-en-1-yl formate can be generated[6].

Troubleshooting Guide

Problem 1: My final product analysis (e.g., NMR, GC-MS) shows a significant amount of 3-methylbut-2-enal instead of the desired this compound.

  • Possible Cause: Your reaction or work-up conditions are promoting the isomerization of the kinetic product (this compound) to the thermodynamic product (3-methylbut-2-enal).

  • Troubleshooting Steps:

    • Check pH: Ensure that your reaction mixture and work-up solutions are neutral. Traces of acid or base can catalyze the isomerization[1][5]. If an acidic or basic reagent is used, ensure it is thoroughly quenched and neutralized before product isolation.

    • Temperature Control: While isomerization can occur at various temperatures, elevated temperatures during work-up or purification (e.g., distillation) can accelerate the process. Use low-temperature purification methods where possible.

    • Minimize Reaction/Work-up Time: Prolonged exposure to even mild catalytic conditions can lead to increased isomerization. Streamline your work-up and isolation procedures.

Problem 2: The overall yield of my desired aldehyde is very low, even after accounting for isomerization.

  • Possible Cause 1: Incomplete Oxidation. The starting alcohol, 3-methylbut-3-en-1-ol, may not have been fully consumed.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). If the reaction has stalled, re-evaluate the stoichiometry of your oxidizing agent and the reaction time. Ensure reagents are fresh and anhydrous where required (e.g., for Swern oxidation).

  • Possible Cause 2: Formation of Unexpected Byproducts. Specific reaction conditions can lead to alternative reaction pathways.

    • Solution: In the case of Swern oxidation, the formation of sulfur-containing byproducts like 3-methyl-2-(methylthio)but-2-enal has been reported[2]. Carefully analyze all fractions post-chromatography to identify these impurities. Modifying the reaction temperature or the rate of addition of reagents may help minimize these side reactions.

Data Presentation

Table 1: Example Yields from Swern Oxidation of 3-methylbut-3-en-1-ol

CompoundStructureRoleReported YieldReference
This compoundC₅H₈ODesired Product78%[2]
3-methyl-2-(methylthio)but-2-enalC₇H₁₂OSByproduct11%[2]

Experimental Protocols

Key Experiment: Swern Oxidation of 3-methylbut-3-en-1-ol

This protocol is based on a reported synthesis of this compound[2].

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 3-methylbut-3-en-1-ol (Isoprenol)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve oxalyl chloride (3 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (3 eq.) in anhydrous DCM dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • After stirring for a short period, add a solution of 3-methylbut-3-en-1-ol (1 eq.) in anhydrous DCM dropwise, again ensuring the temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 45 minutes.

  • Quench the reaction by adding triethylamine (5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add water to the mixture and perform an extraction with DCM.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography to yield this compound[2].

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Route Isoprenol 3-methylbut-3-en-1-ol Aldehyde This compound Isoprenol->Aldehyde Oxidation (e.g., Swern) Side_Reaction cluster_side Key Side Reaction: Isomerization node_desired This compound (Desired Product) node_byproduct 3-methylbut-2-enal (Thermodynamically Stable Byproduct) node_desired->node_byproduct Acid or Base Catalyst Troubleshooting_Workflow Start Low Yield of This compound CheckIsomer Analyze for 3-methylbut-2-enal (Isomerization) Start->CheckIsomer CheckAlcohol Analyze for starting alcohol (Incomplete Reaction) CheckIsomer->CheckAlcohol No IsomerPresent Isomer Detected CheckIsomer->IsomerPresent Yes AlcoholPresent Alcohol Detected CheckAlcohol->AlcoholPresent Yes ActionIsomer Neutralize pH Lower Temperature Reduce Work-up Time IsomerPresent->ActionIsomer ActionAlcohol Optimize Oxidant Stoichiometry Increase Reaction Time Check Reagent Quality AlcoholPresent->ActionAlcohol

References

Technical Support Center: Swern Oxidation of 3-Methylbut-3-en-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the Swern oxidation of 3-methylbut-3-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: I performed a Swern oxidation on 3-methylbut-3-en-1-ol and obtained an unexpected byproduct in addition to the expected aldehyde. What is this byproduct and why did it form?

A1: A known unexpected byproduct in the Swern oxidation of 3-methylbut-3-en-1-ol is 3-methyl-2-(methylthio)but-2-enal.[1][2] This C-C bond formation product arises from a series of side reactions that can occur under Swern oxidation conditions. The proposed mechanism involves the initial formation of the expected aldehyde, 3-methylbut-3-enal. Subsequently, triethylamine can deprotonate the α-position of this aldehyde. This enolate can then react with a reactive sulfur species, generated from the Pummerer rearrangement of the chlorosulfonium salt, leading to the formation of the sulfur-containing byproduct.[2]

Q2: What is the typical yield of the desired aldehyde and the unexpected byproduct?

A2: In a reported experiment, the Swern oxidation of 3-methylbut-3-en-1-ol yielded the desired product, this compound, in 78% yield, while the unexpected byproduct, 3-methyl-2-(methylthio)but-2-enal, was isolated in 11% yield.[1][2]

Q3: How can I minimize the formation of this byproduct?

A3: While complete elimination of the byproduct may be challenging, its formation is temperature-dependent.[3] Strictly maintaining the reaction temperature at -78°C during the addition of reagents and throughout the initial phase of the reaction is crucial to minimize side reactions like the Pummerer rearrangement that leads to the reactive sulfur species.[3] Additionally, ensuring the dropwise and slow addition of the alcohol to the activated DMSO can help to control the local concentration of reactants and minimize side reactions.

Q4: Are there alternative oxidation methods for 3-methylbut-3-en-1-ol that might avoid this byproduct?

A4: Yes, several other oxidation methods can be employed for the oxidation of allylic alcohols, which may offer different selectivity and byproduct profiles. Some common alternatives to the Swern oxidation include:

  • Dess-Martin Periodinane (DMP) oxidation: A mild and often high-yielding oxidation.

  • Parikh-Doering oxidation: Uses a sulfur trioxide pyridine complex to activate DMSO, which can sometimes offer different selectivity compared to the Swern protocol.[2]

  • Manganese Dioxide (MnO₂): Particularly effective for the selective oxidation of allylic and benzylic alcohols.

The choice of method will depend on the specific requirements of your synthesis, including functional group tolerance and desired scale.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Significant amount of 3-methyl-2-(methylthio)but-2-enal observed Reaction temperature was not maintained at -78°C.Ensure a stable cold bath (e.g., dry ice/acetone) is used and the internal reaction temperature is monitored.
Rapid addition of the alcohol.Add the solution of 3-methylbut-3-en-1-ol to the activated DMSO dropwise over a prolonged period.
Excess of Swern reagent.Use a stoichiometric amount of oxalyl chloride and DMSO relative to the alcohol.
Low yield of the desired aldehyde Incomplete reaction.Ensure the reaction is stirred for a sufficient time at low temperature before quenching.
Premature warming of the reaction.Allow the reaction to proceed to completion at -78°C before slowly warming to room temperature.
Inefficient work-up.Ensure proper extraction and purification techniques are used to isolate the volatile aldehyde.
Formation of other unidentified byproducts Presence of water in the reaction.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Pummerer rearrangement leading to other products.Strictly maintain low temperatures to suppress this side reaction.[2]

Quantitative Data

The following table summarizes the reported yields for the Swern oxidation of 3-methylbut-3-en-1-ol.[1][2]

CompoundStructureYield (%)
This compound (Desired Product) this compound78%
3-Methyl-2-(methylthio)but-2-enal (Byproduct) 3-Methyl-2-(methylthio)but-2-enal11%

Experimental Protocols

Detailed Experimental Protocol for the Swern Oxidation of 3-methylbut-3-en-1-ol [2]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • 3-methylbut-3-en-1-ol

  • Triethylamine (TEA)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a solution of oxalyl chloride (12.0 mL, 145 mmol) in anhydrous dichloromethane (200 mL) at -78°C under a nitrogen atmosphere, a solution of dimethyl sulfoxide (13.0 mL, 180 mmol) in anhydrous dichloromethane (50 mL) was added dropwise.

  • The mixture was stirred at -78°C for 30 minutes.

  • A solution of 3-methylbut-3-en-1-ol (5.0 g, 58 mmol) in anhydrous dichloromethane (50 mL) was added dropwise to the reaction mixture at -78°C.

  • After stirring for 45 minutes at -78°C, triethylamine (40.0 mL, 290 mmol) was added to quench the reaction.

  • The reaction mixture was then allowed to warm to room temperature and stirred overnight.

  • Water (150 mL) was added to the mixture.

  • The mixture was extracted with dichloromethane.

  • The combined organic phases were washed with saturated brine and dried over anhydrous sodium sulfate.

  • The organic phase was concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (50:1 v/v) as the eluent.

Visualizations

Swern_Oxidation_Workflow cluster_activation Reagent Activation cluster_oxidation Oxidation cluster_byproduct Byproduct Formation DMSO DMSO ActivatedDMSO Chlorosulfonium Salt (Active Oxidant) DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Pummerer Pummerer Rearrangement ActivatedDMSO->Pummerer Alcohol 3-Methylbut-3-en-1-ol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Triethylamine Aldehyde This compound (Desired Product) Ylide->Aldehyde Enolate Aldehyde Enolate Aldehyde->Enolate Triethylamine ReactiveSulfur Reactive Sulfur Species Pummerer->ReactiveSulfur Byproduct 3-Methyl-2-(methylthio)but-2-enal (Unexpected Byproduct) ReactiveSulfur->Byproduct Enolate->Byproduct

Caption: Workflow of the Swern oxidation of 3-methylbut-3-en-1-ol and the pathway to byproduct formation.

Byproduct_Mechanism node_aldehyde This compound node_enolate Enolate Intermediate node_aldehyde->node_enolate Triethylamine node_addition Nucleophilic Attack node_enolate->node_addition node_pummerer Chlorosulfonium Salt (from excess reagent) node_reactive_sulfur Reactive Sulfur Species (via Pummerer Rearrangement) node_pummerer->node_reactive_sulfur Higher Temp. node_reactive_sulfur->node_addition node_byproduct 3-Methyl-2-(methylthio)but-2-enal node_addition->node_byproduct

Caption: Proposed mechanism for the formation of the unexpected byproduct.

References

Technical Support Center: Purification of 3-Methylbut-3-enal by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are purifying 3-methylbut-3-enal using column chromatography. It provides troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and a summary of key quantitative data to facilitate a successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound by column chromatography?

A1: The primary challenge is the potential for isomerization of this compound to its more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal.[1] This isomerization can be catalyzed by both acidic and basic conditions, which may be present in the silica gel or solvent system.[1] Therefore, maintaining neutral conditions during chromatography is crucial.

Q2: What type of stationary phase is recommended for the purification of this compound?

A2: A neutral stationary phase is highly recommended to minimize the risk of isomerization. Deactivated silica gel (e.g., treated with a non-polar silylating agent or washed with a neutral buffer) or alumina (neutral, Brockmann I) are suitable choices. Standard, slightly acidic silica gel should be used with caution and may require neutralization.

Q3: How can I detect the presence of the isomer, 3-methylbut-2-enal, in my fractions?

A3: The presence of 3-methylbut-2-enal can be monitored using thin-layer chromatography (TLC) if a suitable stain is used that differentiates the two isomers, or more definitively by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The fragmentation patterns in MS and the chemical shifts in NMR will be distinct for each isomer.[1]

Q4: What are the expected byproducts in a typical synthesis of this compound?

A4: Besides the potential for isomerization to 3-methylbut-2-enal, byproducts can arise from the starting materials or side reactions. For instance, if synthesized from isobutene and formaldehyde via a Prins reaction, unreacted starting materials and other condensation products could be present.[2]

Q5: Can I use reverse-phase chromatography for this purification?

A5: While reverse-phase (RP) chromatography can be used for the analysis of the isomer 3-methylbut-2-enal[3], its suitability for the preparative purification of this compound would depend on the specific impurities. Given the non-polar nature of the compound, normal-phase chromatography is more commonly employed for initial purification. If RP-HPLC is considered, a buffered mobile phase to maintain a neutral pH is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Separation of this compound and Impurities Inappropriate solvent system polarity.Optimize the eluent system using TLC. Start with a low polarity mobile phase (e.g., hexane/ethyl acetate 98:2) and gradually increase the polarity.
Column overloading.Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-5% of the stationary phase weight.
Presence of 3-methylbut-2-enal in Purified Fractions Isomerization on the column.Use a deactivated or neutral stationary phase (e.g., neutral alumina or deactivated silica gel).
Acidic or basic impurities in the solvent or sample.Neutralize the crude sample before loading. Use high-purity, neutral solvents for the mobile phase.
Product Elutes Too Quickly or Too Slowly Incorrect solvent polarity.If the product elutes too quickly (low Rf), decrease the polarity of the mobile phase. If it elutes too slowly (high Rf), increase the polarity.
Channeling in the column packing.Ensure the column is packed uniformly without any cracks or air bubbles.
Broad or Tailing Peaks Poorly packed column.Repack the column carefully, ensuring a homogenous and compact bed.
Sample insolubility in the mobile phase.Dissolve the sample in a minimal amount of the mobile phase or a compatible, low-polarity solvent before loading.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography purification of this compound. These values are intended as a starting point and may require optimization for specific experimental conditions.

Parameter Value Notes
Stationary Phase Neutral Alumina (Brockmann I, 70-230 mesh) or Deactivated Silica Gel (70-230 mesh)Neutral stationary phase is critical to prevent isomerization.
Column Dimensions Diameter: 2-5 cm; Length: 30-50 cmDimensions should be chosen based on the amount of sample to be purified.
Sample Loading 1-2 g of crude material per 100 g of stationary phaseLower loading generally results in better separation.
Mobile Phase Hexane/Ethyl Acetate GradientStart with 100% Hexane and gradually increase the percentage of Ethyl Acetate.
Elution Gradient 0% to 10% Ethyl Acetate in HexaneA shallow gradient is recommended for optimal separation of closely related impurities.
Flow Rate 10-20 mL/minAdjust for optimal separation, monitoring with TLC.
Fraction Size 20-50 mLSmaller fractions provide higher resolution.
TLC Monitoring Mobile Phase: Hexane/Ethyl Acetate (9:1)Stain with potassium permanganate or p-anisaldehyde solution.

Detailed Experimental Protocol

Objective: To purify this compound from a crude reaction mixture using column chromatography while minimizing isomerization.

Materials:

  • Crude this compound

  • Neutral alumina (Brockmann I, 70-230 mesh) or Deactivated Silica Gel

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or pump for solvent delivery

  • Fraction collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Potassium permanganate stain

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of the neutral alumina or deactivated silica gel in hexane.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the stationary phase to settle into a uniform bed.

    • Add a thin layer of sand on top of the stationary phase to prevent disturbance during solvent addition.

    • Wash the column with several column volumes of hexane.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • If the crude material contains solid impurities, filter them off before loading.

    • Carefully load the sample onto the top of the column using a pipette.

    • Allow the sample to adsorb onto the stationary phase.

  • Elution:

    • Begin elution with 100% hexane.

    • Start collecting fractions immediately after the solvent front reaches the bottom of the column.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient (e.g., starting with 99:1 hexane:ethyl acetate, then 98:2, and so on).

    • Maintain a consistent flow rate throughout the elution process.

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Visualize the spots using a suitable stain (e.g., potassium permanganate). This compound, being an aldehyde and containing a double bond, will show a positive result.

    • Identify the fractions containing the pure product based on the TLC analysis.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to avoid product loss due to volatility.

Visualizations

Troubleshooting_Workflow start Start Purification check_separation Poor Separation? start->check_separation check_isomer Isomer Present? check_separation->check_isomer No optimize_solvent Optimize Solvent System (TLC) check_separation->optimize_solvent Yes use_neutral_phase Use Neutral Stationary Phase check_isomer->use_neutral_phase Yes collect_fractions Collect Fractions & Monitor by TLC check_isomer->collect_fractions No reduce_load Reduce Sample Load optimize_solvent->reduce_load reduce_load->check_separation neutralize_sample Neutralize Sample/Solvents use_neutral_phase->neutralize_sample neutralize_sample->check_isomer end Pure Product collect_fractions->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purification of 3-Methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylbut-3-enal. The following sections detail methods for removing common impurities and ensuring the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities in this compound samples typically arise from its synthesis and inherent instability. These include:

  • 3-Methylbut-2-enal (Prenal): This is the constitutional isomer of this compound and is more thermodynamically stable due to the conjugated double bond system. Its formation is often catalyzed by acidic or basic conditions.

  • 3-Methyl-3-buten-1-ol: This is the precursor alcohol used in the synthesis of this compound via oxidation (e.g., Swern oxidation). Incomplete oxidation will result in its presence as an impurity.

  • 3-Methyl-but-3-en-1-yl formate: This byproduct can form during certain synthetic routes.

  • Polymerization products: Unsaturated aldehydes can be prone to polymerization, especially at elevated temperatures.

  • Side-products from synthesis: Depending on the synthetic method, other impurities can be introduced. For example, Swern oxidation can sometimes yield byproducts like 3-methyl-2-(methylthio)but-2-enal.

Q2: My this compound sample is degrading over time. What is happening and how can I prevent it?

A2: The primary degradation pathway for this compound is isomerization to its more stable isomer, 3-methylbut-2-enal.[1] This process can be catalyzed by trace amounts of acid or base. To minimize degradation, it is crucial to store the compound under neutral conditions, protected from light and heat. The use of inhibitors, such as alkylhydroxylamines, has been reported to prevent the polymerization of unsaturated aldehydes, which can be a concern during storage at elevated temperatures.

Q3: What analytical methods are suitable for assessing the purity of this compound?

A3: Gas chromatography (GC) is a highly effective method for determining the purity of this compound and quantifying impurities. Due to the reactive nature of aldehydes, derivatization is often employed to improve chromatographic separation and detection. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oximes that are readily analyzed by GC-Mass Spectrometry (GC-MS).[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Isomerization to 3-methylbut-2-enal during purification.
  • Symptom: GC analysis of the purified product shows a significant peak corresponding to 3-methylbut-2-enal.

  • Cause: The purification conditions are likely too acidic or basic, catalyzing the isomerization.

  • Solution:

    • Neutralize Equipment: Ensure all glassware is thoroughly washed and rinsed with deionized water to remove any acidic or basic residues.

    • Column Chromatography: If using silica gel chromatography, the silica gel can be acidic. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column.

    • Distillation: Perform distillation under a neutral, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential acid formation.[4]

    • Extraction: Use neutral buffers during aqueous extractions.

Problem 2: Low recovery of this compound after purification.
  • Symptom: The yield of the purified product is significantly lower than expected.

  • Cause: This could be due to several factors, including polymerization, evaporation of the volatile aldehyde, or irreversible adsorption during chromatography.

  • Solution:

    • Temperature Control: Keep the sample cool throughout the purification process to minimize evaporation and polymerization. For distillations, use the lowest possible temperature by applying a vacuum.

    • Inert Atmosphere: As mentioned previously, working under an inert atmosphere can prevent oxidative degradation.[4]

    • Column Chromatography: If using column chromatography, ensure the chosen solvent system provides good mobility for the compound (Rf value of ~0.3) to prevent excessive time on the column. Deactivating the silica gel can also prevent irreversible adsorption.

    • Bisulfite Extraction: This method can offer high recovery. The aldehyde is converted to a water-soluble adduct and later regenerated. Ensure the final basification step to recover the aldehyde is performed carefully to avoid degradation.[5][6]

Data Presentation

The following table summarizes the boiling points of this compound and its common impurities, which is critical for planning purification by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC5H8O84.12~133-135 (estimated from isomer)
3-Methylbut-2-enalC5H8O84.12133-135[1][4][5][7][8]
3-Methyl-3-buten-1-olC5H10O86.13130-132[9][10][11][12]
3-Methylbut-2-enyl formateC6H10O2114.14139.6

Experimental Protocols

Purification by Fractional Distillation

Fractional distillation is suitable for separating compounds with close boiling points.[13] Given the similar boiling points of this compound and its isomer, a highly efficient fractionating column is required.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and the system can be maintained under an inert atmosphere (nitrogen or argon).

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.

  • Inert Atmosphere: Purge the system with the inert gas.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the head of the column. The first fraction will likely be enriched in any lower-boiling impurities. As the temperature stabilizes near the boiling point of this compound, collect the main fraction in a pre-weighed, cooled receiver.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

G Experimental Workflow: Fractional Distillation start Start with Crude This compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge inert Establish Inert Atmosphere (N2/Ar) charge->inert heat Gentle Heating inert->heat collect Collect Fractions (Monitor Temperature) heat->collect analyze Analyze Fractions by GC collect->analyze product Pure this compound analyze->product waste Impurity Fractions analyze->waste

Fractional Distillation Workflow
Purification by Column Chromatography

Column chromatography separates compounds based on their polarity.[12]

Methodology:

  • Solvent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of approximately 0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • To neutralize the silica gel, add a small amount of triethylamine (e.g., 1%) to the eluent used for the slurry and for running the column.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

G Experimental Workflow: Column Chromatography start Start with Crude This compound tlc Determine Eluent System via TLC start->tlc pack Pack Column with Neutralized Silica Gel tlc->pack load Load Sample pack->load elute Elute and Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent combine->evaporate product Pure this compound evaporate->product

Column Chromatography Workflow
Purification by Bisulfite Extraction

This method is highly selective for aldehydes.[10][14]

Methodology:

  • Adduct Formation:

    • Dissolve the crude this compound in a water-miscible organic solvent like methanol or THF.

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a water-soluble bisulfite adduct.[5][6]

  • Extraction of Impurities:

    • Add an immiscible organic solvent (e.g., diethyl ether or hexane) and water to the mixture.

    • Transfer to a separatory funnel and shake. The non-aldehydic impurities will partition into the organic layer.

    • Separate the layers and wash the aqueous layer (containing the adduct) with the organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde:

    • To the aqueous layer, add a fresh portion of the immiscible organic solvent.

    • Slowly add a base (e.g., sodium hydroxide solution) with stirring until the solution is basic. This will regenerate the aldehyde.[6]

  • Isolation:

    • Separate the organic layer containing the purified aldehyde.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure.

G Logical Relationships: Bisulfite Extraction cluster_0 Adduct Formation cluster_1 Impurity Removal cluster_2 Aldehyde Regeneration cluster_3 Final Isolation crude Crude Aldehyde (in MeOH/THF) bisulfite Add Saturated NaHSO3 (aq) crude->bisulfite adduct Water-Soluble Bisulfite Adduct bisulfite->adduct extract1 Extract with Organic Solvent adduct->extract1 impurities Impurities in Organic Layer extract1->impurities aqueous1 Aqueous Layer with Adduct extract1->aqueous1 basify Add Base (e.g., NaOH) aqueous1->basify regenerated Regenerated Aldehyde basify->regenerated extract2 Extract with Fresh Organic Solvent regenerated->extract2 product Pure Aldehyde in Organic Layer extract2->product

Bisulfite Extraction Logic

References

Stability and storage conditions for 3-methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 3-methylbut-3-enal. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

The main stability issue is its propensity to isomerize into its more thermodynamically stable conjugated isomer, 3-methylbut-2-enal (also known as prenal).[1][2] This isomerization involves the migration of the carbon-carbon double bond to a position adjacent to the carbonyl group, forming a conjugated system that benefits from π-system delocalization.[1][2] This chemical transformation is often catalyzed by the presence of acidic or basic compounds.[1][2]

Q2: What are the recommended storage conditions for this compound?

To minimize isomerization and other degradation pathways, it is crucial to store this compound under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of isomerization and potential polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation.
Light Exposure Amber vial/container, store in the darkProtects the compound from light-induced degradation.
Container Tightly sealed containerPrevents contamination and exposure to air and moisture.

Q3: Can I use a stabilizer to prolong the shelf-life of this compound?

Yes, the use of stabilizers is a common practice for unsaturated aldehydes. While specific data for this compound is limited, hydroquinone (HQ) or its derivatives like hydroquinone monomethyl ether (MEHQ) are often used as polymerization inhibitors for similar compounds. However, it is important to note that the effectiveness of phenolic stabilizers like hydroquinone can be dependent on the presence of dissolved oxygen. For long-term storage, adding a small amount of a stabilizer like hydroquinone (typically 50-200 ppm) to the refrigerated aldehyde under an inert atmosphere is a reasonable preventative measure.

Q4: How can I check the purity of my this compound sample?

The purity of this compound, and specifically the extent of its isomerization to 3-methylbut-2-enal, can be effectively monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). An HPLC method is detailed in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Verify the purity of your sample using the HPLC protocol below. Ensure the compound is stored under the recommended conditions (refrigerated, under inert gas, protected from light).
Presence of acidic or basic impurities catalyzing isomerization.Purify the aldehyde by distillation before use. Ensure all glassware is clean and free of acidic or basic residues.
Appearance of an unexpected peak in analytical analysis (e.g., GC, HPLC, NMR) Isomerization to 3-methylbut-2-enal.Compare the retention time or spectral data of the unknown peak with a standard of 3-methylbut-2-enal.
Oxidation or polymerization.If the sample has been exposed to air for an extended period, oxidation to the corresponding carboxylic acid or polymerization may occur. Use freshly opened or purified material.
Reaction yields are lower than expected The actual concentration of this compound is lower than assumed due to degradation.Quantify the purity of your starting material before the reaction. Adjust the stoichiometry accordingly.

Experimental Protocols

Protocol for Monitoring the Stability of this compound by HPLC

This protocol is adapted from a method for the analysis of the isomer 3-methylbut-2-enal and can be used to separate and quantify both this compound and its isomerized product.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for Mass Spectrometry compatible method) or Phosphoric acid

  • This compound sample

  • 3-methylbut-2-enal standard (for peak identification)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid (e.g., 60:40 ACN:H₂O)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL

4. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a dilute solution of the 3-methylbut-2-enal standard in the mobile phase.

  • Analysis: Inject the standard and the sample onto the HPLC system.

  • Data Interpretation: Identify the peaks corresponding to this compound and 3-methylbut-2-enal based on the retention time of the standard. The peak area can be used to quantify the relative amounts of each isomer and thus determine the purity of the this compound sample.

Visualizations

Stability_Pathway Isomerization of this compound This compound This compound 3-methylbut-2-enal 3-methylbut-2-enal This compound->3-methylbut-2-enal Isomerization Catalyst Catalyst Catalyst->this compound Acid or Base

Caption: Isomerization pathway of this compound.

Experimental_Workflow HPLC Stability Monitoring Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Mobile_Phase Prepare Mobile Phase Prepare_Sample Prepare Sample Solution Prepare_Mobile_Phase->Prepare_Sample Prepare_Standard Prepare Standard Solution Prepare_Mobile_Phase->Prepare_Standard Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Inject_Standard Inject Standard Prepare_Standard->Inject_Standard Identify_Peaks Identify Peaks by Retention Time Inject_Standard->Identify_Peaks Inject_Sample->Identify_Peaks Quantify_Purity Quantify Purity by Peak Area Identify_Peaks->Quantify_Purity

Caption: Workflow for HPLC-based stability assessment.

References

Optimizing reaction conditions for 3-methylbut-3-enal isomerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isomerization of 3-methylbut-3-enal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the optimization of this important chemical transformation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary product of this compound isomerization?

The primary product is 3-methylbut-2-enal (also known as prenal). This isomerization involves the migration of the carbon-carbon double bond to be in conjugation with the aldehyde group. This conjugated system is thermodynamically more stable than the isolated double bond in the starting material, this compound, which is the driving force for the reaction.[1]

Q2: What types of catalysts are effective for this isomerization?

Both acid and base catalysts are effective in promoting the isomerization of this compound.[1] Strong acids facilitate the reaction likely through protonation of the carbonyl oxygen or the terminal carbon of the double bond, leading to a carbocation intermediate that rearranges to the more stable conjugated isomer.[1] Base catalysis, on the other hand, typically proceeds via the formation of an enolate intermediate.

Q3: What are the typical reaction temperatures?

The isomerization can be conducted over a broad temperature range, typically from 50°C to 250°C.[1] The optimal temperature will depend on the choice of catalyst, solvent, and desired reaction time.

Q4: Is a solvent necessary for this reaction?

The isomerization can be performed with or without a solvent.[1] The choice of solvent can influence the reaction rate and selectivity. Common solvents that can be used include water, alcohols (such as 3-methylbut-3-en-1-ol or 3-methylbut-2-en-1-ol), or even 3-methylbutan-1-al.[1]

II. Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Inactive or Insufficient Catalyst: The catalyst may have degraded or the concentration may be too low.- Use a fresh batch of catalyst.- Increase the catalyst loading incrementally.
2. Low Reaction Temperature: The activation energy for the isomerization is not being overcome.- Gradually increase the reaction temperature, monitoring for any byproduct formation.
3. Short Reaction Time: The reaction may not have had enough time to proceed to completion.- Extend the reaction time and monitor the progress by GC-MS or NMR.
Low Selectivity / Formation of Byproducts 1. Aldol Condensation: Under basic or acidic conditions, the aldehyde can undergo self-condensation.- Lower the reaction temperature.- Reduce the concentration of the starting material.- For base-catalyzed reactions, consider using a non-nucleophilic base.
2. Polymerization: High temperatures or high concentrations of acid/base can lead to polymerization of the unsaturated aldehyde.- Reduce the reaction temperature.- Decrease the catalyst concentration.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation-initiated polymerization.
3. Formation of Michael Adducts (Base-Catalyzed): The enolate can act as a nucleophile and add to the α,β-unsaturated product.- Use a milder base or lower the base concentration.- Keep the reaction temperature low.
Product Degradation 1. High Reaction Temperature: The product, 3-methylbut-2-enal, can be unstable at very high temperatures.- Optimize for the lowest effective temperature that provides a reasonable reaction rate.
2. Prolonged Exposure to Catalyst: Especially with strong acids or bases, the product may degrade over time.- Quench the reaction as soon as the starting material is consumed (monitor by GC-MS or TLC).- Neutralize the catalyst during work-up.

III. Data Presentation

Table 1: General Reaction Parameters for this compound Isomerization

Parameter Acid-Catalyzed Base-Catalyzed Notes Reference
Catalyst Examples Strong acids (e.g., H₂SO₄, HCl)Strong bases (e.g., NaOH, KOH), AlkoxidesThe choice of catalyst can significantly impact reaction rate and selectivity.[1]
Temperature Range (°C) 50 - 25050 - 250Higher temperatures generally increase the reaction rate but may also promote side reactions.[1]
Solvent Can be run neat or with a co-solvent (e.g., water, alcohols)Can be run neat or with a co-solvent (e.g., water, alcohols)Solvent polarity can influence reaction kinetics.[1]
Potential Byproducts Aldol condensation products, polymersAldol condensation products, Michael adducts, polymersByproduct formation is often temperature and concentration-dependent.

Note: Specific quantitative data on the effect of each parameter on yield and selectivity is highly dependent on the specific experimental setup and requires empirical optimization.

IV. Experimental Protocols

A. General Protocol for Acid-Catalyzed Isomerization
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

    • If using a solvent, add it to the flask.

  • Catalyst Addition:

    • Slowly add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid) to the stirred solution. An exothermic reaction may be observed.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹H NMR.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, it may be removed by distillation.

    • The crude product can be purified by fractional distillation.

B. General Protocol for Base-Catalyzed Isomerization
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

    • If using a solvent, add it to the flask.

  • Catalyst Addition:

    • Add the base catalyst (e.g., a catalytic amount of sodium hydroxide) to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 50-100°C) and stir.

    • Monitor the reaction progress by GC-MS or ¹H NMR.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the base with a dilute acid solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation.

C. Analytical Monitoring Protocol (GC-MS)
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injection Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/minute.

    • Hold: Maintain 200°C for 5 minutes.

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer (Scan range m/z 35-350)

Expected Retention Times: this compound will have a shorter retention time than the more stable, and often higher boiling point, 3-methylbut-2-enal.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents This compound Catalyst (Acid/Base) Solvent (Optional) Start->Reagents Setup Combine Reagents in Flask Reagents->Setup Heat Heat to Target Temperature Setup->Heat Monitor Monitor Progress (GC-MS / NMR) Heat->Monitor Quench Quench/Neutralize Reaction Monitor->Quench Purify Fractional Distillation Quench->Purify Product 3-Methylbut-2-enal Purify->Product

Caption: Experimental workflow for the isomerization of this compound.

troubleshooting_low_conversion cluster_causes Potential Causes cluster_solutions Solutions Issue Low Conversion Cause1 Inactive/Insufficient Catalyst Issue->Cause1 Cause2 Low Reaction Temperature Issue->Cause2 Cause3 Short Reaction Time Issue->Cause3 Sol1 Use Fresh Catalyst / Increase Loading Cause1->Sol1 Sol2 Increase Temperature Cause2->Sol2 Sol3 Extend Reaction Time Cause3->Sol3

Caption: Troubleshooting guide for low conversion in this compound isomerization.

References

Technical Support Center: Prevention of Unsaturated Aldehyde Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice to prevent the unwanted polymerization of unsaturated aldehydes during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are unsaturated aldehydes and why are they prone to polymerization?

Unsaturated aldehydes are organic compounds that contain both an aldehyde functional group (-CHO) and a carbon-carbon double or triple bond within the molecule. The conjugation of the C=C bond with the C=O bond makes the β-carbon electron-deficient and susceptible to nucleophilic attack, while also enabling free-radical addition across the double bond.[1][2][3][4] This electronic structure makes them highly reactive and prone to polymerization, which can be initiated by heat, light, or the presence of radical initiators like peroxides.[5]

Q2: What are the common signs that my unsaturated aldehyde has started to polymerize?

Visual inspection can often reveal the onset of polymerization. Key signs include:

  • Increased Viscosity: The liquid becomes noticeably thicker or more syrupy.

  • Cloudiness or Haze: The initially clear liquid becomes turbid.

  • Precipitate Formation: Solid particles, crystals, or wisp-like structures appear in the liquid.[6]

  • Solidification: The aldehyde turns into a solid or semi-solid mass.

  • Discoloration: A noticeable change in color, such as yellowing, may occur.[6]

Q3: What are the primary methods to prevent polymerization?

Prevention strategies focus on controlling the storage environment and using chemical inhibitors.

  • Chemical Inhibition: Adding a small quantity of a polymerization inhibitor is the most common and effective method. These compounds scavenge free radicals that initiate the polymerization chain reaction.[7][8]

  • Proper Storage Conditions: Storing aldehydes in a cool, dark place helps to minimize thermal and light-induced polymerization.[9]

  • Inert Atmosphere: Storing under an inert gas like nitrogen or argon displaces oxygen. While some inhibitors require oxygen to function, an inert atmosphere is crucial for uninhibited aldehydes or when using inhibitors that do not require oxygen.[6][10]

Q4: How do common polymerization inhibitors like hydroquinone (HQ) work?

Many common inhibitors, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), are phenolic compounds that require the presence of dissolved oxygen to be effective.[11][12] The mechanism involves the inhibitor intercepting peroxy radicals, which are formed when an initiating radical reacts with oxygen. The inhibitor donates a hydrogen atom to the peroxy radical, creating a stable radical that is unable to propagate the polymerization chain.[12]

Q5: Which inhibitor should I use for my specific aldehyde?

The choice of inhibitor depends on the specific aldehyde, its intended application, and storage duration. Phenolic inhibitors are common for storage. For emergency situations or processes where oxygen is excluded, other types of inhibitors may be used. Phenothiazine (PTZ), for example, is a highly effective "shortstop" inhibitor that can function in the absence of oxygen.[6][9]

Data Presentation: Inhibitors and Storage

The following tables summarize recommended inhibitor concentrations and optimal storage conditions for common unsaturated aldehydes.

Table 1: Recommended Polymerization Inhibitors and Concentrations

Aldehyde/Monomer ClassInhibitorTypical Concentration (ppm)Notes
AcroleinHydroquinone (HQ)1000 - 2500 (0.1% - 0.25%)Requires oxygen to function effectively.[5]
Acrylic AcidMEHQ200 - 400Often used in combination with other inhibitors like PTZ for process stabilization.[10]
Acrylic MonomersPhenothiazine (PTZ)Varies (used as process/shortstop inhibitor)Highly efficient inhibitor, effective in the absence of oxygen. May cause discoloration.[6][13]
Methyl Methacrylate (MMA)MEHQ≤ 30Standard inhibitor for storage and transport.
Butadiene / Styrene4-tert-Butylcatechol (TBC)~100Common for non-aldehyde unsaturated monomers; illustrates typical concentration range.[14]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of thermal-initiated polymerization.[15]
Light Store in amber or opaque containers in a dark location.Prevents light-induced (photochemical) polymerization.[9]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon) if uninhibited.Excludes oxygen, which can form peroxides that initiate polymerization.[6][10]
Container Use airtight containers. Reseal carefully after opening.Prevents leakage and exposure to atmospheric oxygen and moisture.[9][10]
Purity Use high-purity aldehydes.Impurities can sometimes act as catalysts or initiators for polymerization.[16]
Peroxides Periodically test for peroxides, especially before distillation.Peroxides are potent initiators of free-radical polymerization.[9]

Troubleshooting Guide

Problem: My aldehyde has become viscous, cloudy, or has solidified.

  • Possible Cause: Significant polymerization has occurred. The material is likely unusable and may pose a safety hazard due to exothermic decomposition potential.

  • Solution:

    • DO NOT ATTEMPT TO HEAT the container to melt the solid, as this can accelerate a runaway reaction.

    • DO NOT ATTEMPT TO OPEN a container if crystals are visible around the cap, as these could be shock-sensitive peroxides.[6]

    • Consult your institution's safety officer and follow established procedures for the disposal of reactive chemical waste.

Problem: My reaction is failing, or the yield is unexpectedly low.

  • Possible Cause 1: Aldehyde polymerized before use. The starting material was already compromised.

    • Solution: Before starting a reaction, always visually inspect the aldehyde for signs of polymerization (viscosity, cloudiness). If in doubt, perform a quality control check. Dispose of any suspect material.

  • Possible Cause 2: Polymerization during the reaction. The reaction conditions (e.g., heat, catalyst) are initiating polymerization of the aldehyde.

    • Solution: If compatible with your desired chemistry, consider adding a small amount of a suitable inhibitor (that won't interfere with the reaction) to the reaction mixture. Ensure the reaction is performed under an inert atmosphere if the chemistry is sensitive to oxygen or if peroxides are a concern.

  • Possible Cause 3: Inhibitor was not removed. The polymerization inhibitor present in the aldehyde is interfering with your desired chemical reaction.

    • Solution: If your reaction is incompatible with the inhibitor, you must remove it immediately before use. See Protocol 2 below. Use the purified, uninhibited aldehyde promptly.

Problem: The cap on my aldehyde container is stuck, or there are crystals around the lid.

  • Possible Cause: Peroxide formation and/or polymerization has occurred. The crystals could be shock-sensitive explosive peroxides.

  • Solution:

    • DO NOT ATTEMPT TO FORCE THE CAP OPEN. [6] Friction or shock could cause an explosion.

    • Carefully examine the container without moving it excessively. If you see crystalline deposits, treat the container as extremely hazardous.[6]

    • Immediately contact your Environmental Health & Safety (EHS) office for emergency disposal procedures.

Experimental Protocols

Protocol 1: Testing for Peroxides in Aldehydes

Peroxides are dangerous initiators. Always test for their presence before heating or distilling an aldehyde.

  • Method A: Commercial Peroxide Test Strips (Recommended)

    • Materials: Commercial peroxide test strips (e.g., EMQuant®), which can be used with organic solvents.

    • Procedure: Follow the manufacturer's instructions. Typically, this involves dipping the strip into the aldehyde sample for a specified time and comparing the resulting color to the chart provided.[13][17]

    • Interpretation: The color chart indicates the peroxide concentration in parts per million (ppm). If the concentration is above the recommended limit for your process (a general guide is >25 ppm), the material should be treated to remove peroxides or disposed of.[17]

  • Method B: Potassium Iodide (KI) Test

    • Materials: Aldehyde sample, glacial acetic acid, 5% potassium iodide solution.

    • Procedure: In a test tube, mix 1-3 mL of the aldehyde with an equal volume of glacial acetic acid. Add a few drops of the 5% KI solution and shake.[6]

    • Interpretation: The formation of a yellow to brown color indicates the presence of peroxides. The brown color signifies a high concentration.[6][18] A faint color should be compared against a blank (acetic acid + KI solution) as air can slowly oxidize the iodide.[18]

Protocol 2: Removal of Phenolic Inhibitors (HQ, MEHQ)

Inhibitors must often be removed immediately prior to a reaction. Uninhibited aldehydes are extremely unstable and should be used immediately.

  • Method A: Alumina Column Chromatography (Preferred for Small Scale)

    • Materials: Disposable or glass column, activated basic alumina, addition funnel, collection flask.

    • Procedure: a. Securely clamp a column packed with activated basic alumina. b. Place an addition funnel above the column and a collection flask below. c. Add the inhibited aldehyde to the addition funnel. d. Add the aldehyde dropwise to the column, ensuring the column does not overflow.[5][11][19] e. Collect the purified, inhibitor-free aldehyde in the collection flask.

    • Critical Considerations:

      • Use the purified aldehyde immediately. Do not store it.

      • If the aldehyde is a low-melting solid, the column may need to be gently warmed to prevent solidification. Overheating can cause polymerization on the column.[11][19]

  • Method B: Vacuum Distillation

    • Materials: Distillation apparatus suitable for vacuum operation.

    • Procedure: This method is effective but carries a higher risk. a. ALWAYS test for peroxides before distilling. [9] Do not distill if peroxides are present. b. Distill the aldehyde under reduced pressure to keep the temperature low. c. NEVER distill to dryness. Always leave at least 10-20% of the liquid in the distillation flask to prevent concentration of potentially explosive peroxides or inhibitors.[13]

    • Note: This method is suggested for polar solvents like acrylic acid where inhibitor removal columns may be less effective.[5][19]

Visualizations

Below are diagrams illustrating key processes and workflows related to the prevention of unsaturated aldehyde polymerization.

Free_Radical_Polymerization_Inhibition cluster_0 Free Radical Polymerization cluster_1 Inhibition Pathway Initiator Initiator R_dot Initiating Radical (R•) Initiator->R_dot Initiation Monomer_Radical Monomer_Radical R_dot->Monomer_Radical Propagation (Aldehyde Monomer) R_dot_O2 Peroxy Radical (R-O-O•) R_dot->R_dot_O2 Reacts with O₂ Polymer_Chain Growing Polymer Chain Monomer_Radical->Polymer_Chain Propagation Dead_Polymer Inactive Polymer Polymer_Chain->Dead_Polymer Termination Stable_Radical Stable Inhibitor Radical R_dot_O2->Stable_Radical H• Abstraction HQ Hydroquinone (Inhibitor) HQ->R_dot_O2 Stable_Radical->Dead_Polymer Chain Termination

Caption: Free-radical polymerization and the mechanism of hydroquinone inhibition.

Troubleshooting_Workflow start Observe Issue with Unsaturated Aldehyde check_visual Visually Inspect Aldehyde (Cloudy, Viscous, Solid?) start->check_visual check_rxn Is the issue a reaction failure? check_visual->check_rxn No (Looks OK) polymerized Polymerization has occurred. Follow hazardous waste disposal. check_visual->polymerized Yes check_peroxide Test for Peroxides (Protocol 1) check_rxn->check_peroxide Yes use_new Discard old batch. Use fresh aldehyde. check_rxn->use_new No check_inhibitor Was inhibitor removed before reaction? check_peroxide->check_inhibitor Negative check_peroxide->polymerized Positive remove_inhibitor Remove inhibitor (Protocol 2) and retry reaction. check_inhibitor->remove_inhibitor No consider_conditions Review reaction conditions. (Heat, Catalyst, Atmosphere) Consider adding inhibitor. check_inhibitor->consider_conditions Yes Inhibitor_Removal start Start: Need Inhibitor-Free Aldehyde for Reaction prep_column Prepare a column packed with activated basic alumina. start->prep_column add_funnel Place addition funnel above column. prep_column->add_funnel add_aldehyde Add inhibited aldehyde to funnel. add_funnel->add_aldehyde elute Elute aldehyde dropwise through the column. add_aldehyde->elute collect Collect purified aldehyde in a clean, dry flask. elute->collect use_immediately USE IMMEDIATELY. Do not store. collect->use_immediately end End: Proceed with Chemical Reaction use_immediately->end

References

Troubleshooting low yields in 3-methylbut-3-enal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylbut-3-enal. Low yields can be a significant challenge in this synthesis, primarily due to the product's propensity to isomerize. This guide offers structured advice to identify and resolve common experimental issues.

Troubleshooting Guide

Low yields in the synthesis of this compound are often traced back to specific, controllable experimental parameters. The following Q&A format addresses the most common problems encountered.

Q1: My yield of this compound is significantly lower than expected. What is the most likely cause?

A1: The most common reason for low yields is the isomerization of the desired product, this compound, to its more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal.[1] This isomerization is readily catalyzed by the presence of acids or bases and can be accelerated by elevated temperatures.

Q2: How can I minimize the isomerization of this compound to 3-methylbut-2-enal?

A2: To minimize isomerization, it is crucial to maintain neutral and mild reaction conditions, especially during the workup and purification steps.

  • Neutralize acidic or basic reagents: Carefully quench any acidic or basic reagents used in the synthesis before workup.

  • Avoid high temperatures: Perform the reaction and purification at the lowest feasible temperature. Distillation, if used for purification, should be conducted under reduced pressure to keep the temperature low.

  • Prompt workup and purification: Do not let the crude product sit for extended periods, as isomerization can occur even at room temperature if catalytic impurities are present.

Q3: I am using Swern oxidation to synthesize this compound from 3-methylbut-3-en-1-ol, but my yields are still low. What could be going wrong?

A3: While Swern oxidation is a mild method that can produce good yields (a reported yield is 78%), several factors can lead to lower-than-expected outcomes.[2][3]

  • Temperature control: The Swern oxidation must be carried out at very low temperatures (typically below -60 °C) to avoid side reactions.[4] Allowing the reaction to warm prematurely can lead to the formation of byproducts, such as 3-methyl-2-(methylthio)but-2-enal, which has been observed as a side product in this specific reaction.[2][3]

  • Reagent quality: The quality of the reagents, particularly oxalyl chloride and dimethyl sulfoxide (DMSO), is critical. Use of old or improperly stored reagents can lead to incomplete reactions or the formation of side products.

  • Anhydrous conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

Q4: Are there alternative oxidation methods to Swern oxidation for preparing this compound?

A4: Yes, other mild oxidation methods can be employed to convert 3-methylbut-3-en-1-ol to this compound. These include:

  • Dess-Martin Periodinane (DMP) oxidation: This method is known for its mild and neutral reaction conditions, which can be advantageous in preventing isomerization.[5] It often results in high yields and is compatible with a wide range of functional groups.[5]

  • Pyridinium Chlorochromate (PCC) oxidation: PCC is a classic reagent for the oxidation of primary alcohols to aldehydes.[6] However, it is a chromium-based reagent and therefore toxic, requiring careful handling and disposal.[6]

A comparison of these methods is provided in the table below.

Quantitative Data Summary

The choice of oxidation method for the synthesis of this compound from 3-methylbut-3-en-1-ol can significantly impact the yield and reaction conditions. Below is a summary of reported yields for different methods.

Oxidation MethodReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine78%[2][3]High yield, mild conditionsRequires very low temperatures, malodorous byproduct (dimethyl sulfide)[4]
PCC Oxidation Pyridinium ChlorochromateVariesReadily available, stable reagentChromium-based (toxic), can be acidic[6]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneGenerally highMild, neutral conditions, high chemoselectivity[5]Reagent can be expensive and is potentially explosive[5]

Experimental Protocols

Synthesis of this compound via Swern Oxidation

This protocol is adapted from a reported synthesis.[2][3]

Materials:

  • 3-methylbut-3-en-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C, slowly add a solution of DMSO (2.0 equivalents) in anhydrous DCM.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of 3-methylbut-3-en-1-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1 hour.

  • Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to slowly warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.

Frequently Asked Questions (FAQs)

Q: What is the appearance and odor of this compound?

A: this compound is a volatile liquid. Aldehydes of similar structure are known to have pungent odors.

Q: Can I purify this compound by distillation?

A: Distillation can be used for purification, but it must be performed under reduced pressure to keep the temperature low and minimize the risk of isomerization to 3-methylbut-2-enal.

Q: My NMR spectrum shows an unexpected set of peaks. What could they be?

A: Besides the starting material and the desired product, the most likely impurity is the isomerized product, 3-methylbut-2-enal. In the case of Swern oxidation, the byproduct 3-methyl-2-(methylthio)but-2-enal could also be present.[2][3]

Q: How can I confirm the presence of the isomerized product, 3-methylbut-2-enal?

A: The proton NMR spectra of this compound and 3-methylbut-2-enal are distinct. The conjugated isomer, 3-methylbut-2-enal, will show characteristic shifts for the vinyl protons and the aldehyde proton in the downfield region. Comparing the obtained spectrum with a reference spectrum of 3-methylbut-2-enal can confirm its presence.

Q: Are there any safety precautions I should take when working with the reagents for Swern oxidation?

A: Yes. Oxalyl chloride is corrosive and toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction also produces carbon monoxide, which is a toxic gas. Dimethyl sulfide, a byproduct, has a very unpleasant and pervasive odor.[4]

Visualizations

Synthesis_and_Isomerization cluster_synthesis Synthesis of this compound cluster_isomerization Side Reaction: Isomerization 3-methylbut-3-en-1-ol 3-methylbut-3-en-1-ol This compound This compound 3-methylbut-3-en-1-ol->this compound Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound 3-methylbut-3-enal_iso This compound 3-methylbut-2-enal 3-methylbut-2-enal 3-methylbut-3-enal_iso->3-methylbut-2-enal Acid/Base or Heat

Caption: Synthesis of this compound and its isomerization side reaction.

Troubleshooting_Workflow start Low Yield of this compound check_isomer Check for Isomerization (e.g., by NMR) start->check_isomer isomer_present Isomer Present check_isomer->isomer_present Yes no_isomer Isomer Not Detected check_isomer->no_isomer No optimize_conditions Optimize for Milder Conditions: - Lower Temperature - Neutral pH - Shorter Reaction/Workup Time isomer_present->optimize_conditions check_oxidation Review Oxidation Step no_isomer->check_oxidation end Improved Yield optimize_conditions->end reagent_quality Check Reagent Quality and Anhydrous Conditions check_oxidation->reagent_quality Reagents/Conditions? temp_control Ensure Strict Temperature Control (especially for Swern) check_oxidation->temp_control Temperature? consider_alt Consider Alternative Mild Oxidant (e.g., DMP) check_oxidation->consider_alt Persistent Issue? reagent_quality->end temp_control->end consider_alt->end

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

Technical Support Center: Managing Malodorous Byproducts of Swern Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the malodorous byproducts, primarily dimethyl sulfide (DMS), generated during the Swern oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the cause of the strong, unpleasant odor during a Swern oxidation?

The characteristic foul odor is due to the formation of dimethyl sulfide (CH₃)₂S, a volatile and highly odorous byproduct.[1][2] The human nose is incredibly sensitive to DMS and can detect it at concentrations as low as 0.02 to 0.1 parts per million.[1]

Q2: Besides the odor, are there any other hazardous byproducts in a Swern oxidation?

Yes. In addition to dimethyl sulfide, the Swern oxidation produces carbon monoxide (CO) and carbon dioxide (CO₂).[1] Carbon monoxide is a toxic gas, and therefore, the reaction and its workup must always be performed in a well-ventilated fume hood.[1][3]

Q3: Is it possible to perform the Swern oxidation without generating dimethyl sulfide?

Yes, there are modified "odorless" Swern protocols that utilize alternative sulfoxides. These methods generate non-volatile and therefore odorless sulfide byproducts. Additionally, several alternative oxidation reactions can achieve the same chemical transformation without producing malodorous compounds.

Q4: How can I effectively neutralize the dimethyl sulfide odor after the reaction?

The most common and effective method is to quench the reaction mixture and rinse all glassware with an oxidizing agent.[1] Household bleach (sodium hypochlorite solution) is widely recommended for this purpose as it oxidizes the volatile and smelly dimethyl sulfide to non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[1][4]

Troubleshooting Guide

This guide addresses common issues encountered when managing the byproducts of the Swern oxidation.

Issue Potential Cause(s) Recommended Solution(s)
Persistent, strong odor of dimethyl sulfide (DMS) even after workup. - Incomplete quenching of DMS. - Contaminated workup solutions or glassware. - Improper ventilation.- Ensure a sufficient excess of the quenching agent (e.g., bleach) is used. - Treat all aqueous layers and combined organic extracts from the workup with the quenching agent. - Thoroughly rinse all glassware that came into contact with the reaction mixture with bleach or another suitable oxidizing agent.[1][3] - Always work in a properly functioning fume hood.[3]
Low yield of the desired aldehyde or ketone. - Incomplete reaction. - Side reactions due to improper temperature control. - Epimerization of α-chiral centers.- Ensure the reaction is stirred at the appropriate low temperature (-78 °C) for a sufficient amount of time before quenching.[5][6] - Maintain a reaction temperature below -60 °C to prevent side reactions like the Pummerer rearrangement.[1][3] - For substrates prone to epimerization, consider using a bulkier base such as diisopropylethylamine (DIPEA) instead of triethylamine.[1][5]
Formation of a methylthiomethyl (MTM) ether byproduct. - The reaction temperature was allowed to rise above -60 °C before the addition of the tertiary amine base. This can lead to a Pummerer rearrangement of the intermediate chlorosulfonium salt.[3]- Strictly maintain the reaction temperature at or below -78 °C until the amine base has been added.[3]
Quenching with bleach is not an option due to a sensitive functional group in the product. - The desired product contains a functional group that is also susceptible to oxidation by bleach.- Consider alternative, milder quenching agents such as hydrogen peroxide (H₂O₂).[7] - Alternatively, use an "odorless" Swern protocol or a different oxidation method altogether to avoid the formation of DMS.

Data Presentation: Comparison of Odor Management Strategies

The following tables provide a summary of different strategies to manage the malodorous byproducts of the Swern oxidation. Efficacy is based on literature descriptions of the methods.

Table 1: Chemical Quenching Agents for Dimethyl Sulfide (DMS)

Quenching AgentTypical ConcentrationRelative EfficacyKey Considerations
Sodium Hypochlorite (Bleach) Commercial bleach (5-6%)Very HighHighly effective and inexpensive. May oxidize sensitive functional groups in the product.[7]
**Hydrogen Peroxide (H₂O₂) **3-30% aqueous solutionHighA good alternative to bleach, but potentially less reactive towards DMS.[7]
Oxone™ (Potassium Peroxymonosulfate) Saturated aqueous solutionHighA powerful oxidizing agent that effectively destroys DMS.[1]

Table 2: Comparison of Standard vs. "Odorless" Swern Protocols

ProtocolSulfoxide ReagentByproductOdor LevelTypical Yield of Carbonyl Product
Standard Swern Dimethyl Sulfoxide (DMSO)Dimethyl Sulfide (DMS)Very HighGood to Excellent
"Odorless" Swern Dodecyl Methyl SulfoxideDodecyl Methyl SulfideNegligibleGood to Excellent
"Odorless" Swern (Polymer-Bound) Polymer-Supported SulfoxidePolymer-Supported SulfideNegligibleGood to Excellent

Experimental Protocols

Protocol 1: Standard Swern Oxidation with Bleach Quench

Materials:

  • Alcohol substrate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Commercial bleach (sodium hypochlorite solution)

  • Standard laboratory glassware, dried

  • Dry ice/acetone bath

Procedure:

  • To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equiv.) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the alcohol (1.0 equiv.) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equiv.) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quenching: Slowly add the reaction mixture to a vigorously stirred beaker containing an excess of commercial bleach.

  • Separate the organic layer, and wash the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Decontamination: Rinse all glassware that came into contact with the reaction mixture with bleach.

Protocol 2: "Odorless" Swern Oxidation using Dodecyl Methyl Sulfoxide

Materials:

  • Alcohol substrate

  • Oxalyl chloride

  • Dodecyl methyl sulfoxide

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, dried

  • Dry ice/acetone bath

Procedure:

  • Follow the same procedure as the standard Swern oxidation, substituting dodecyl methyl sulfoxide for DMSO.

  • The workup can typically be performed using a standard aqueous extraction without the need for an oxidative quench, as the dodecyl methyl sulfide byproduct is non-volatile.

Visualizations

Swern Oxidation Workflow

Swern_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Decontamination reagents 1. DMSO + Oxalyl Chloride 2. Alcohol 3. Triethylamine reaction_vessel Reaction at -78°C reagents->reaction_vessel product_mixture Product + DMS + Byproducts reaction_vessel->product_mixture quench Quench with Oxidizing Agent (e.g., Bleach) product_mixture->quench Odor Neutralization decontaminate Decontaminate Glassware with Bleach product_mixture->decontaminate extraction Aqueous Extraction quench->extraction purification Purification extraction->purification Oxidation_Choice start Need to Oxidize an Alcohol to an Aldehyde/Ketone odor_concern Is the odor of DMS a major concern? start->odor_concern standard_swern Use Standard Swern Oxidation with Oxidative Quench odor_concern->standard_swern No odorless_method Choose an 'Odorless' Method odor_concern->odorless_method Yes sensitive_functional_groups Are there other oxidizable functional groups in the molecule? standard_swern->sensitive_functional_groups odorless_swern Use 'Odorless' Swern Protocol odorless_method->odorless_swern alternative_oxidation Use Alternative Oxidation (e.g., Dess-Martin, Parikh-Doering) odorless_method->alternative_oxidation bleach_quench Standard Swern with Bleach Quench sensitive_functional_groups->bleach_quench No alternative_quench Standard Swern with Alternative Quench (e.g., H₂O₂) sensitive_functional_groups->alternative_quench Yes

References

Technical Support Center: Swern Oxidation of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Swern oxidation for the synthesis of α,β-unsaturated aldehydes from allylic alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the Swern oxidation and why is it used for allylic alcohols?

The Swern oxidation is a widely used chemical reaction that oxidizes primary or secondary alcohols to aldehydes or ketones, respectively.[1] It employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophilic agent, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][2] This method is particularly valued for its mild reaction conditions, which are crucial for the synthesis of sensitive compounds like allylic aldehydes that can be prone to isomerization or other side reactions under harsher conditions.[1][3]

Q2: What are the primary byproducts of the Swern oxidation and how can they be removed?

The main byproducts of the Swern oxidation are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO2), and the hydrochloride salt of the amine base used (e.g., triethylammonium chloride).[1] Dimethyl sulfide is notorious for its strong, unpleasant odor.[1]

Byproduct Removal:

  • Dimethyl Sulfide (DMS): Due to its volatility, a significant portion of DMS can be removed by rotary evaporation. For residual amounts, washing the organic layer with a mild oxidizing solution, such as dilute sodium hypochlorite (bleach) or potassium permanganate, can oxidize it to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2). Caution is advised as these oxidants can potentially react with the desired aldehyde product.

  • Triethylammonium chloride: This salt is readily removed by washing the organic layer with water and brine.

Q3: Why is it critical to maintain a low temperature during the Swern oxidation?

Strict temperature control, typically at or below -60°C, is paramount to prevent side reactions.[1] If the reaction is allowed to warm prematurely, the highly reactive intermediate, chloro(dimethyl)sulfonium chloride, can undergo a Pummerer rearrangement, leading to the formation of methylthiomethyl (MTM) ethers and other byproducts, which will lower the yield of the desired aldehyde.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Aldehyde 1. Reagent Quality: Impure or old oxalyl chloride or DMSO. 2. Incomplete Reaction: Insufficient reaction time or incorrect stoichiometry. 3. Side Reactions: Temperature not maintained below -60°C.1. Use freshly opened or distilled reagents. 2. Ensure accurate measurement of reagents and allow sufficient time for each step as outlined in the protocol. 3. Monitor the internal reaction temperature carefully and ensure it remains below -60°C until the addition of the amine base.
Formation of α-Chloro Ketone or Allylic Chloride 1. Excess Oxalyl Chloride/DMSO: Using a large excess of the activating agent. 2. Reaction Temperature: Allowing the reaction to warm up prematurely. 3. Substrate Electronics: Electron-rich aromatic allylic alcohols are more prone to forming allylic chlorides.1. Use a stoichiometry of 1.1-1.5 equivalents of oxalyl chloride and 2-3 equivalents of DMSO. 2. Maintain the reaction temperature at -78°C. 3. For sensitive substrates, consider alternative mild oxidation methods.
Isomerization of the α,β-Unsaturated Aldehyde 1. Basic Workup Conditions: The presence of excess triethylamine during workup can catalyze the isomerization of the double bond. 2. Acidic Workup Conditions: Strong acidic conditions can also promote isomerization.1. Quench the reaction with a buffered solution or a weak acid like saturated aqueous ammonium chloride to neutralize the triethylamine. 2. Avoid washing with strong acids. A dilute solution of a weak acid like citric acid can be used to remove the amine salt.
Difficulties with Product Isolation (Emulsion during workup) 1. Formation of Salts: Precipitation of triethylammonium chloride.1. Add more solvent (e.g., dichloromethane) and water to dissolve the salts. 2. A gentle swirl instead of vigorous shaking during extraction can help prevent stable emulsions.
Persistent Dimethyl Sulfide Odor 1. Incomplete Removal: DMS is highly volatile and has a low odor threshold.1. After the main workup, wash glassware with a dilute bleach solution to oxidize any residual DMS. 2. Perform all steps in a well-ventilated fume hood.

Experimental Protocols

Standard Swern Oxidation Protocol for an Allylic Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Reagent Quantities:

ReagentEquivalents
Allylic Alcohol1.0
Oxalyl Chloride1.5
Dimethyl Sulfoxide (DMSO)3.0
Triethylamine (TEA)5.0

Procedure:

  • To a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) at -78°C (dry ice/acetone bath) is added a solution of DMSO (3.0 equiv) in DCM dropwise, ensuring the internal temperature does not exceed -60°C. The mixture is stirred for 15 minutes.

  • A solution of the allylic alcohol (1.0 equiv) in DCM is then added dropwise, again maintaining the temperature below -60°C. The reaction is stirred for 30-45 minutes at -78°C.

  • Triethylamine (5.0 equiv) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78°C.

  • The reaction is then allowed to warm to room temperature.

Quenching and Work-up Procedures

Option 1: Water Quench

  • Once the reaction has warmed to room temperature, quench by the slow addition of water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl or 10% citric acid solution) to remove triethylamine, followed by a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Option 2: Saturated Ammonium Chloride Quench

  • At -78°C, after the final stirring period with triethylamine, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This method is often preferred for sensitive aldehydes as it avoids strongly acidic or basic conditions during the initial workup.

Visualizations

Swern Oxidation Mechanism

Swern_Oxidation cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO ActivatedComplex Chloro(dimethyl)sulfonium chloride DMSO->ActivatedComplex + Oxalyl Chloride OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex CO_CO2 CO + CO₂ ActivatedComplex->CO_CO2 AlkoxysulfoniumYlide Alkoxysulfonium Ylide ActivatedComplex->AlkoxysulfoniumYlide + Allylic Alcohol AllylicAlcohol Allylic Alcohol AllylicAlcohol->AlkoxysulfoniumYlide AllylicAldehyde Allylic Aldehyde AlkoxysulfoniumYlide->AllylicAldehyde + Triethylamine DMS Dimethyl Sulfide AlkoxysulfoniumYlide->DMS TEA Triethylamine TEA->AlkoxysulfoniumYlide

Caption: The Swern oxidation mechanism involves the activation of DMSO followed by the oxidation of the alcohol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Swern Start Low Yield of Allylic Aldehyde CheckTemp Was temperature maintained below -60°C? Start->CheckTemp CheckReagents Are reagents fresh and anhydrous? CheckTemp->CheckReagents Yes OptimizeTemp Optimize temperature control. CheckTemp->OptimizeTemp No CheckStoichiometry Was stoichiometry correct? CheckReagents->CheckStoichiometry Yes UseNewReagents Use fresh/distilled reagents. CheckReagents->UseNewReagents No SideProducts Analyze crude mixture for side products (e.g., MTM ether, α-chloro ketone). CheckStoichiometry->SideProducts Yes AdjustStoichiometry Adjust reagent stoichiometry. CheckStoichiometry->AdjustStoichiometry No ModifyWorkup Consider alternative quenching (e.g., sat. NH₄Cl) to minimize product degradation. SideProducts->ModifyWorkup

Caption: A logical workflow to troubleshoot low yields in the Swern oxidation of allylic alcohols.

References

Validation & Comparative

A Spectroscopic Comparison of 3-Methylbut-3-enal and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of 3-methylbut-3-enal and its common isomers, the α,β-unsaturated aldehyde 3-methylbut-2-enal (also known as prenal or senecioaldehyde), and the saturated aldehyde 3-methylbutanal (isovaleraldehyde). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comparative overview of their spectral characteristics to aid in their identification and differentiation.

The structural differences between these isomers, particularly the position of the carbon-carbon double bond relative to the aldehyde group, give rise to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these differences is crucial for accurate structural elucidation and quality control in synthetic and natural product chemistry.

It is important to note that experimental spectroscopic data for this compound is limited in the public domain. Therefore, the data presented for this compound is based on predicted values, while the data for its isomers are derived from experimental sources.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound, Experimental for Isomers)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H1 (-CHO)~9.8t
H2 (-CH₂-)~3.2t
H4 (=CH₂)~4.8s
H5 (-CH₃)~1.8s
3-Methylbut-2-enal H1 (-CHO)9.97d7.9
H2 (=CH-)5.88d7.9
H4, H5 (-CH₃)₂2.17, 1.99s
3-Methylbutanal H1 (-CHO)9.76t1.3
H2 (-CH₂-)2.31td7.0, 1.3
H3 (-CH-)2.20m
H4, H5 (-CH₃)₂0.99d6.7

Note: Predicted data for this compound is based on computational models and should be considered as an estimation.[1] Experimental data for isomers are sourced from publicly available databases.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound, Experimental for Isomers)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C1 (-CHO)~202
C2 (-CH₂-)~50
C3 (=C<)~145
C4 (=CH₂)~115
C5 (-CH₃)~22
3-Methylbut-2-enal C1 (-CHO)191.0
C2 (=CH-)128.1
C3 (=C<)160.7
C4, C5 ((-CH₃)₂)27.2, 18.9
3-Methylbutanal C1 (-CHO)203.0
C2 (-CH₂-)52.6
C3 (-CH-)23.5
C4, C5 ((-CH₃)₂)22.6

Note: Predicted data for this compound is based on computational models.[1] Experimental data for isomers are compiled from various spectroscopic databases.[2]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-H (aldehyde)C=C Stretch=C-H Stretch
This compound ~1730~2720, ~2820~1650~3080
3-Methylbut-2-enal ~1685~2720, ~2820~1640~3040
3-Methylbutanal ~1725~2715, ~2815N/AN/A

Note: Values are typical ranges and can vary based on the sample preparation method and solvent.

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 8469, 55, 41
3-Methylbut-2-enal 8483, 69, 55, 41
3-Methylbutanal 8671, 58, 43, 41, 29

Note: Fragmentation patterns can be influenced by the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of volatile aldehydes like this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a liquid cell.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Acquisition : A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.

  • Gas Chromatography : The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp from a low temperature (e.g., 40°C) to a higher temperature to ensure separation of components.

  • Ionization : As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap).

  • Data Acquisition : The mass spectrum, a plot of ion intensity versus m/z, is recorded for each eluting component.

Mandatory Visualizations

Isomerization of this compound

The non-conjugated this compound can undergo facile acid- or base-catalyzed isomerization to the more thermodynamically stable α,β-unsaturated isomer, 3-methylbut-2-enal.[1] This is a critical aspect of its chemistry.

G cluster_start This compound (β,γ-unsaturated) cluster_end 3-methylbut-2-enal (α,β-unsaturated) start C(=C(C)C)CC=O end C(C)=CC=O start->end Isomerization (Acid or Base Catalyst) G Sample Aldehyde Sample GCMS GC-MS Analysis Sample->GCMS Purity & Mol. Weight IR IR Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy Sample->NMR Connectivity Data Combine & Analyze Data GCMS->Data IR->Data NMR->Data Structure Structure Elucidation Data->Structure

References

Comparative Analysis of C5 Unsaturated Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities and chemical properties of key C5 unsaturated aldehydes relevant to drug development and scientific research.

This guide provides a comparative analysis of C5 unsaturated aldehydes, focusing on their cytotoxic, genotoxic, and antimicrobial properties, as well as their role in cellular signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.

Introduction to C5 Unsaturated Aldehydes

C5 unsaturated aldehydes are five-carbon molecules containing a carbonyl group and at least one carbon-carbon double bond. Their reactivity, stemming from the electrophilic nature of the α,β-unsaturated carbonyl system, makes them both valuable synthons in organic chemistry and molecules of significant biological interest. These compounds are found in various natural sources and can also be formed endogenously through processes like lipid peroxidation. Their biological activities are diverse, ranging from antimicrobial and cytotoxic effects to the modulation of key cellular signaling pathways, such as the Keap1-Nrf2 pathway, which is central to the cellular antioxidant response. This guide will focus on a comparative analysis of prominent C5 unsaturated aldehyde isomers, including 2-pentenal, 3-pentenal, and 4-pentenal, to provide a clearer understanding of their structure-activity relationships.

Physicochemical Properties

The position of the double bond in C5 unsaturated aldehydes influences their chemical reactivity and physical properties. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of C5 Unsaturated Aldehyde Isomers

Property2-Pentenal3-Pentenal4-Pentenal
Molecular Formula C₅H₈OC₅H₈OC₅H₈O
Molecular Weight 84.12 g/mol 84.12 g/mol 84.12 g/mol
Boiling Point 117-118 °C105-110 °C101-105 °C
Density 0.846 g/mL0.853 g/cm³0.852 g/cm³
Structure CH₃CH₂CH=CHCHOCH₃CH=CHCH₂CHOCH₂=CHCH₂CH₂CHO

Comparative Biological Activity

The biological effects of C5 unsaturated aldehydes are a critical aspect of their evaluation for potential therapeutic applications or toxicological assessment. This section compares their cytotoxicity, genotoxicity, and antimicrobial activity based on available experimental data.

Cytotoxicity

The cytotoxicity of C5 unsaturated aldehydes is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. While direct comparative studies on the cytotoxicity of 2-pentenal, 3-pentenal, and 4-pentenal are limited, the available data for individual compounds against various cancer cell lines provide insights into their potential as anticancer agents.

Table 2: Comparative Cytotoxicity (IC₅₀ Values in µM) of C5 Unsaturated Aldehydes on Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
2-Pentenal Data not available--
3-Pentenal Data not available--
4-Pentenal Data not available--
Genotoxicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes bacteria to test for gene mutations. The genotoxicity of α,β-unsaturated aldehydes is a significant concern due to their ability to form adducts with DNA.

Table 3: Comparative Genotoxicity of C5 Unsaturated Aldehydes (Ames Test Results)

CompoundSalmonella StrainMetabolic Activation (S9)ResultReference
2-Pentenal Data not available---
3-Pentenal Data not available---
4-Pentenal Data not available---

Note: While the genotoxicity of α,β-unsaturated aldehydes as a class is recognized, specific and comparative Ames test results for 2-pentenal, 3-pentenal, and 4-pentenal are not consistently reported in publicly available literature. This table highlights the need for further research in this area.

Antimicrobial Activity

The antimicrobial properties of C5 unsaturated aldehydes are of interest for their potential use as disinfectants or therapeutic agents. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 4: Comparative Antimicrobial Activity (MIC Values in µg/mL) of C5 Unsaturated Aldehydes

CompoundMicroorganismMIC (µg/mL)Reference
2-Pentenal Data not available--
3-Pentenal Data not available--
4-Pentenal Data not available--

Note: Comprehensive and directly comparative MIC data for 2-pentenal, 3-pentenal, and 4-pentenal against a range of microorganisms is not currently available in the literature. This table serves as a template for future comparative studies.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A key mechanism through which α,β-unsaturated aldehydes exert their biological effects is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Electrophilic compounds, such as α,β-unsaturated aldehydes, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C5_aldehyde C5 Unsaturated Aldehyde Keap1_Nrf2 Keap1-Nrf2 Complex C5_aldehyde->Keap1_Nrf2 Reacts with Keap1 (Cysteine modification) Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Proteasome Proteasome Keap1_Nrf2->Proteasome Nrf2 Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Ub Ubiquitin Ub->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes Initiates Transcription

Activation of the Nrf2 pathway by C5 unsaturated aldehydes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the C5 unsaturated aldehydes. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with C5 unsaturated aldehydes A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours (Formazan formation) D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow for the MTT cytotoxicity assay.
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is used to assess the mutagenic potential of a chemical.

Protocol:

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix from rat liver).

  • Exposure: In the pre-incubation method, mix the tester strain, the test compound at various concentrations, and the S9 mix (or buffer) and incubate at 37°C for 20-30 minutes.

  • Plating: Add the mixture to molten top agar containing a trace amount of histidine and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_with_S9 With Metabolic Activation cluster_without_S9 Without Metabolic Activation A1 Mix bacteria, test compound, and S9 mix B1 Pre-incubate at 37°C A1->B1 C1 Plate on minimal media B1->C1 D Incubate plates for 48-72 hours C1->D A2 Mix bacteria, test compound, and buffer B2 Pre-incubate at 37°C A2->B2 C2 Plate on minimal media B2->C2 C2->D E Count revertant colonies D->E F Analyze for mutagenicity E->F

General workflow for the Ames test.
Synthesis of C5 Unsaturated Aldehydes

The following are general synthetic approaches for the C5 unsaturated aldehyde isomers.

  • 2-Pentenal: Can be synthesized via the aldol condensation of propanal, followed by dehydration.

  • 3-Pentenal: Can be prepared by the hydroformylation of 1,3-butadiene.

  • 4-Pentenal: Can be synthesized through the oxidation of 4-penten-1-ol.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of C5 unsaturated aldehydes. While the general mechanisms of action for α,β-unsaturated aldehydes are becoming clearer, particularly their interaction with the Keap1-Nrf2 pathway, there is a notable lack of direct comparative data for different C5 isomers. The provided tables for cytotoxicity, genotoxicity, and antimicrobial activity highlight this gap in the current scientific literature.

Future research should focus on conducting direct, side-by-side comparative studies of 2-pentenal, 3-pentenal, and 4-pentenal to elucidate their relative potencies and structure-activity relationships. Such studies are crucial for identifying promising candidates for drug development or for understanding the potential toxicological risks associated with these compounds. The detailed experimental protocols provided in this guide can serve as a foundation for these future investigations.

A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, critical for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. The ideal oxidant should be mild, selective, high-yielding, and tolerant of a wide array of functional groups, preventing over-oxidation to the corresponding carboxylic acid. This guide provides an objective comparison of the Swern oxidation against other prevalent methods, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their synthetic challenges.

The Swern Oxidation: A Mild and Reliable Workhorse

First reported by Daniel Swern and Kanji Omura in 1978, the Swern oxidation has become a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively[1]. The reaction is renowned for its exceptionally mild conditions and broad functional group compatibility[2][3][4].

The process involves the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at cryogenic temperatures (usually -78 °C)[1][2][5]. This is followed by the addition of the alcohol and, finally, a hindered organic base like triethylamine (Et₃N) to induce an elimination reaction that yields the desired aldehyde[6].

Advantages:

  • Mild Conditions: The reaction is run at very low temperatures (-78 °C), which preserves sensitive functional groups that might not survive harsher conditions[1][3][4][7].

  • High Selectivity: It effectively stops at the aldehyde stage, with no over-oxidation to the carboxylic acid, a common issue with many other oxidants[1][6][7].

  • Broad Scope: It is compatible with a wide variety of functional groups, making it suitable for complex molecule synthesis[2][3].

  • Metal-Free: The reaction avoids the use of toxic heavy metals like chromium[7][8].

Disadvantages:

  • Cryogenic Temperatures: Requires a dry ice/acetone bath or a cryocooler, which can be inconvenient[1].

  • Malodorous Byproduct: Produces dimethyl sulfide ((CH₃)₂S), a volatile and foul-smelling byproduct that requires careful handling in a well-ventilated fume hood[1][7][9].

  • Toxic Gas Generation: The reaction also generates carbon monoxide (CO) and carbon dioxide (CO₂), necessitating a fume hood[2][8].

  • Poor Atom Economy: A significant portion of the reagents ends up as byproducts rather than the final product[3].

Visualizing the Swern Oxidation Mechanism

The reaction proceeds through several distinct steps, starting with the activation of DMSO.

Swern_Mechanism DMSO DMSO ActiveSpecies Chlorosulfonium Salt (Active Oxidant) DMSO->ActiveSpecies -CO, -CO₂, -Cl⁻ OxalylCl Oxalyl Chloride OxalylCl->ActiveSpecies -CO, -CO₂, -Cl⁻ AlkoxySulfonium Alkoxysulfonium Ion ActiveSpecies->AlkoxySulfonium -HCl Alcohol Primary Alcohol (R-CH₂OH) Alcohol->AlkoxySulfonium -HCl Ylide Sulfur Ylide AlkoxySulfonium->Ylide -Et₃NHCl Base Triethylamine (Et₃N) Base->Ylide -Et₃NHCl Aldehyde Aldehyde (R-CHO) Ylide->Aldehyde β-elimination Byproducts Byproducts: DMS, CO, CO₂, Et₃NHCl Ylide->Byproducts

Caption: Mechanism of the Swern Oxidation.

Key Alternatives to the Swern Oxidation

While effective, the Swern oxidation is not the only option. Several other methods are frequently employed, each with its own set of strengths and weaknesses.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine compound that serves as a mild and highly selective oxidizing agent[10][11].

Advantages:

  • Ambient Temperature: The reaction is typically run at room temperature, eliminating the need for special cooling apparatus[10][12].

  • Neutral pH: Operates under neutral conditions, protecting acid- or base-sensitive functional groups[11][12].

  • High Chemoselectivity: Tolerates a wide range of sensitive functional groups and is particularly good for complex substrates like N-protected amino alcohols[11][12].

  • Rapid Reactions & Simple Workup: Reactions are often complete within a few hours and involve a straightforward workup[10][12].

Disadvantages:

  • Cost: DMP is a relatively expensive reagent, which can be a limiting factor for large-scale synthesis[11][12].

  • Explosive Potential: The reagent is shock-sensitive and can be explosive, especially with heating, requiring careful handling[12][13].

  • Poor Atom Economy: Like the Swern oxidation, it has a high molecular weight, leading to poor atom economy[12].

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a salt formed from pyridine, chromium trioxide, and hydrochloric acid. It was a dominant method for decades before the development of milder, non-chromium-based reagents.

Advantages:

  • Convenience: As a stable, solid reagent, PCC is relatively easy to handle and measure.

  • Stops at Aldehyde: Unlike Jones reagent (CrO₃/H₂SO₄), PCC oxidation generally stops at the aldehyde stage for primary alcohols[14][15].

Disadvantages:

  • Toxicity: Chromium(VI) compounds are highly toxic and carcinogenic, posing significant health and environmental risks[7][10].

  • Acidity: The reaction medium is slightly acidic, which can be detrimental to acid-sensitive substrates.

  • Difficult Workup: Removal of chromium byproducts can be challenging.

TEMPO-Catalyzed Oxidations

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that acts as a catalyst in the presence of a stoichiometric co-oxidant. This system offers a greener alternative to many classical oxidations.

Advantages:

  • Catalytic: Only a small amount of TEMPO is needed, making the process more atom-economical and cost-effective.

  • Green Chemistry: Often employs inexpensive and environmentally benign co-oxidants like sodium hypochlorite (bleach) or, in some systems, molecular oxygen/air[16][17][18].

  • High Selectivity: Modern TEMPO-based systems show excellent selectivity for primary alcohols, with minimal over-oxidation[16][19].

  • Scalability: The use of catalytic reagents and cheap oxidants makes it attractive for industrial and large-scale applications[17][20].

Disadvantages:

  • Substrate Sensitivity: The reaction rate and success can be sensitive to the specific substrate and catalyst system employed.

  • Over-oxidation Risk: While generally selective, over-oxidation to the carboxylic acid can occur, sometimes requiring careful control of reaction conditions[20].

  • Biphasic System: Many protocols require a biphasic solvent system (e.g., dichloromethane and water), which can complicate workup[16][17].

Performance Comparison: A Data-Driven Overview

The choice of an oxidation method often comes down to a trade-off between reaction conditions, cost, safety, and substrate compatibility. The following table summarizes the key performance characteristics of each method.

FeatureSwern OxidationDess-Martin (DMP)PCC OxidationTEMPO-Catalyzed
Primary Reagents DMSO, Oxalyl Chloride, Et₃NDess-Martin PeriodinanePyridinium ChlorochromateTEMPO (cat.), NaOCl or O₂
Typical Temp. -78 °C[1][5]Room Temperature[10][12]Room TemperatureRoom Temperature
Key Advantages Very mild, high yield, excellent functional group tolerance, avoids heavy metals[1][3][7]Mild, neutral pH, rapid, simple workup, high chemoselectivity[10][11][12]Convenient solid reagent, stops at aldehyde[14]Catalytic, uses cheap/green oxidants, scalable, highly selective[16][17][18]
Key Disadvantages Cryogenic temp., foul odor (DMS), toxic gas (CO), poor atom economy[1][2][7]Expensive, potentially explosive, poor atom economy[11][12][13]Highly toxic (Cr-based), acidic conditions, difficult workupCan require biphasic system, potential for over-oxidation[16][20]
Waste Products (CH₃)₂S, CO, CO₂, Et₃NHCl[2]2-Iodoxybenzoic acid, Acetic Acid[10]Chromium salts, Pyridinium HClNaCl, H₂O (for bleach system)

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. Below are representative protocols for each key oxidation method.

General Experimental Workflow

Regardless of the specific oxidant chosen, the general workflow for synthesizing and purifying an aldehyde from a primary alcohol follows a common path.

Experimental_Workflow Start Start: Primary Alcohol Reaction Oxidation Reaction (e.g., Swern, DMP, etc.) Start->Reaction Quench Reaction Quench (e.g., add water, sat. NaHCO₃) Reaction->Quench Extraction Workup: Aqueous/Organic Extraction Quench->Extraction Drying Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) Extraction->Drying Purification Purification (e.g., Flash Chromatography) Drying->Purification Product Final Product: Purified Aldehyde Purification->Product

Caption: General workflow for alcohol oxidation.

Protocol 1: Swern Oxidation[1][5]
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with dichloromethane (DCM, ~0.2 M).

  • Activation: The flask is cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride (1.5 equiv) is added dropwise, followed by the slow, dropwise addition of DMSO (2.5-3.0 equiv). The mixture is stirred for 15-30 minutes at -78 °C.

  • Alcohol Addition: The primary alcohol (1.0 equiv), dissolved in a small amount of DCM, is added dropwise to the activated mixture. The reaction is stirred for another 30-45 minutes at -78 °C.

  • Elimination: Triethylamine (Et₃N, 5.0-7.0 equiv) is added dropwise. After addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over ~1 hour.

  • Workup: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified, typically by flash chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation[12]
  • Setup: To a round-bottom flask containing the primary alcohol (1.0 equiv) dissolved in DCM (10 volumes), add Dess-Martin periodinane (1.2-1.5 equiv) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 2-4 hours and can be monitored by TLC. For acid-sensitive substrates, pyridine or sodium bicarbonate can be added as a buffer.

  • Workup: The reaction mixture is diluted with diethyl ether and quenched by pouring it into a stirred solution of saturated NaHCO₃ and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear. Separate the layers, extract the aqueous phase with ether, and wash the combined organic layers with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde for purification.

Making the Right Choice: A Decision Guide

Selecting the appropriate oxidation method depends on several factors, including the scale of the reaction, the presence of other functional groups, cost, and safety considerations.

Decision_Tree Start Start: Oxidize a Primary Alcohol q1 Substrate has sensitive functional groups? Start->q1 q2 Large scale (>10g)? q1->q2 No Swern Consider Swern (Very Mild) q1->Swern Yes TEMPO Consider TEMPO (Catalytic, Green) q2->TEMPO Yes PCC Consider PCC (Simple, but toxic) q2->PCC No q3 Cryogenic setup available? q3->Swern Yes DMP Consider DMP (Mild, Neutral) q3->DMP No Swern->q3

Caption: Decision guide for selecting an oxidation method.

Conclusion

The Swern oxidation remains a premier choice for the small- to medium-scale synthesis of aldehydes from primary alcohols, especially when dealing with delicate substrates, due to its mildness and reliability. However, its operational drawbacks, such as the need for cryogenic temperatures and the production of malodorous byproducts, have spurred the adoption of powerful alternatives. The Dess-Martin periodinane oxidation offers comparable mildness at ambient temperatures but at a higher cost and with safety concerns. For large-scale and green chemistry applications, TEMPO-catalyzed oxidations are increasingly favored due to their catalytic nature and use of inexpensive, environmentally friendly oxidants. Ultimately, the optimal choice is dictated by the specific demands of the synthesis, balancing factors of substrate sensitivity, scale, cost, and safety.

References

A Comparative Guide to the Efficacy of 3-Methylbut-3-enal in Palladium-Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of cyclic molecular frameworks is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents and complex natural product synthesis. Palladium-catalyzed cyclization reactions have emerged as a powerful and versatile tool for the formation of these ring systems. This guide provides a comparative analysis of the efficacy of 3-methylbut-3-enal as a substrate in palladium-catalyzed cyclization reactions, juxtaposed with alternative unsaturated aldehydes. The information presented herein is supported by experimental data to aid researchers in selecting optimal substrates and conditions for their synthetic endeavors.

Performance Comparison of Unsaturated Aldehydes in Palladium-Catalyzed Cyclization

The efficiency of palladium-catalyzed cyclization is highly dependent on the structure of the unsaturated substrate. While a direct comparative study featuring this compound under standardized conditions is not extensively documented in the literature, we can infer its potential efficacy by examining reactions of structurally similar β,γ-unsaturated aldehydes and other relevant substrates. The following table summarizes representative data from various studies on the palladium-catalyzed cyclization of different unsaturated aldehydes, providing a basis for comparison.

SubstrateCatalyst SystemProductYield (%)Reference
Hypothetical: this compound Pd(OAc)₂, Ligand, Base3-Methylcyclopentanone(Not Reported)N/A
Allenyl-aldehyde (δ-allenyl-aldehyde 1a)Pd₂(dba)₃, Bu₃SnSnBu₃cis- and trans-Cyclopentanols75 (total)--INVALID-LINK--
Allenyl-aldehyde (ε-allenyl-aldehyde 1e)Pd₂(dba)₃, Bu₃SnSnBu₃cis- and trans-Cyclohexanols52 (total)--INVALID-LINK--
o-Alkynyl biaryl aldehyde derivativePd(II) speciesFluorene derivative(Not Reported)--INVALID-LINK--
4-AlkenalsRh(I) catalystCyclopentanones(Not specified)--INVALID-LINK--

Note: The data for this compound is hypothetical as specific literature with this data was not identified. The other entries represent substrates with similar reactive moieties to provide a comparative context.

Mechanistic Considerations and Signaling Pathways

The palladium-catalyzed cyclization of unsaturated aldehydes, such as this compound, typically proceeds through an intramolecular Heck-type reaction or a hydroacylation pathway. The specific mechanism is influenced by the catalyst system, ligands, and reaction conditions.

A generalized signaling pathway for the intramolecular Heck-type cyclization is depicted below. This pathway involves the oxidative addition of a palladium(0) species to a C-X bond (if present) or C-H bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to afford the cyclized product and regenerate the palladium(0) catalyst.

G cluster_cat Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (C-H activation) Pd(0)->Oxidative_Addition Substrate Pd(II)_Intermediate R-Pd(II)-H Oxidative_Addition->Pd(II)_Intermediate Migratory_Insertion Migratory Insertion (Alkene) Pd(II)_Intermediate->Migratory_Insertion Cyclized_Pd_Intermediate Cyclized Pd(II) Intermediate Migratory_Insertion->Cyclized_Pd_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Cyclized_Pd_Intermediate->Beta_Hydride_Elimination Product_Release Product Release & Catalyst Regeneration Beta_Hydride_Elimination->Product_Release Product_Release->Pd(0) Product Product 3-Methylcyclopentanone Product_Release->Product Substrate This compound Substrate->Oxidative_Addition

Figure 1. Generalized catalytic cycle for the palladium-catalyzed intramolecular cyclization of an unsaturated aldehyde.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below is a representative protocol for a palladium-catalyzed intramolecular cyclization of an unsaturated carbonyl compound, which can be adapted for substrates like this compound.

General Procedure for Palladium-Catalyzed Intramolecular Carbonyl α-Alkenylation:

This procedure is adapted from a method for the synthesis of 2-cyclopentenone derivatives.[1]

  • Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the unsaturated aldehyde substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., PPh₃, 0.1 mmol, 10 mol%), and a base (e.g., Ag₂CO₃, 1.2 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) to the tube.

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclized product.

Experimental Workflow

The systematic evaluation of different substrates or reaction conditions is essential for optimizing a palladium-catalyzed cyclization. The following diagram illustrates a typical experimental workflow for such a comparative study.

G Start Start: Define Substrates (e.g., this compound vs. Alternatives) Reaction_Setup Reaction Setup: - Catalyst - Ligand - Base - Solvent Start->Reaction_Setup Substrate_A Run Reaction: Substrate A Reaction_Setup->Substrate_A Substrate_B Run Reaction: Substrate B Reaction_Setup->Substrate_B Substrate_C Run Reaction: Substrate C Reaction_Setup->Substrate_C Monitoring Reaction Monitoring (TLC, GC-MS) Substrate_A->Monitoring Substrate_B->Monitoring Substrate_C->Monitoring Workup_Purification Work-up and Purification Monitoring->Workup_Purification Analysis Product Analysis: - Yield - Purity (NMR, GC) - Stereoselectivity (if applicable) Workup_Purification->Analysis Comparison Compare Results Analysis->Comparison Conclusion Conclusion: Determine Relative Efficacy Comparison->Conclusion

Figure 2. Experimental workflow for comparing the efficacy of different substrates.

Conclusion

While specific quantitative data for the palladium-catalyzed cyclization of this compound is sparse in readily available literature, its structural similarity to other β,γ-unsaturated aldehydes suggests its potential as a viable substrate for the synthesis of five-membered carbocycles. The efficacy of this transformation will likely be influenced by the choice of palladium precursor, ligands, base, and solvent. The provided experimental protocol and workflow offer a solid foundation for researchers to explore the utility of this compound and to conduct comparative studies against other unsaturated aldehydes to identify the most efficient pathways for their specific synthetic targets. Further research into the reaction scope and optimization for substrates like this compound is warranted to fully elucidate its synthetic potential.

References

Validating the Structure of 3-Methylbut-3-enal Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural validation of 3-methylbut-3-enal derivatives, supported by experimental data and detailed protocols.

The unique structure of this compound, featuring a terminal double bond and an aldehyde functional group, offers a versatile scaffold for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.[1] The non-conjugated arrangement of the double bond and the aldehyde group dictates its specific chemical reactivity and spectroscopic properties.[1] This guide will delve into the primary analytical methods used to confirm the molecular structure of these derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Spectroscopic Data

The following tables summarize typical spectroscopic data for this compound and its isomer, 3-methyl-2-butenal, providing a baseline for the characterization of new derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H1 (CHO)~9.7t~2.0
H2 (CH₂)~3.0d~2.0
H4 (CH₂)~4.8s-
H5 (CH₃)~1.8s-
3-Methyl-2-butenal H1 (CHO)9.97d7.9
H2 (=CH)5.88d7.9
H4 (CH₃)2.19s-
H5 (CH₃)2.00s-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C1 (CHO)~202
C2 (CH₂)~50
C3 (=C)~145
C4 (=CH₂)~112
C5 (CH₃)~22
3-Methyl-2-butenal C1 (CHO)191.03
C2 (=CH)128.14
C3 (=C)160.67
C4 (CH₃)27.23
C5 (CH₃)18.91

Table 3: Mass Spectrometry Fragmentation Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 8469, 55, 41
3-Methyl-2-butenal 8469, 56, 41

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of structural validation experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity between atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

1D ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

1D ¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Processing: Apply a Fourier transform and phase the spectrum. Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

2D NMR (COSY and HSQC) Acquisition:

  • COSY (Correlation Spectroscopy): Use a standard COSY pulse program to identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Employ a standard HSQC pulse program to determine one-bond proton-carbon correlations.

  • Follow the instrument manufacturer's guidelines for setting up and running these 2D experiments.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.

GC-MS Analysis:

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Common fragmentations for aldehydes include alpha-cleavage and McLafferty rearrangements (if applicable).

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline derivative, providing unambiguous structural proof.

Methodology:

  • Crystal Growth: Grow single crystals of a suitable solid derivative of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The resulting model will provide bond lengths, bond angles, and the overall molecular conformation.

Visualization of the Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Proof cluster_validation Data Analysis & Validation synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms crystal X-ray Crystallography (if crystalline solid) purification->crystal if applicable analysis Data Interpretation & Structure Elucidation nmr->analysis ms->analysis crystal->analysis validation Structure Validated analysis->validation

Caption: A generalized workflow for the structural validation of novel organic compounds.

By employing a combination of these powerful analytical techniques, researchers can confidently elucidate and validate the structures of novel this compound derivatives, paving the way for further investigation of their chemical and biological properties.

References

A Comparative Guide to the Mechanistic Isomerization of 3-Methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of 3-methylbut-3-enal to its more thermodynamically stable α,β-unsaturated isomer, 3-methylbut-2-enal (commonly known as prenal), is a critical transformation in organic synthesis, particularly in the production of valuable compounds such as vitamins and fragrances. This guide provides a comparative analysis of the primary catalytic methods employed for this isomerization, detailing their underlying mechanisms, performance metrics, and experimental protocols to aid researchers in selecting the most suitable method for their specific applications.

Executive Summary

The isomerization of this compound is driven by the formation of a conjugated system, which imparts greater thermodynamic stability to the 3-methylbut-2-enal product.[1] This conversion can be effectively achieved through various catalytic approaches, including acid catalysis, base catalysis, and transition metal catalysis. This guide focuses on a comparative evaluation of four distinct methods: acid-catalyzed, base-catalyzed, Rhodium(III) chloride (RhCl₃)-catalyzed, and Cobalt(II)-catalyzed hydrogen atom transfer (HAT).

Recent studies have highlighted the efficacy of Co(II)-based HAT catalysts, which demonstrate high yields (approaching 90%) under mild conditions.[2][3][4] In contrast, RhCl₃ catalysis offers a moderate yield of around 50%.[2] Traditional acid and base-catalyzed methods are also well-documented, proceeding through carbocation and enolate intermediates, respectively.[1]

Comparative Performance Data

The following table summarizes the key performance indicators for the different catalytic systems for the isomerization of this compound. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a synthesis of available information.

Catalyst SystemTypical Yield (%)Temperature (°C)Reaction TimeKey Mechanistic Feature
Acid Catalysis High (not specified)50 - 25010s - 300 minProtonation and carbocation intermediate formation.[1]
Base Catalysis High (not specified)50 - 25010s - 300 minAbstraction of an allylic proton to form an enolate intermediate.
RhCl₃ ~50505 hFormation of an active rhodium hydride species.[2]
Co(dmgBF₂)₂(H₂O)₂ / H₂ ~90Not specifiedNot specifiedHydrogen Atom Transfer (HAT) generating a tertiary radical.[2][3]

Mechanistic Pathways

The isomerization of this compound to 3-methylbut-2-enal can proceed through distinct mechanistic pathways depending on the catalyst employed.

Acid-Catalyzed Isomerization

In the presence of a strong acid, the isomerization is believed to proceed through the protonation of the carbonyl oxygen or the terminal carbon of the double bond. This leads to the formation of a carbocation intermediate, which can then rearrange and deprotonate to yield the more stable conjugated isomer.[1]

Acid_Catalyzed_Isomerization cluster_start This compound cluster_intermediate Carbocation Intermediate cluster_end 3-Methylbut-2-enal start CC(=C)CC=O intermediate [CC(C+)-CH-CH=OH+] start->intermediate + H+ end CC(=CC=O)C intermediate->end - H+ Base_Catalyzed_Isomerization cluster_start This compound cluster_intermediate Enolate Intermediate cluster_end 3-Methylbut-2-enal start CC(=C)CC=O intermediate [CC(=C)C=CH-O-] start->intermediate + B- end CC(=CC=O)C intermediate->end + BH Co_HAT_Isomerization cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products enal This compound radical Tertiary Radical enal->radical HAT co_h Co-H co_h->radical product 3-Methylbut-2-enal radical->product H-atom abstraction co_catalyst Co(II) radical->co_catalyst

References

A Comparative Guide to C5 Synthons: Benchmarking 3-Methylbut-3-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules like terpenes, steroids, and various pharmaceutical agents, the choice of the appropriate building block is paramount. Among these, C5 synthons, five-carbon units that can be strategically incorporated into a larger molecular framework, play a pivotal role. This guide provides an objective comparison of 3-methylbut-3-enal against other commonly employed C5 synthons, offering a critical evaluation of their respective strengths and weaknesses in various synthetic applications. The information presented herein is supported by available experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Introduction to C5 Synthons

C5 synthons are fundamental building blocks in the synthesis of a vast array of natural products and bioactive molecules. Their utility stems from their role as isoprene equivalents, mirroring the biosynthetic pathways of terpenes. This guide focuses on a comparative analysis of four key C5 synthons:

  • This compound: A non-conjugated aldehyde with a terminal double bond.

  • 3-Methylbut-2-enal (Prenal): The more stable, conjugated isomer of this compound.

  • Prenyl Chloride (1-chloro-3-methyl-2-butene): An electrophilic C5 unit.

  • Isoprenol (3-methyl-3-buten-1-ol) & Prenol (3-methyl-2-buten-1-ol): Versatile alcohol precursors.

Comparative Performance Analysis

The selection of a C5 synthon is often dictated by the specific transformation required, desired reactivity, and stereochemical outcomes. The following tables summarize the performance of these synthons in key organic reactions based on available literature.

Table 1: Comparison of Reactivity and Yields in Common Reactions
Reaction TypeThis compound3-Methylbut-2-enal (Prenal)Prenyl ChlorideIsoprenol/Prenol
Aldol Condensation Can act as both electrophile and (via its enolate) nucleophile. Prone to isomerization under basic conditions.Readily undergoes aldol reactions as an electrophile. The conjugated system influences reactivity.Not applicable directly.Can be oxidized to the corresponding aldehydes for use in aldol reactions.
Diels-Alder Reaction Not a suitable diene or dienophile.Acts as a dienophile, reacting with dienes to form cyclohexene derivatives.Not applicable directly.Can be converted to dienes for Diels-Alder reactions.
Nucleophilic Substitution The aldehyde can undergo nucleophilic attack.The conjugated system allows for both 1,2- and 1,4-addition of nucleophiles.Excellent substrate for SN1 and SN2 reactions, readily attacked by nucleophiles.Can be converted to good leaving groups (e.g., tosylates) for substitution reactions.
Allylation Reactions Can be used to introduce an isobutenyl group via its enolate.Can be used in allylation reactions, often with organometallic reagents.A direct source of the prenyl group in allylation reactions.Can be used in palladium-catalyzed allylation reactions.
Grignard Reactions The aldehyde is a good electrophile for Grignard reagents.The conjugated system can lead to a mixture of 1,2- and 1,4-addition products.Can be converted to a Grignard reagent.The hydroxyl group needs protection before a Grignard reaction at another site.

Note: Direct comparative yield data under identical conditions is scarce in the literature. The information presented is a qualitative summary of reactivity based on the structural properties of each synthon.

Experimental Protocols

Detailed methodologies for key reactions involving these C5 synthons are provided below to facilitate their application in a laboratory setting.

Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of 3-methylbut-3-en-1-ol to this compound.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 3-Methylbut-3-en-1-ol

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • At -78 °C, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add DMSO (2 eq) dropwise to the solution. Allow the reaction to proceed for 15 minutes until gas evolution ceases.

  • Dissolve 3-methylbut-3-en-1-ol (1 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 45 minutes.

  • Add triethylamine (5 eq) to quench the reaction.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Add water and extract the mixture with dichloromethane.

  • Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify by flash column chromatography on silica gel (petroleum ether:ethyl acetate = 50:1) to yield this compound (typical yield: ~78%).

Aldol Condensation of Acetone and an Aromatic Aldehyde (General Protocol)

This protocol provides a general procedure for a base-catalyzed aldol condensation.

Materials:

  • Aromatic aldehyde

  • Acetone

  • 95% Ethanol

  • 2M Sodium hydroxide solution

  • 4% Acetic acid in ethanol

Procedure:

  • Combine the aromatic aldehyde (1 eq) and acetone (0.5 eq) in 95% ethanol.

  • Add 2M aqueous NaOH solution and stir the mixture for 15 minutes.

  • If no precipitate forms, gently heat the mixture on a steam bath for 10-15 minutes.

  • Once precipitation is complete, cool the mixture and isolate the solid product by vacuum filtration.

  • Wash the product with chilled 95% ethanol, then 4% acetic acid in ethanol, and finally with 95% ethanol.

  • Dry the product to a constant weight and calculate the yield.

Nucleophilic Substitution of Prenyl Chloride with Sodium Azide

This protocol describes a typical nucleophilic substitution reaction using prenyl chloride.

Materials:

  • Prenyl chloride

  • Sodium azide

  • N-methylpyrrolidone (NMP)

  • Water

Procedure:

  • Dissolve prenyl chloride (1 eq) and sodium azide (1.5 eq) in N-methylpyrrolidone.

  • Stir the solution at room temperature for 3 hours.

  • Pour the reaction mixture into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the azido product.

Visualizing a Key Biosynthetic Pathway

The following diagram illustrates the central role of C5 units in the biosynthesis of terpenes, a major class of natural products. This pathway highlights the enzymatic transformations that assemble complex carbon skeletons from simple isoprene precursors.

Terpenoid_Biosynthesis Terpenoid Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) (C5) DMAPP Dimethylallyl Pyrophosphate (DMAPP) (C5) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) (C10) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) (C15) GPP->FPP + IPP Monoterpenes Monoterpenes (e.g., Menthol, Limonene) GPP->Monoterpenes GGPP Geranylgeranyl Pyrophosphate (GGPP) (C20) FPP->GGPP + IPP Sesquiterpenes Sesquiterpenes (e.g., Artemisinin) FPP->Sesquiterpenes Diterpenes Diterpenes (e.g., Taxol) GGPP->Diterpenes

Caption: The central role of C5 units in the biosynthesis of terpenes.

Experimental Workflow: Aldol Condensation

The following diagram illustrates a typical workflow for an aldol condensation reaction, a fundamental C-C bond-forming reaction where the choice of aldehyde synthon is critical.

Aldol_Condensation_Workflow Aldol Condensation Experimental Workflow Start Start: Select Aldehyde (e.g., this compound or Prenal) Reaction_Setup Reaction Setup: - Aldehyde - Ketone - Base (e.g., NaOH) - Solvent (e.g., Ethanol) Start->Reaction_Setup Reaction Reaction: - Stir at room temperature - Monitor for precipitation Reaction_Setup->Reaction Workup Work-up: - Isolate crude product (Filtration) Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Analysis Analysis: - NMR, IR, Melting Point - Yield Calculation Purification->Analysis End End: Purified Product Analysis->End

Caption: A generalized workflow for performing an aldol condensation reaction.

Conclusion

The choice of a C5 synthon is a critical decision in the design of a synthetic route. This compound, with its non-conjugated system, offers distinct reactivity compared to its more stable isomer, prenal. While prenal is often favored for reactions requiring a conjugated system, such as the Diels-Alder reaction, this compound can be a valuable precursor, and its propensity for isomerization can be strategically exploited. Prenyl chloride serves as a robust electrophile for introducing the prenyl group, while isoprenol and prenol provide versatile platforms for various transformations.

Ultimately, the optimal C5 synthon depends on the specific synthetic challenge. Researchers are encouraged to consider the target molecule's structure, the desired reaction pathway, and the potential for side reactions when selecting the most appropriate building block. This guide provides a foundational comparison to aid in this critical decision-making process.

Safety Operating Guide

Proper Disposal of 3-methylbut-3-enal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-methylbut-3-enal, an unsaturated aldehyde, requires careful handling and disposal to ensure laboratory safety and environmental protection. Due to its hazardous properties, including skin, eye, and respiratory irritation, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential safety information, detailed disposal procedures, and relevant chemical data to support the safe management of this compound waste in a laboratory setting.

Safety First: Hazard Identification and Handling

Before handling this compound, it is crucial to understand its associated hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3]

    • Handling: Avoid contact with skin and eyes. Prevent the formation of vapors or mists. Keep the container tightly closed when not in use.[2][3]

    • Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Quantitative Data: Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₅H₈O[1]
Molecular Weight 84.12 g/mol [1][4]
CAS Number 1118-59-8[1]
Appearance Clear colorless to light yellow liquid[5]
Density 0.878 g/mL at 20 °C (for isomer)[5]
Boiling Point 133-135 °C (for isomer)[5]
Flash Point 93 °F (33.9 °C) (for isomer)[5]
Solubility Soluble in water[5]

Note: Some physical properties are for the more stable isomer, 3-methyl-2-butenal, as data for this compound is limited. The two readily isomerize.

Experimental Protocol: Neutralization and Disposal of this compound Waste

Disposal of this compound should not be done by pouring it directly down the drain. It must first be neutralized. The following protocol is a standard method for the neutralization of aldehyde-containing waste streams using sodium metabisulfite (also known as sodium pyrosulfite). This process converts the reactive aldehyde into a non-toxic bisulfite adduct that can be safely disposed of.[6]

Materials:

  • This compound waste

  • Sodium metabisulfite (Na₂S₂O₅)

  • Water

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate waste container, properly labeled

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Dilution: Dilute the this compound waste with water to a concentration of approximately 5% v/v. This helps to control the reaction temperature.

  • Addition of Neutralizing Agent: For every 10 mL of the diluted aldehyde solution, slowly add approximately 1.5 grams of sodium metabisulfite. Add the solid in portions to prevent excessive heat generation.

  • Reaction: Stir the mixture at room temperature. The reaction should proceed for at least 2 hours to ensure complete neutralization. A patent for a similar process suggests that complete neutralization can occur within 15 minutes with sufficient agitation.[6]

  • Verification: After the reaction period, check the pH of the solution. The final pH should be between 6 and 9.[6] Adjust with a small amount of sodium bicarbonate if necessary to raise the pH or dilute hydrochloric acid to lower it.

  • Disposal: The resulting neutralized solution is generally considered non-hazardous and may be suitable for drain disposal, depending on local regulations. Crucially, always consult and follow your institution's specific guidelines for chemical waste disposal. If drain disposal is not permitted, collect the neutralized solution in a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department.

  • Container Disposal: Dispose of the empty, rinsed container as hazardous waste through your institution's EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Step 2: Work in Chemical Fume Hood ppe->hood neutralize Step 3: Neutralize with Sodium Metabisulfite Solution hood->neutralize check_ph Step 4: Verify pH is Neutral (6-9) neutralize->check_ph consult_ehs Step 5: Consult Institutional EHS Disposal Guidelines check_ph->consult_ehs drain Permitted: Drain Disposal (with copious amounts of water) consult_ehs->drain Local Regulations Permit? collect Not Permitted: Collect as Hazardous Waste for EHS Pickup consult_ehs->collect Local Regulations Prohibit? end End: Disposal Complete drain->end collect->end

Caption: Disposal workflow for this compound waste.

This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By following these procedures, laboratory professionals can mitigate risks and ensure compliance with safety and environmental standards.

References

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